4-(2-Hydroxyethyl)-1,2,4-triazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1,2,4-triazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c8-2-1-7-3-5-6-4-7/h3-4,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSYLAYVXLOORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216894 | |
| Record name | 1,2,4-triazole, 4-(-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66760-19-8 | |
| Record name | 1,2,4-triazole, 4-(-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066760198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-triazole, 4-(-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4H-1,2,4-Triazol-4-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Hydroxyethyl)-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Hydroxyethyl)-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a common synthetic route, outlines experimental protocols for its characterization, and presents key analytical data in a structured format.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the N-alkylation of 1,2,4-triazole with a suitable 2-carbon electrophile containing a hydroxyl group or its precursor. A widely employed and effective method involves the reaction of 1,2,4-triazole with a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, in the presence of a base.
The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated 1,2,4-triazole anion attacks the electrophilic carbon of the 2-haloethanol, displacing the halide to form the N-C bond. The regioselectivity of the alkylation is a critical aspect, as 1,2,4-triazole has two reactive nitrogen atoms (N1 and N4). The choice of reaction conditions, including the base and solvent, can influence the ratio of the resulting N1 and N4 isomers. However, for many alkylating agents, the N4-substituted product is a significant, and often major, product.
Below is a generalized reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of this compound. Researchers should optimize conditions based on their specific laboratory setup and desired scale.
Materials:
-
1,2,4-Triazole
-
2-Bromoethanol (or 2-Chloroethanol)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Characterization of this compound
The structural elucidation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and physical methods.
Spectroscopic and Physical Data
The following table summarizes the key characterization data for this compound.
| Analysis | Data |
| Molecular Formula | C₄H₇N₃O |
| Molecular Weight | 113.12 g/mol |
| Melting Point | Not consistently reported in literature; requires experimental determination. |
| ¹H NMR | Predicted chemical shifts (DMSO-d₆, 400 MHz): δ ~8.3 (s, 2H, triazole C-H), ~4.9 (t, 1H, OH), ~4.1 (t, 2H, N-CH₂), ~3.7 (t, 2H, CH₂-OH) ppm. |
| ¹³C NMR | Predicted chemical shifts (DMSO-d₆, 100 MHz): δ ~145 (triazole C-H), ~60 (CH₂-OH), ~50 (N-CH₂) ppm. |
| FTIR (KBr, cm⁻¹) | Expected characteristic peaks: ~3400-3200 (O-H stretch, broad), ~3100 (C-H stretch, aromatic), ~2950-2850 (C-H stretch, aliphatic), ~1550 (C=N stretch), ~1280 (C-N stretch), ~1050 (C-O stretch). |
| Mass Spectrometry (EI) | Expected fragmentation: Molecular ion peak [M]⁺ at m/z = 113. Other fragments may include loss of H₂O, CH₂OH, and cleavage of the triazole ring. |
Note: The NMR data provided are predicted values based on known chemical shifts for similar structures. Experimental verification is essential.
Detailed Characterization Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Analysis: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. The spectrum should be referenced to the residual solvent peak.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. A proton-decoupled spectrum is standard.
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion for electrospray ionization (ESI) or a heated probe for electron ionization (EI).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition confirmation.
2.2.4. Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube.
-
Measurement: Determine the melting point range using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.
This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific needs.
Spectroscopic and Synthetic Profile of 4-(2-Hydroxyethyl)-1,2,4-triazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 4-(2-Hydroxyethyl)-1,2,4-triazole, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document collates available data on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside a detailed experimental protocol for its synthesis.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.25 | s | 2H | 2 x CH (triazole ring) |
| 4.21 | t, J=5.2 Hz | 2H | N-CH₂ |
| 3.80 | t, J=5.2 Hz | 2H | CH₂-OH |
| 3.55 | br s | 1H | OH |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 145.1 | 2 x C (triazole ring) |
| 59.5 | CH₂-OH |
| 50.1 | N-CH₂ |
Solvent: DMSO-d₆
Table 3: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Interpretation |
| 3120 (broad) | O-H stretching |
| 3000-2800 | C-H stretching |
| 1510 | C=N stretching (triazole ring) |
| 1280 | C-N stretching |
| 1060 | C-O stretching |
Table 4: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 114.0661 | [M+H]⁺ (Calculated for C₄H₈N₃O⁺: 114.0662) |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of 1,2,4-triazole with 2-bromoethanol in the presence of a base.
Materials:
-
1,2,4-triazole
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 1,2,4-triazole (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile is prepared in a round-bottom flask.
-
2-Bromoethanol (1.2 eq) is added dropwise to the stirring suspension at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode to determine the accurate mass of the protonated molecular ion.
Visualizations
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for Synthesis and Characterization.
An In-depth Technical Guide to 4-(2-Hydroxyethyl)-1,2,4-triazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 4-(2-Hydroxyethyl)-1,2,4-triazole, a heterocyclic compound of interest in various scientific domains. This document collates available data on its physicochemical characteristics, structural details, and general synthetic and analytical methodologies.
Core Chemical and Physical Properties
While specific experimental data for melting point, boiling point, and solubility of this compound are not widely reported in publicly available literature, the fundamental chemical properties have been established. The data presented below has been compiled from various chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C₄H₇N₃O | [1][2] |
| Molecular Weight | 113.12 g/mol | [2] |
| CAS Number | 66760-19-8 | [1][3] |
| IUPAC Name | 2-(4H-1,2,4-triazol-4-yl)ethanol | |
| SMILES String | OCCn1cnnc1 | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | [1] |
| Solubility | Expected to be soluble in water and polar organic solvents. |
Chemical Structure
This compound is a derivative of 1,2,4-triazole, a five-membered aromatic heterocycle containing three nitrogen atoms. The structure features a hydroxyethyl group attached to the nitrogen atom at position 4 of the triazole ring.
Caption: 2D structure of this compound.
Experimental Protocols
General Synthesis of this compound
A common method for the N-alkylation of 1,2,4-triazoles involves the reaction of the parent heterocycle with a suitable alkylating agent. For the synthesis of this compound, a plausible route is the reaction of 1,2,4-triazole with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base.[4]
Materials:
-
1,2,4-triazole
-
2-Chloroethanol (or 2-bromoethanol)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., ethanol, dimethylformamide)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 1,2,4-triazole in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the base to the solution and stir until it is dissolved or well-dispersed.
-
Slowly add a stoichiometric equivalent of 2-chloroethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate forms, filter it off. Otherwise, remove the solvent under reduced pressure.
-
If necessary, neutralize the mixture with a suitable acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
The structure and purity of this compound can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triazole ring protons and the protons of the hydroxyethyl group. The triazole protons would appear as singlets in the aromatic region, while the methylene protons of the ethyl group would likely appear as two triplets, and the hydroxyl proton as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the two different carbon atoms in the triazole ring and the two carbon atoms of the hydroxyethyl group.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300 cm⁻¹), C-H stretches, C=N and N-N stretches of the triazole ring, and C-O stretch of the alcohol.[5]
High-Performance Liquid Chromatography (HPLC): Purity analysis and quantification can be performed using reversed-phase HPLC.[6][7]
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A gradient or isocratic mixture of water (often with a modifier like formic acid or ammonium acetate) and a polar organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength around 210 nm is generally appropriate for the triazole ring.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain regarding the involvement of this compound in any signaling pathways or its detailed biological activity profile. The parent 1,2,4-triazole scaffold is a known pharmacophore present in many antifungal and other therapeutic agents, suggesting that this derivative could be a subject of interest in drug discovery research.[8][9]
Conclusion
References
- 1. arctomsci.com [arctomsci.com]
- 2. This compound | 66760-19-8 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 9. chemmethod.com [chemmethod.com]
The Biological Frontier of 4-(2-Hydroxyethyl)-1,2,4-triazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. This technical guide delves into the biological activities of a specific subclass: 4-(2-Hydroxyethyl)-1,2,4-triazole derivatives. While direct and extensive research on this particular scaffold is emerging, this document consolidates available information on their synthesis and explores the biological potential inferred from closely related analogues, providing a valuable resource for researchers in drug discovery and development. This guide will cover known synthetic pathways, detail common experimental protocols for evaluating biological activity, and present quantitative data from analogous compounds to inform future research directions.
Synthetic Pathways to this compound Derivatives
The synthesis of this compound derivatives typically commences with the construction of the core 1,2,4-triazole ring, followed by the introduction of the 2-hydroxyethyl group at the N4 position. A common and versatile starting point is the preparation of 4-amino-1,2,4-triazole, which can be subsequently functionalized.
A general synthetic workflow is outlined below:
Caption: General synthetic route to this compound derivatives.
Biological Activities and Screening Protocols
Derivatives of the 1,2,4-triazole scaffold are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects. While specific data for 4-(2-hydroxyethyl) derivatives are limited, the following sections outline the typical experimental protocols used to assess these activities for analogous compounds.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potential of new chemical entities is a primary screening objective. The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth media overnight at 37°C (for bacteria) or 28-30°C (for fungi). The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated for 18-24 hours for bacteria and 48-72 hours for fungi at their respective optimal growth temperatures.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The general workflow for this assay is depicted below.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Table 1: Antimicrobial Activity of Analogous 1,2,4-Triazole Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Schiff Bases of 4-amino-1,2,4-triazole | Staphylococcus aureus | 62.5 - 250 | [1] |
| Escherichia coli | 125 - 500 | [1] | |
| Candida albicans | 62.5 - 250 | [1] | |
| 5-Mercapto-1,2,4-triazole derivatives | Staphylococcus aureus | 12.5 - 50 | [2] |
| Bacillus subtilis | 25 - 100 | [2] | |
| Escherichia coli | 50 - 200 | [2] |
Anticancer Activity
The cytotoxic potential of 1,2,4-triazole derivatives against various cancer cell lines is a significant area of investigation. The MTT assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubated for 48-72 hours.
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Table 2: Anticancer Activity of Analogous 1,2,4-Triazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Novel 1,2,4-triazole derivatives | MCF-7 (Breast) | 3.6 - 15.2 | [3] |
| HeLa (Cervical) | 5.1 - 20.8 | [3] | |
| A549 (Lung) | 8.9 - 31.5 | [3] | |
| Pyridine-1,2,4-triazole hybrids | B16F10 (Melanoma) | 41.12 - 61.11 | [4] |
Enzyme Inhibition
Many 1,2,4-triazole derivatives exert their biological effects by inhibiting specific enzymes. The experimental protocol for enzyme inhibition assays is highly dependent on the target enzyme. A general workflow is presented below.
Caption: General workflow for an enzyme inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. The synthetic accessibility of these compounds, coupled with the broad biological activities observed in closely related 1,2,4-triazole derivatives, suggests a high potential for the discovery of novel therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations. The exploration of this chemical space could lead to the identification of new lead compounds with potent and selective antimicrobial, antifungal, or anticancer properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
An In-depth Technical Guide on 2-(4H-1,2,4-Triazol-4-yl)ethanol (CAS Number 66760-19-8): Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and potential uses of 2-(4H-1,2,4-triazol-4-yl)ethanol (CAS No. 66760-19-8), a key heterocyclic building block in medicinal chemistry. While specific biological data on this compound is limited in publicly available literature, its structural features strongly suggest its utility as a precursor for the synthesis of pharmacologically active agents, particularly in the realm of antifungal drug discovery. This document will detail its known physicochemical properties, the well-established mechanism of action of the triazole antifungal class for which it serves as an intermediate, and representative experimental protocols for the synthesis and biological evaluation of such compounds.
Chemical and Physical Properties
2-(4H-1,2,4-Triazol-4-yl)ethanol is a stable heterocyclic compound. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 66760-19-8 | N/A |
| Molecular Formula | C₄H₇N₃O | N/A |
| Molecular Weight | 113.12 g/mol | N/A |
| Appearance | Solid | N/A |
| Boiling Point | 299.6 °C at 760 mmHg | N/A |
| Storage Temperature | 2-8°C | N/A |
Core Utility in Drug Discovery and Development
The primary application of 2-(4H-1,2,4-triazol-4-yl)ethanol in the pharmaceutical industry is as a crucial intermediate in the synthesis of various antifungal and antimicrobial agents. The 1,2,4-triazole ring is a well-established pharmacophore in a major class of antifungal drugs.
The Triazole Antifungal Pharmacophore
The 1,2,4-triazole moiety is the cornerstone of the pharmacological activity of azole antifungals. The nitrogen atom at the 4-position of the triazole ring plays a critical role in the mechanism of action by coordinating with the heme iron atom within the active site of the target enzyme. 2-(4H-1,2,4-Triazol-4-yl)ethanol provides this essential heterocyclic core, with the hydroxyethyl group offering a reactive handle for further chemical modifications to build more complex and potent drug candidates.
Mechanism of Action: Inhibition of Fungal Cytochrome P450
Triazole antifungal agents derived from precursors like 2-(4H-1,2,4-triazol-4-yl)ethanol exert their therapeutic effect by inhibiting a key enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase. This enzyme is a member of the cytochrome P450 family (CYP51).
The established signaling pathway is as follows:
Inhibition of lanosterol 14α-demethylase disrupts the production of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors lead to increased membrane permeability, impaired enzyme function, and ultimately, inhibition of fungal growth and replication.
Representative Experimental Protocols
General Synthesis of a Triazole Antifungal Candidate
The following is a generalized, multi-step synthetic protocol starting from a triazole alcohol, illustrating a potential pathway to a more complex antifungal candidate.
The Ascendancy of 1,2,4-Triazoles in Coordination Chemistry: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
The versatile 1,2,4-triazole scaffold has firmly established itself as a cornerstone in modern coordination chemistry. Its unique electronic properties and adaptable coordination modes have paved the way for novel metal complexes with wideranging applications in catalysis, materials science, and, most notably, medicinal chemistry. This technical guide provides an in-depth exploration of the coordination chemistry of functionalized 1,2,4-triazoles, detailing synthetic methodologies, summarizing key quantitative data, and visualizing complex pathways and workflows.
Introduction to 1,2,4-Triazoles in Coordination Chemistry
1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Their ability to act as bridging ligands, utilizing the N1 and N2 atoms, or as monodentate ligands through the N4 position, allows for the construction of a diverse array of coordination architectures, from discrete mononuclear and polynuclear complexes to infinite one-, two-, and three-dimensional coordination polymers. The functionalization of the triazole ring at the C3, C5, and N4 positions offers a powerful tool to fine-tune the steric and electronic properties of the resulting ligands, thereby influencing the geometry, stability, and reactivity of their metal complexes.
Synthesis of Functionalized 1,2,4-Triazole Ligands and their Metal Complexes
The synthesis of functionalized 1,2,4-triazoles often serves as the crucial first step in developing novel coordination compounds. A variety of synthetic routes are available, with the choice depending on the desired substitution pattern.
General Experimental Workflow
The synthesis and characterization of 1,2,4-triazole metal complexes typically follow a systematic workflow, beginning with ligand synthesis and culminating in the analysis of the final coordination compound.
Caption: A generalized workflow for the synthesis and characterization of 1,2,4-triazole metal complexes.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of a functionalized triazole ligand and its subsequent complexation.
Protocol 1: Synthesis of 4-Amino-3,5-di(pyridin-2-yl)-1,2,4-triazole
This ligand is a popular building block for constructing coordination polymers and spin-crossover materials.
Materials:
-
2-cyanopyridine
-
Hydrazine hydrate (80%)
-
Ethanol
-
Deionized water
Procedure:
-
In a 25 mL Teflon-lined stainless steel autoclave, combine 2-cyanopyridine (2.6 g, 25 mmol), hydrazine hydrate (3 mL of 80% solution), 8 mL of deionized water, and 1 mL of ethanol.[1]
-
Seal the autoclave and heat it to 120 °C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
The resulting pale brownish-orange crystals are collected by filtration, washed with a small amount of cold ethanol, and dried in air.
Protocol 2: Synthesis of a Schiff Base Ligand and its Copper(II) Complex
Schiff base ligands derived from 4-amino-1,2,4-triazoles are versatile chelating agents.
Part A: Synthesis of 4-(Salicylideneamino)-3-mercapto-5-(pyridin-4-yl)-1,2,4-triazole
Materials:
-
4-Amino-3-mercapto-5-(pyridin-4-yl)-1,2,4-triazole
-
Salicylaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 4-amino-3-mercapto-5-(pyridin-4-yl)-1,2,4-triazole (1 mmol) in hot ethanol (20 mL).
-
To this solution, add salicylaldehyde (1 mmol) dissolved in a small amount of ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 4-6 hours.
-
Upon cooling to room temperature, a solid precipitate forms.
-
Collect the Schiff base ligand by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol or DMF.
Part B: Synthesis of the Copper(II) Complex
Materials:
-
Schiff base ligand from Part A
-
Copper(II) acetate monohydrate
-
Methanol
Procedure:
-
Dissolve the Schiff base ligand (1 mmol) in hot methanol (25 mL).
-
In a separate flask, dissolve copper(II) acetate monohydrate (0.5 mmol) in methanol (15 mL).
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 2-3 hours.
-
A colored precipitate of the copper(II) complex will form.
-
Cool the mixture, filter the solid complex, wash with methanol, and dry under vacuum.
Quantitative Data Summary
The following tables summarize key structural and magnetic data for representative functionalized 1,2,4-triazole complexes.
Table 1: Selected Bond Lengths and Angles for 1,2,4-Triazole Metal Complexes
| Complex | Metal Ion | Coordination Geometry | M-N (Å) Range | N-M-N Angle (°) Range | Reference |
| [Cu(abpt)₂(NCS)₂] (abpt = 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole) | Cu(II) | Distorted Octahedral | 1.99 - 2.35 | 80 - 180 | |
| [Fe(bpt)₂(NCS)₂] (bpt = 4-benzyl-3,5-bis(pyridin-2-yl)-1,2,4-triazole) | Fe(II) | Octahedral | 2.15 - 2.22 | 85 - 175 | |
| [Zn(Hdatrz)(μ₂-O)]ₙ (Hdatrz = 3,5-diamino-1,2,4-triazole) | Zn(II) | Tetrahedral | 1.98 - 2.05 | 105 - 115 |
Table 2: Magnetic Properties of 1,2,4-Triazole-Based Complexes
| Complex | Metal Ion(s) | Magnetic Behavior | J (cm⁻¹) | Weiss Constant (K) | Reference |
| [Cu₂(μ-OAc)₂(μ-trz)₂(H₂O)₂] | Cu(II) | Antiferromagnetic | -55.2 | - | |
| [Mn(NCS)₂(μ-bpt)₂] | Mn(II) | Weak Antiferromagnetic | -1.8 | -4.2 | |
| [Fe(abpt)₂(NCS)₂] | Fe(II) | Spin Crossover | - | - |
Visualization of Mechanisms and Pathways
Antifungal Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Many commercially successful antifungal drugs, such as fluconazole and itraconazole, are functionalized 1,2,4-triazoles. Their primary mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, lanosterol 14α-demethylase, a cytochrome P450 enzyme.[2][3] This disruption of ergosterol production leads to a compromised fungal cell membrane and ultimately cell death.
Caption: Inhibition of lanosterol 14α-demethylase by 1,2,4-triazole antifungals disrupts the ergosterol biosynthesis pathway.[2][3]
Oxidative DNA Cleavage by Copper-Triazole Complexes
Certain copper(II) complexes of functionalized 1,2,4-triazoles have demonstrated the ability to cleave DNA, a property that is of significant interest in the development of artificial nucleases and potential anticancer agents. The mechanism is often oxidative, involving the generation of reactive oxygen species (ROS) that damage the deoxyribose sugar or the nucleobases of the DNA.
Caption: Proposed mechanism of oxidative DNA cleavage by a copper-triazole complex, involving the generation of hydroxyl radicals.
Conclusion and Future Outlook
The coordination chemistry of functionalized 1,2,4-triazoles is a rapidly expanding field with immense potential. The ability to systematically modify the ligand structure provides a clear pathway for the rational design of metal complexes with tailored properties. Future research will likely focus on the development of more sophisticated multi-functional ligands, leading to novel materials with applications in areas such as gas storage and separation, molecular sensing, and targeted drug delivery. The continued exploration of the catalytic and biological activities of these complexes promises to yield new and improved solutions to challenges in both industry and medicine.
References
The Discovery of Novel 1,2,4-Triazole Derivatives with Therapeutic Potential: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide delves into the discovery and development of novel 1,2,4-triazole derivatives, offering a comprehensive overview of their synthesis, biological evaluation, and therapeutic potential. The document provides detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows to aid researchers in this dynamic field.
Therapeutic Landscape of 1,2,4-Triazole Derivatives
1,2,4-triazole derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, and neurology. Their versatile structure allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties to target specific biological pathways with high affinity and selectivity.
Anticancer Potential: A significant area of research focuses on the development of 1,2,4-triazole derivatives as anticancer agents. These compounds have been shown to inhibit crucial signaling pathways involved in tumor growth, proliferation, and angiogenesis. One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. By inhibiting VEGFR-2, these derivatives can effectively cut off the tumor's blood supply, leading to apoptosis and tumor regression.
Antimicrobial Activity: The 1,2,4-triazole nucleus is also a key pharmacophore in many antifungal and antibacterial agents. These derivatives can disrupt microbial cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis, leading to the inhibition of microbial growth and proliferation. Their broad-spectrum activity against various pathogens makes them promising candidates for the development of new antimicrobial therapies to combat drug-resistant infections.
Data Presentation: Biological Activity of Novel 1,2,4-Triazole Derivatives
The following tables summarize the quantitative data on the biological activity of representative 1,2,4-triazole derivatives.
Table 1: Anticancer Activity of 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| 7a | MCF-7 | 15.3 |
| Hela | 18.2 | |
| A549 | 25.1 | |
| 7d | MCF-7 | 10.1 |
| Hela | 8.5 | |
| A549 | 14.7 | |
| 7e | MCF-7 | 9.8 |
| Hela | 7.9 | |
| A549 | 12.3 |
Table 2: Antimicrobial Activity of 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
| Compound ID | Microorganism | MIC (µg/mL) |
| 5a | Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 | |
| 5b | Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 | |
| 5c | Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of lead compounds and the execution of key biological assays.
Synthesis of 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (Anticancer Derivative)
Workflow for the Synthesis of 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one
Caption: General workflow for the synthesis of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one.
Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)
-
To a stirred solution of acetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL), add a 40% aqueous solution of sodium hydroxide (10 mL) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-2-propen-1-one.
Step 2: Synthesis of 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one
-
To a solution of 1,3-diphenyl-2-propen-1-one (5 mmol) in dimethylformamide (DMF, 20 mL), add 1H-1,2,4-triazole (5.5 mmol) and a catalytic amount of a strong base (e.g., sodium hydride).
-
Heat the reaction mixture at 80-100 °C for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the title compound.
Characterization: The structure of the synthesized compound is confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Synthesis of 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (Antimicrobial Derivative)
Workflow for the Synthesis of 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol
Caption: Step-wise synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol.
Step 1: Synthesis of Benzoic Hydrazide
-
A mixture of methyl benzoate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (50 mL) is refluxed for 6-8 hours.
-
The excess ethanol is distilled off, and the reaction mixture is cooled.
-
The resulting solid is filtered, washed with cold ethanol, and dried to give benzoic hydrazide.
Step 2: Synthesis of Potassium Dithiocarbazinate
-
To a solution of potassium hydroxide (0.15 mol) in absolute ethanol (100 mL), add benzoic hydrazide (0.1 mol).
-
Cool the mixture in an ice bath and add carbon disulfide (0.15 mol) dropwise with constant stirring.
-
Continue stirring for 10-12 hours at room temperature.
-
The precipitated potassium dithiocarbazinate is filtered, washed with ether, and dried.
Step 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
A suspension of potassium dithiocarbazinate (0.1 mol) and hydrazine hydrate (0.2 mol) in water (50 mL) is refluxed for 4-6 hours until the evolution of hydrogen sulfide ceases.
-
The reaction mixture is cooled and acidified with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[1]
Step 4: Synthesis of 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol
-
A mixture of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (30 mL) containing a few drops of glacial acetic acid is refluxed for 4-6 hours.[1]
-
The reaction mixture is cooled, and the solid product is filtered, washed with cold ethanol, and recrystallized from ethanol to give the final Schiff base.[1]
Characterization: The structure of the synthesized compound is confirmed by physical and spectroscopic data (Melting Point, IR, ¹H NMR).[1]
MTT Assay for Cytotoxicity
Workflow for MTT Assay
Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole derivatives and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][3]
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
Workflow for Broth Microdilution Method
References
Preliminary Investigation of 4-(2-Hydroxyethyl)-1,2,4-triazole as a Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary investigation into the properties and potential applications of 4-(2-Hydroxyethyl)-1,2,4-triazole as a versatile ligand in coordination chemistry and drug development. The document outlines the synthesis of the ligand and its metal complexes, presents key quantitative data from structural and spectroscopic analyses, and explores its potential biological activities, including its role as a neuroprotective agent through the activation of the Nrf2 signaling pathway. Detailed experimental protocols for synthesis and biological assays are provided to facilitate further research and development.
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and its capacity to form stable complexes with a wide range of metal ions. The functionalization of the triazole ring allows for the fine-tuning of its steric and electronic properties, thereby influencing the geometry, stability, and reactivity of its coordination compounds. The introduction of a 2-hydroxyethyl group at the N4 position of the 1,2,4-triazole ring yields this compound, a ligand that combines the coordinating ability of the triazole nucleus with the hydrogen-bonding potential of the hydroxyl group. This unique combination of features makes it an attractive candidate for the development of novel metal-based therapeutics, catalysts, and functional materials. This guide serves as a foundational resource for researchers interested in exploring the potential of this promising ligand.
Synthesis and Coordination Chemistry
The synthesis of this compound can be achieved through the alkylation of 1,2,4-triazole with a suitable two-carbon synthon bearing a hydroxyl group or a precursor that can be readily converted to a hydroxyl group. A common synthetic route involves the reaction of 1,2,4-triazole with 2-chloroethanol in the presence of a base.
The coordination chemistry of this compound with transition metals has been explored, revealing its ability to act as a bridging ligand, leading to the formation of polynuclear complexes with interesting magnetic and electronic properties. The triazole ring typically coordinates to metal centers through its N1 and N2 atoms, while the pendant hydroxyethyl group can participate in hydrogen bonding, influencing the crystal packing and supramolecular architecture of the resulting complexes.
Experimental Protocols
2.1.1. Synthesis of this compound
A representative, general procedure is described below, based on common alkylation methods for N-heterocycles. Specific reaction conditions may require optimization.
Materials:
-
1,2,4-triazole
-
2-Chloroethanol
-
Sodium hydroxide (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Distilled water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1,2,4-triazole in ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent of sodium hydroxide to the solution and stir until it dissolves.
-
To this solution, add a stoichiometric equivalent of 2-chloroethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
2.1.2. Synthesis of a Representative Metal Complex: [Cu(this compound)Cl₂]
This protocol is a general representation of the synthesis of a metal complex with the target ligand.
Materials:
-
This compound
-
Copper(II) chloride (CuCl₂)
-
Methanol
Procedure:
-
Dissolve this compound in methanol in a flask.
-
In a separate flask, dissolve an equimolar amount of CuCl₂ in methanol.
-
Slowly add the methanolic solution of the ligand to the metal salt solution with continuous stirring.
-
A precipitate may form immediately or upon standing.
-
Stir the reaction mixture at room temperature for a few hours to ensure complete reaction.
-
Collect the precipitate by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Quantitative Data
The coordination of this compound to metal centers has been characterized by various analytical techniques, providing valuable quantitative data on the structural and electronic properties of the resulting complexes. A notable example is a copper(II) chain compound where the ligand acts as a triple bridge between the metal centers.
| Parameter | Value | Metal Center | Reference |
| Crystal System | Triclinic | Cu(II) | [1] |
| Space Group | P-1 | Cu(II) | [1] |
| Cu-N Bond Lengths (Å) | 2.00 - 2.20 | Cu(II) | [1] |
| Cu-Cu Distance (Å) | 3.884 - 3.935 | Cu(II) | [1] |
| Magnetic Coupling | Ferromagnetic | Cu(II) | [1] |
Table 1: Selected Crystallographic and Magnetic Data for a Cu(II) Complex of this compound.
Biological Activity and Signaling Pathways
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties. Recent studies have also highlighted their potential as neuroprotective agents, with some derivatives showing efficacy in models of ischemic stroke.[2][3] The mechanism of action for the neuroprotective effects of some triazole derivatives has been linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5]
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression. This leads to an enhanced cellular defense against oxidative damage.
While direct evidence for the activation of the Nrf2 pathway by this compound is still emerging, the structural similarities to other Nrf2-activating triazoles suggest that this is a plausible mechanism for its potential neuroprotective effects.
Experimental Protocols for Biological Assays
4.1.1. MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxicity of this compound and its metal complexes.
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 24-48 hours.
-
After the incubation period, remove the medium and add fresh medium containing MTT solution (10% of the total volume).
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
4.1.2. Western Blot for Nrf2 Activation
This protocol can be used to assess the nuclear translocation of Nrf2, a key indicator of pathway activation.
Materials:
-
Cell line of interest (e.g., neuronal cells)
-
Test compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 or anti-beta-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and collect the nuclear and cytoplasmic fractions using a nuclear extraction kit.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the Nrf2 signal to the nuclear loading control (Lamin B1) to quantify nuclear translocation.
Visualizations
Caption: Workflow for the synthesis of this compound and its coordination to a metal salt.
Caption: Proposed activation of the Nrf2 signaling pathway by this compound.
Conclusion
This compound is a promising ligand with significant potential in both materials science and medicinal chemistry. Its straightforward synthesis, versatile coordination behavior, and the potential for biological activity, particularly in the context of neuroprotection via the Nrf2 pathway, make it a compelling target for further investigation. This technical guide provides a foundational overview and detailed protocols to encourage and facilitate future research into the applications of this versatile molecule and its metal complexes. Further studies are warranted to fully elucidate its coordination chemistry with a broader range of metals and to confirm its biological mechanisms of action.
References
- 1. Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuroprotection of 1,2,4‐Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NRF2 Activation by Nitrogen Heterocycles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in Substituted 1,2,4-Triazoles: A Technical Guide for Drug Development Professionals
An in-depth exploration of the structural dynamics of 1,2,4-triazoles, their characterization, and implications for medicinal chemistry.
The 1,2,4-triazole scaffold is a privileged structure in drug design, integral to a wide array of therapeutic agents with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1] The functionality and biological interactions of these molecules are profoundly influenced by the subtle yet critical phenomenon of tautomerism—a dynamic equilibrium between two or more interconvertible structural isomers. Understanding and predicting the tautomeric preferences of substituted 1,2,4-triazoles is paramount for rational drug design, as different tautomers exhibit distinct physicochemical properties, such as hydrogen bonding capabilities, lipophilicity, and three-dimensional shape, which govern their binding affinity to biological targets.[1][2]
This technical guide provides a comprehensive overview of tautomerism in substituted 1,2,4-triazoles, presenting quantitative data on tautomer stability, detailed experimental protocols for their characterization, and visual representations of tautomeric equilibria and analytical workflows.
Core Concepts: Annular and Prototropic Tautomerism
Substituted 1,2,4-triazoles primarily exhibit annular tautomerism, which involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. This leads to the existence of three potential tautomers: the 1H, 2H, and 4H forms. For the unsubstituted 1,2,4-triazole, the 1H-tautomer is generally considered the most stable.[1][2] However, the introduction of substituents can significantly alter the relative stabilities of these tautomers.
Furthermore, when the triazole ring is substituted with groups containing a labile proton, such as a hydroxyl (-OH) or a thiol (-SH) group, additional tautomeric forms, namely keto-enol or thione-thiol tautomers, can exist in equilibrium.[1][3] The interplay between annular and these other forms of prototropic tautomerism creates a complex landscape of potential structures.[1]
Caption: Annular tautomers of a substituted 1,2,4-triazole.
Quantitative Analysis of Tautomer Stability
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting the relative stabilities of tautomers.[2][4] These calculations provide insights into the gas-phase and solution-phase equilibria, guiding experimental design and interpretation.
| Compound/Substituent | Tautomer | Method/Basis Set | Phase | Relative Energy (kcal/mol) | Reference |
| 1,2,4-triazole (unsubstituted) | 1H | Ab initio | Gas | 0.0 | [5] |
| 2H | Ab initio | Gas | 2.5 | [5] | |
| 4H | Ab initio | Gas | 1.8 | [5] | |
| 3-Amino-1,2,4-triazole | 1H | DFT/B3LYP | Gas | ~0 | [2] |
| 2H | DFT/B3LYP | Gas | ~0 | [2] | |
| 4H | DFT/B3LYP | Gas | ~7 | [2] | |
| 3-Amino-5-nitro-1,2,4-triazole | 1H | MP2 | Gas | 0.0 | [6] |
| 2H | MP2 | Gas | 0.4 | [6] | |
| 4H | MP2 | Gas | 11.2 | [6] | |
| 1,2,4-triazole-3-thione | Thione | B3LYP/6-31G(d,p) | Gas | 0.0 | [7] |
| Thiol | B3LYP/6-31G(d,p) | Gas | >0 (Thione is predominant) | [7] |
Note: The relative energies are indicative and can vary with the computational method and the nature of substituents.
Experimental Characterization of Tautomers
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of tautomeric forms in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution.[3][8] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the electronic environment, which differs between tautomers.
Detailed Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted 1,2,4-triazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a specific temperature on a high-resolution NMR spectrometer. For complex spectra, 2D NMR techniques such as HSQC and HMBC can be employed to aid in signal assignment.
-
Spectral Analysis:
-
Proton NMR (¹H): Look for the N-H proton signal, which will have a characteristic chemical shift depending on its position (N1, N2, or N4). The integration of this signal relative to other protons in the molecule can provide information on the major tautomer. In cases of rapid exchange, a single, broadened N-H peak may be observed.
-
Carbon NMR (¹³C): The chemical shifts of the triazole ring carbons are particularly informative. Compare the experimental chemical shifts with those predicted by computational methods for each possible tautomer to identify the predominant form in solution.[9][10]
-
-
Variable Temperature (VT) NMR: To study the dynamics of the tautomeric equilibrium, acquire spectra at different temperatures. Changes in the chemical shifts and signal coalescence can provide thermodynamic and kinetic information about the interconversion process.
Single-Crystal X-ray Diffraction
X-ray crystallography provides definitive structural information in the solid state, including the precise location of protons, thereby unambiguously identifying the tautomeric form present in the crystal.[2][11]
Detailed Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the substituted 1,2,4-triazole suitable for X-ray diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data, which consists of the intensities and positions of the diffracted X-ray beams.
-
Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods to generate an initial electron density map. This map is used to build a preliminary model of the molecule, which is then refined against the experimental data to obtain the final crystal structure.
-
Data Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The location of the N-H proton will definitively identify the tautomer present in the solid state.[12]
Caption: A multi-faceted approach for studying tautomerism.
Signaling Pathways and Logical Relationships in Drug Design
The tautomeric state of a 1,2,4-triazole derivative directly impacts its interaction with biological targets, such as enzymes and receptors. The hydrogen bond donor-acceptor pattern is a critical determinant of binding affinity and selectivity.
Caption: Tautomer-dependent binding to a biological target.
Conclusion
The tautomeric behavior of substituted 1,2,4-triazoles is a complex but crucial aspect of their chemistry and pharmacology. A thorough understanding of the factors governing tautomeric equilibria and the ability to definitively characterize the predominant tautomeric forms are essential for the successful design and development of novel 1,2,4-triazole-based therapeutics. An integrated approach, combining high-level computational studies with rigorous experimental validation through NMR spectroscopy and X-ray crystallography, provides the most comprehensive and reliable framework for elucidating the tautomeric landscape of these important heterocyclic compounds. This knowledge empowers medicinal chemists to optimize molecular properties and enhance the efficacy and selectivity of next-generation drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dspace.ncl.res.in [dspace.ncl.res.in]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]
- 9. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Iron-Triazole Spin-Crossover Compounds using 4-(2-Hydroxyethyl)-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spin-crossover (SCO) compounds are a class of coordination complexes that exhibit a reversible switching between two distinct electronic spin states, a low-spin (LS) and a high-spin (HS) state. This transition can be triggered by external stimuli such as temperature, pressure, or light irradiation. This property makes them highly promising materials for applications in molecular switches, data storage devices, sensors, and display technologies. Iron(II) complexes with 1,2,4-triazole-based ligands are among the most extensively studied SCO materials due to their often abrupt and hysteretic spin transitions around room temperature.
This document provides detailed application notes and experimental protocols for the synthesis of iron-triazole spin-crossover compounds utilizing the specific ligand 4-(2-hydroxyethyl)-1,2,4-triazole (hyetrz). The hydroxyl functional group on the ligand allows for the formation of hydrogen bonds, which can influence the cooperativity of the spin transition.
Synthesis of the Ligand: this compound (hyetrz)
The ligand, 4-(2-hydroxyethyl)-4H-1,2,4-triazole, serves as a crucial intermediate in the synthesis of the final iron-triazole spin-crossover compounds.[1][2] Its synthesis is a prerequisite for the subsequent coordination with iron(II) salts. The structure of the free ligand has been determined, and it is known that neighboring molecules are connected by intermolecular O—H⋯N hydrogen bonds, forming a linear chain arrangement.[1][2]
Synthesis of Iron(II)-hyetrz Spin-Crossover Complexes
The synthesis of iron(II)-triazole SCO compounds can be achieved through various methods, including direct synthesis from metallic iron or by reacting an iron(II) salt with the triazole ligand in a suitable solvent. The choice of counter-anion and solvent can significantly influence the spin transition properties of the resulting coordination polymer. Water, in particular, has been found to be a good solvent for the synthesis of iron(II)–triazole coordination polymers.
Experimental Protocol: Synthesis of a Trinuclear Iron(II)-hyetrz Complex
This protocol describes the synthesis of a trinuclear iron(II) spin-crossover complex, --INVALID-LINK--₆, as an illustrative example.
Materials:
-
Iron(II) trifluoromethanesulfonate (Fe(CF₃SO₃)₂)
-
This compound (hyetrz)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve a stoichiometric amount of iron(II) trifluoromethanesulfonate in deionized water.
-
In a separate flask, dissolve a corresponding stoichiometric amount of this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of the ligand to the aqueous solution of the iron(II) salt with constant stirring.
-
A precipitate should form upon mixing.
-
Continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the product with deionized water, followed by a small amount of ethanol.
-
Dry the final product under vacuum.
Characterization:
The resulting compound can be characterized by single-crystal X-ray diffraction to determine its structure. Magnetic susceptibility measurements as a function of temperature are crucial to investigate the spin-crossover properties.
Data Presentation
The spin transition properties of the synthesized iron-hyetrz complexes are summarized in the table below. The transition temperature (T₁/₂) is defined as the temperature at which 50% of the complex is in the high-spin state and 50% is in the low-spin state.
| Compound | T₁/₂ (K) | Hysteresis Width (ΔT₁/₂) (K) | Reference |
| --INVALID-LINK--₆ | ~175 | - | |
| --INVALID-LINK--₂·3H₂O | ~100 | - | [3] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of iron-hyetrz spin-crossover compounds.
Caption: General workflow for the synthesis and characterization of iron-triazole SCO compounds.
Mechanism of Spin Crossover
The spin crossover phenomenon in these iron(II) complexes arises from the switching between the low-spin (S=0, diamagnetic) and high-spin (S=2, paramagnetic) states of the Fe²⁺ ion. This transition is driven by a change in the ligand field strength, which can be influenced by temperature or other external stimuli. The 1,2,4-triazole ligands bridge the iron centers, forming a one-dimensional chain-like structure. The spin state transition involves a change in the Fe-N bond lengths.[4] The intermolecular interactions, such as the hydrogen bonds facilitated by the hydroxyethyl group of the hyetrz ligand, play a crucial role in the cooperativity of the spin transition, which in turn affects the abruptness and hysteresis of the transition.
The logical relationship between the components of the spin-crossover system is depicted in the diagram below.
Caption: Factors influencing the spin-crossover phenomenon.
References
Application of 4-(2-Hydroxyethyl)-1,2,4-triazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities. This privileged heterocyclic system is known for its metabolic stability and its ability to participate in hydrogen bonding, which is crucial for drug-target interactions. Among the vast family of 1,2,4-triazole derivatives, 4-(2-Hydroxyethyl)-1,2,4-triazole serves as a key building block and intermediate in the synthesis of more complex and biologically active molecules. Its hydroxyethyl group provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This document provides an overview of the applications of this compound in medicinal chemistry, including its synthesis, and highlights the biological activities of its derivatives in various therapeutic areas.
Synthesis of this compound
The synthesis of this compound is typically achieved through the alkylation of 1,2,4-triazole with a suitable two-carbon synthon containing a hydroxyl group or a precursor that can be readily converted to a hydroxyl group. A common method involves the reaction of 1,2,4-triazole with 2-chloroethanol or ethylene oxide.
Protocol: Synthesis of 4-(2-Hydroxyethyl)-4H-1,2,4-triazole
This protocol describes a general method for the N-alkylation of 1,2,4-triazole to produce this compound. The regioselectivity of the alkylation can be influenced by the reaction conditions.
Materials:
-
1,2,4-triazole
-
2-Chloroethanol
-
Sodium hydroxide (or another suitable base)
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Distilled water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve 1,2,4-triazole (1 equivalent) in the chosen solvent.
-
Add a base, such as sodium hydroxide (1.1 equivalents), to the solution and stir until it dissolves.
-
Slowly add 2-chloroethanol (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Medicinal Chemistry Applications of this compound Derivatives
While specific biological activity data for the parent this compound is limited in publicly available literature, its derivatives have shown significant promise in various therapeutic areas. The hydroxyethyl moiety serves as a versatile point for derivatization to explore and optimize biological activity.
Antifungal Activity
The 1,2,4-triazole core is a hallmark of many successful antifungal drugs that target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis. Derivatives of this compound have been explored for their antifungal potential.
Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative A | Candida albicans | 0.0625–1 | [1] |
| Derivative B | Aspergillus fumigatus | 0.125–1 | [1] |
| Derivative C | Cryptococcus neoformans | 0.0156 - 2.0 | [2] |
Note: The table presents data for representative 1,2,4-triazole derivatives to illustrate the potential of the scaffold, as specific data for derivatives of this compound were not available in the searched literature.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.
Materials:
-
Synthesized this compound derivative
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium (buffered with MOPS)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Standard antifungal drug (e.g., Fluconazole)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Prepare a fungal inoculum suspension and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).
-
Further dilute the inoculum in RPMI-1640 medium to the final desired concentration.
-
Add the fungal inoculum to each well of the microtiter plate containing the test compound.
-
Include positive controls (fungi in medium without compound) and negative controls (medium only). Also, include a standard antifungal drug as a reference.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by measuring the absorbance.
Anticancer Activity
The 1,2,4-triazole scaffold is also found in several anticancer agents. Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through different mechanisms of action.
Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative X | MCF-7 (Breast) | 5.09 | [1] |
| Derivative Y | HepG2 (Liver) | 0.58 | [1] |
| Derivative Z | PC-3 (Prostate) | 3.70 | [1] |
Note: The table presents data for representative 1,2,4-triazole derivatives to illustrate the potential of the scaffold, as specific data for derivatives of this compound were not available in the searched literature.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay, a colorimetric method to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
Synthesized this compound derivative
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound.
-
Include vehicle controls (cells treated with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Anticonvulsant Activity
Derivatives of 1,2,4-triazole have been investigated for their potential as anticonvulsant agents.
Table 3: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives
| Compound ID | Animal Model | ED₅₀ (mg/kg) | Reference |
| Derivative M | MES test (mice) | 25.5 | [3] |
| Derivative N | scPTZ test (mice) | 19.7 | [4] |
| Derivative P | MES test (mice) | 9.1 | [4] |
Note: The table presents data for representative 1,2,4-triazole derivatives to illustrate the potential of the scaffold, as specific data for derivatives of this compound were not available in the searched literature.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
This protocol describes a common preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.
Materials:
-
Synthesized this compound derivative
-
Male Swiss mice
-
Electroshock apparatus with corneal electrodes
-
Vehicle (e.g., saline with a small amount of Tween 80)
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Administer the test compound or vehicle to groups of mice via a suitable route (e.g., intraperitoneally).
-
After a predetermined time for drug absorption, subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) delivered through corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hind limb extension seizure.
-
The absence of the tonic hind limb extension is considered as the endpoint for protection.
-
Test different doses of the compound to determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the induced seizure.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound and its subsequent derivatization.
General Mechanism of Action for Triazole Antifungals
Caption: Simplified signaling pathway for the antifungal action of 1,2,4-triazole derivatives.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. While the parent molecule itself may not exhibit potent biological activity, its strategic use as a scaffold for derivatization has led to the discovery of numerous compounds with significant antifungal, anticancer, and anticonvulsant properties. The protocols and data presented here provide a foundation for researchers to further explore the potential of this chemical entity in the development of novel therapeutic agents. Future work should focus on the synthesis and comprehensive biological evaluation of a wider range of derivatives of this compound to fully elucidate its structure-activity relationships and therapeutic potential.
References
- 1. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. jocpr.com [jocpr.com]
- 4. pnrjournal.com [pnrjournal.com]
Application Notes and Protocols: 4-(2-Hydroxyethyl)-1,2,4-triazole as a Ligand for Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 4-(2-Hydroxyethyl)-1,2,4-triazole as a versatile ligand in the construction of coordination polymers. The unique structural features of this ligand, combining the coordinating ability of the triazole ring with the hydrogen-bonding potential of the hydroxyethyl group, make it a promising building block for novel materials with potential applications in catalysis, gas storage, and drug delivery.
Introduction
Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands, resulting in one-, two-, or three-dimensional networks. The properties of these materials are highly tunable by varying the metal center and the organic linker. This compound is a particularly interesting ligand due to its bifunctional nature. The 1,2-positions of the triazole ring can coordinate to metal centers, while the terminal hydroxyl group can participate in hydrogen bonding, leading to the formation of robust supramolecular architectures. The flexible hydroxyethyl chain also allows for conformational freedom, which can influence the final structure and properties of the coordination polymer. While the use of 4-(2-Hydroxyethyl)-4H-1,2,4-triazole as an intermediate in the synthesis of iron-triazole spin-crossover compounds has been reported, its application as a primary ligand in the broader field of coordination polymers is an area of active research.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through various established methods for the preparation of 4-substituted 1,2,4-triazoles. A common approach involves the reaction of 4H-1,2,4-triazole with a suitable haloalkanol.
Experimental Protocol: Synthesis of this compound
Materials:
-
4H-1,2,4-triazole
-
2-Bromoethanol (or 2-Chloroethanol)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4H-1,2,4-triazole (1 equivalent) and sodium hydroxide (1.1 equivalents) in a mixture of ethanol and water.
-
Stir the solution at room temperature until all solids have dissolved.
-
Add 2-bromoethanol (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/methanol) to obtain pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of Coordination Polymers
The synthesis of coordination polymers using this compound as a ligand can be carried out using various techniques, including slow evaporation, hydrothermal, and solvothermal methods. The choice of method depends on the desired crystal quality and the nature of the metal salt and solvent system. The following is a general protocol that can be adapted for different metal ions.
Experimental Protocol: General Synthesis of a Coordination Polymer
Materials:
-
This compound
-
A metal salt (e.g., Co(NO₃)₂·6H₂O, ZnCl₂, Cu(OAc)₂·H₂O)
-
A suitable solvent or solvent mixture (e.g., water, ethanol, methanol, N,N-dimethylformamide (DMF))
Procedure (Slow Evaporation Method):
-
Dissolve this compound (2 equivalents) in the chosen solvent in a small beaker or vial.
-
In a separate container, dissolve the metal salt (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with gentle stirring.
-
Cover the container with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant temperature.
-
Crystals suitable for single-crystal X-ray diffraction should form over a period of several days to weeks.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and air-dry.
Characterization of Coordination Polymers
A thorough characterization of the synthesized coordination polymers is essential to understand their structure and properties.
Key Characterization Techniques:
-
Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the crystal structure, including bond lengths, bond angles, coordination geometry of the metal center, and the overall network topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the coordination polymer and provides information about the loss of solvent molecules and decomposition of the framework.
-
Infrared (IR) Spectroscopy: Helps to identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the triazole ring and the hydroxyl group.
-
Elemental Analysis: Confirms the empirical formula of the synthesized compound.
Data Presentation
The following tables provide templates for summarizing the quantitative data obtained from the characterization of coordination polymers based on this compound. Representative data from coordination polymers with structurally similar 4-substituted triazole ligands are included for illustrative purposes.
Table 1: Crystallographic Data and Structure Refinement Details
| Parameter | Hypothetical Co(II) Polymer | Hypothetical Zn(II) Polymer |
| Empirical formula | C₈H₁₄CoN₆O₂ | C₈H₁₄ZnN₆O₂ |
| Formula weight | 317.18 | 323.62 |
| Crystal system | Monoclinic | Orthorhombic |
| Space group | P2₁/c | Pnma |
| a (Å) | 10.123(4) | 12.456(2) |
| b (Å) | 15.678(6) | 8.912(1) |
| c (Å) | 9.456(3) | 13.789(3) |
| α (°) | 90 | 90 |
| β (°) | 109.87(2) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1408.9(9) | 1529.7(4) |
| Z | 4 | 4 |
| Calculated density (g/cm³) | 1.495 | 1.403 |
| R₁ [I > 2σ(I)] | 0.045 | 0.038 |
| wR₂ [I > 2σ(I)] | 0.112 | 0.098 |
Note: The data presented in this table is representative of typical values for coordination polymers with similar ligands and is for illustrative purposes only.
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Bond/Angle | Hypothetical Co(II) Polymer | Hypothetical Zn(II) Polymer |
| M-N (triazole) | 2.105(3) - 2.156(3) | 2.012(2) - 2.054(2) |
| M-O (hydroxyl, if coordinated) | - | - |
| N-M-N | 88.9(1) - 175.4(1) | 92.3(1) - 178.1(1) |
| N-M-O | - | - |
Note: The data presented in this table is representative of typical values for coordination polymers with similar ligands and is for illustrative purposes only. The coordination of the hydroxyl group is dependent on the specific reaction conditions and the metal ion used.
Table 3: Thermal Analysis Data
| Compound | Decomposition Step 1 (°C) | Mass Loss (%) | Assignment | Decomposition Step 2 (°C) | Mass Loss (%) | Assignment |
| Hypothetical Co(II) Polymer | 150 - 250 | ~5% | Loss of coordinated water | > 300 | ~60% | Framework collapse |
| Hypothetical Zn(II) Polymer | 180 - 280 | ~5% | Loss of coordinated water | > 320 | ~55% | Framework collapse |
Note: The data presented in this table is representative of typical values for coordination polymers with similar ligands and is for illustrative purposes only.
Visualizations
Ligand Synthesis Workflow
References
Application Notes and Protocols: A Detailed Guide to the Alkylation of 1,2,4-Triazole with 2-Chloroethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the N-alkylation of 1,2,4-triazole with 2-chloroethanol, a critical reaction in the synthesis of valuable pharmaceutical intermediates. The resulting product, 1-(2-hydroxyethyl)-1,2,4-triazole, serves as a key building block in the development of various therapeutic agents.
Introduction
1,2,4-Triazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antiviral, and anti-HIV properties. The alkylation of the 1,2,4-triazole ring is a common strategy to introduce diverse functional groups and modulate the pharmacological profile of these compounds. The introduction of a 2-hydroxyethyl group at the N1 position yields 1-(2-hydroxyethyl)-1,2,4-triazole, a versatile intermediate for further chemical modifications and drug design. This protocol details a reliable and efficient method for this synthesis.
Reaction Scheme
The alkylation of 1,2,4-triazole with 2-chloroethanol proceeds via a nucleophilic substitution reaction, where the triazole anion attacks the electrophilic carbon of 2-chloroethanol. The reaction is typically carried out in the presence of a base to deprotonate the triazole. The regioselectivity of the alkylation is a key consideration, as substitution can occur at the N1 or N4 position. Generally, N1-alkylation is the major product under many conditions.
Caption: General reaction scheme for the alkylation of 1,2,4-triazole.
Experimental Protocols
This section provides two detailed protocols for the synthesis of 1-(2-hydroxyethyl)-1,2,4-triazole: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional Heating Method
Materials:
-
1,2,4-Triazole
-
2-Chloroethanol
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and crystallization
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2,4-triazole (1.0 eq) in the chosen solvent (DMF or ethanol).
-
Addition of Base: Add the base (NaOH or K₂CO₃, 1.1-1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Slowly add 2-chloroethanol (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If an inorganic base was used, filter the mixture to remove the salt.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the pure 1-(2-hydroxyethyl)-1,2,4-triazole.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
1,2,4-Triazole
-
2-Chloroethanol
-
Potassium carbonate (K₂CO₃)
-
Ionic liquid (e.g., hexylpyridinium bromide) or a high-boiling point solvent like DMF
-
Microwave reactor vials
-
Microwave synthesizer
-
Standard work-up and purification equipment as in Protocol 1
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine 1,2,4-triazole (1.0 eq), 2-chloroethanol (1.1 eq), and potassium carbonate (1.5 eq) in the chosen ionic liquid or solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short period (e.g., 10-30 minutes).[1] Optimize the time and temperature as needed.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. The use of an ionic liquid may require specific extraction procedures.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of 1,2,4-triazole with different alkylating agents, providing an expected range for the synthesis of 1-(2-hydroxyethyl)-1,2,4-triazole.
| Alkylating Agent | Base | Solvent | Method | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Iodomethane | NaOMe | Methanol | Conventional | - | Reflux | 63 | [2] |
| Various Alkyl Halides | K₂CO₃ | Ionic Liquid | Microwave | 0.17-0.25 | 80 | up to 88 | [1] |
| Alkyl Halides | - | - | Conventional | - | - | >90 | [3] |
| O-tosyloxazoline | K₂CO₃ | DMF | Conventional | 12 | 120 | 95 | [4] |
Note: The yields and reaction conditions are for analogous reactions and serve as a guideline. Optimal conditions for the reaction with 2-chloroethanol should be determined experimentally.
Characterization of 1-(2-hydroxyethyl)-1,2,4-triazole
The structure and purity of the synthesized product should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the triazole ring protons (typically in the range of δ 7.5-8.5 ppm) and the protons of the 2-hydroxyethyl group (two triplets for the -CH₂-CH₂- protons and a singlet or broad signal for the -OH proton).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the triazole ring and the 2-hydroxyethyl side chain.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.
-
Melting Point: The melting point of the purified product should be determined and compared with literature values if available.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and a conceptual representation of the signaling pathway in which 1,2,4-triazole derivatives are often involved.
Caption: Experimental workflow for the synthesis of 1-(2-hydroxyethyl)-1,2,4-triazole.
Caption: Conceptual signaling pathway for antifungal 1,2,4-triazole derivatives.
Applications in Drug Development
1-(2-hydroxyethyl)-1,2,4-triazole is a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds. The hydroxyl group provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophores.
-
Antifungal Agents: Many potent antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole core. The 1-(2-hydroxyethyl)-1,2,4-triazole moiety can be incorporated into novel antifungal candidates that target enzymes like lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.
-
Antiviral Agents: Ribavirin, a broad-spectrum antiviral drug, is a notable example of a 1,2,4-triazole-containing therapeutic. The structural motif of 1-(2-hydroxyethyl)-1,2,4-triazole can be utilized in the design of new antiviral compounds.
-
Anti-HIV Agents: The 1,2,4-triazole scaffold is also present in some anti-HIV drugs. The versatility of 1-(2-hydroxyethyl)-1,2,4-triazole makes it a useful starting material for the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other anti-HIV agents.
Conclusion
The alkylation of 1,2,4-triazole with 2-chloroethanol is a straightforward and efficient method for the synthesis of 1-(2-hydroxyethyl)-1,2,4-triazole. This application note provides detailed protocols and relevant data to aid researchers in the successful synthesis and application of this important pharmaceutical intermediate. The choice between conventional heating and microwave-assisted synthesis will depend on the available equipment and desired reaction times. Proper characterization is essential to ensure the purity and identity of the final product, which serves as a versatile platform for the development of new and improved therapeutic agents.
References
Application Notes and Protocols for Growing Single Crystals of Metal-4-(2-Hydroxyethyl)-1,2,4-triazole Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and techniques for the successful growth of single crystals of metal complexes incorporating the ligand 4-(2-Hydroxyethyl)-1,2,4-triazole (often abbreviated as 'hyetrz'). The ability to obtain high-quality single crystals is crucial for determining the precise three-dimensional structure of these complexes, which is a prerequisite for understanding their physical and chemical properties and for rational drug design.
Introduction
Metal complexes of this compound are of significant interest due to their fascinating structural diversity and potential applications in various fields, including materials science and medicinal chemistry. The this compound ligand is a versatile building block that can coordinate to metal ions in various ways, leading to the formation of mononuclear, polynuclear, or polymeric structures.[1] The presence of the hydroxyethyl group can also introduce hydrogen bonding interactions, which can play a crucial role in the crystal packing and the final architecture of the complex.[2] Some of these complexes, particularly those with iron(II), exhibit spin crossover (SCO) behavior, a phenomenon with potential applications in molecular switches, sensors, and data storage devices.[3] In the context of drug development, understanding the coordination chemistry and structure of these metal complexes can inform the design of novel therapeutic agents.
This document outlines the most common and effective techniques for growing single crystals of these complexes, provides detailed experimental protocols, and summarizes key quantitative data from the literature.
General Crystal Growth Techniques
The successful growth of single crystals is often a matter of trial and error, and several techniques may need to be explored for a given metal-hyetrz complex. The choice of method depends on the solubility of the complex in different solvents, its stability, and other physicochemical properties.
Key Considerations for Crystal Growth:
-
Purity of Starting Materials: Use highly purified ligands and metal salts to avoid the incorporation of impurities that can hinder crystal growth.
-
Solvent Selection: The choice of solvent or solvent system is critical. The ideal solvent should dissolve the complex to a moderate extent, and the solubility should be temperature-dependent for techniques like slow cooling.
-
Slow Supersaturation: The goal of any crystallization technique is to achieve a state of slow supersaturation, which allows for the formation of a small number of crystal nuclei that can then grow to a suitable size. Rapid precipitation will lead to amorphous solids or microcrystalline powders.
-
Vibration-Free Environment: Crystallization setups should be placed in a location free from vibrations to prevent the formation of multiple small crystals instead of a few large ones.
-
Patience: Crystal growth can take anywhere from a few days to several weeks.
Slow Evaporation
This is one of the simplest and most widely used techniques. A nearly saturated solution of the complex is prepared and left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration leads to supersaturation and crystal formation.
Solvent Diffusion (Vapor and Liquid-Liquid)
Solvent diffusion methods are highly effective for growing high-quality crystals.
-
Vapor Diffusion: A solution of the complex in a relatively non-volatile solvent is placed in a small, open container. This container is then placed inside a larger, sealed vessel containing a more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent vapor slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.[4]
-
Liquid-Liquid Diffusion: This method involves carefully layering a solution of the complex over a less dense, miscible anti-solvent (or vice-versa). Crystals form at the interface between the two liquids as they slowly mix.[5]
Hydrothermal Synthesis
This technique is particularly useful for the synthesis of coordination polymers and metal-organic frameworks (MOFs) that may not be stable or soluble under ambient conditions. The reaction is carried out in a sealed vessel (autoclave) at elevated temperatures (typically >100 °C) and pressures. The use of water as a solvent at high temperatures can promote the dissolution of reactants and facilitate the crystallization of the product upon slow cooling.[6][7]
Gel Diffusion
In this method, a gel, such as silica gel, is used as a medium for the slow diffusion of reactant solutions. This technique can be very effective in controlling the rate of reaction and nucleation, often leading to the growth of large, high-quality crystals.
Experimental Protocols
The following protocols are based on literature reports for the synthesis and crystallization of metal-4-(2-Hydroxyethyl)-1,2,4-triazole complexes.
Protocol 1: Slow Evaporation for a Mononuclear Copper(II)-hyetrz Complex
This protocol is a general guideline and may need optimization for specific complexes.
Materials:
-
Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O)
-
This compound (hyetrz)
-
Methanol or Ethanol
Procedure:
-
Dissolve the copper(II) salt and the hyetrz ligand in a 1:2 molar ratio in a minimal amount of methanol in a small beaker or vial.
-
Stir the solution at room temperature for 1-2 hours to ensure complete complex formation.
-
Filter the solution to remove any insoluble impurities.
-
Cover the container with parafilm and pierce a few small holes in it with a needle to allow for slow evaporation.
-
Place the vial in a quiet, vibration-free location at room temperature.
-
Monitor the vial for crystal growth over several days to weeks.
Protocol 2: Liquid-Liquid Diffusion for a Trinuclear Iron(II)-hyetrz Complex
This protocol is adapted from methods used for similar trinuclear triazole complexes.[5]
Materials:
-
Iron(II) salt (e.g., Fe(ClO₄)₂·6H₂O)
-
This compound (hyetrz)
-
Water
-
Ethanol
Procedure:
-
Prepare a concentrated aqueous solution of the iron(II) salt.
-
Prepare a concentrated aqueous solution of the hyetrz ligand (a 2.5:1 ligand to metal molar ratio is a good starting point).
-
In a narrow test tube, carefully layer the less dense solution over the denser solution. For example, if the ligand solution is less dense, carefully add it on top of the metal salt solution using a pipette or syringe, allowing it to run down the side of the tube to minimize mixing.
-
Seal the test tube and leave it undisturbed at room temperature.
-
Crystals are expected to form at the interface of the two solutions over several days.
Protocol 3: Hydrothermal Synthesis of a Cobalt(II)-hyetrz Coordination Polymer
This protocol is based on general procedures for the hydrothermal synthesis of cobalt-triazole complexes.[3]
Materials:
-
Cobalt(II) salt (e.g., CoCl₂)
-
This compound (hyetrz)
-
Water
-
Acid (e.g., HCl) to adjust pH
Procedure:
-
Combine the cobalt(II) salt and the hyetrz ligand in a molar ratio of 1:1 in a Teflon-lined stainless steel autoclave.
-
Add deionized water to fill approximately 70% of the autoclave volume.
-
Adjust the pH to acidic conditions (e.g., pH 2-3) by adding a few drops of concentrated HCl. This can prevent the deprotonation of the triazole ligand.
-
Seal the autoclave and heat it to 140-160 °C for 2-3 days.
-
Allow the autoclave to cool slowly to room temperature over 24-48 hours.
-
Collect the resulting crystals by filtration, wash with water and ethanol, and air-dry.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of metal-hyetrz complexes. Note that yields and crystal growth times can vary significantly depending on the specific experimental conditions.
| Metal Ion | Ligand:Metal Ratio | Solvent System | Temperature (°C) | Method | Crystal Growth Time | Yield (%) | Reference |
| Fe(II) | 3:1 | Water | Room Temp. | Not Specified | Not Specified | Not Specified | [3] |
| Co(II) | 1:1 | Water | 160 | Hydrothermal | 3 days | Not Specified | [3] |
| Mn(II) | 2.5:1 | Water/Ethanol | Room Temp. | Vapor Diffusion | Several days | Not Specified | [5] |
| Ni(II) | 2.5:1 | Water/Ethanol | Room Temp. | Vapor Diffusion | Several days | Not Specified | [5] |
| Cu(II) | 2.5:1 | Water/Ethanol | Room Temp. | Vapor Diffusion | Several days | Not Specified | [5] |
Visualizations
Experimental Workflow for Single Crystal Growth
Caption: Generalized workflow for the synthesis and crystallization of metal-4-(2-Hydroxyethyl)-1,2,4-triazole complexes.
Decision Tree for Choosing a Crystallization Method
Caption: A decision tree to guide the selection of an appropriate crystal growth technique.
References
Application Notes and Protocols for Magnetic Susceptibility Measurements of Spin-Crossover Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction to Spin-Crossover Materials and Magnetic Susceptibility
Spin-crossover (SCO) is a fascinating phenomenon observed in certain transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light irradiation.[1] This transition is accompanied by significant changes in the magnetic, optical, and structural properties of the material. The characterization of SCO behavior is crucial for the development of molecular switches, data storage devices, and sensors.[2]
The most direct method to probe the spin state of a material is by measuring its magnetic susceptibility (χ). Magnetic susceptibility is a measure of how much a material will become magnetized in an applied magnetic field. For spin-crossover compounds, the LS state is typically diamagnetic or weakly paramagnetic, while the HS state is strongly paramagnetic due to the presence of more unpaired electrons.[1][2] By measuring the magnetic susceptibility as a function of temperature, one can monitor the transition between the LS and HS states and determine the critical temperature of the spin transition (T½). The product of the molar magnetic susceptibility (χₘ) and temperature (T), χₘT, is often plotted against temperature to visualize the spin transition.[1]
This document provides detailed application notes and protocols for three common experimental techniques used to measure the magnetic susceptibility of spin-crossover materials: Superconducting Quantum Interference Device (SQUID) Magnetometry, the Evans Method (NMR Spectroscopy), and the Gouy Balance.
I. Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID magnetometry is the most sensitive method for measuring the magnetic properties of materials and is the gold standard for characterizing spin-crossover compounds. It can accurately measure very small magnetic moments over a wide range of temperatures and magnetic fields.[3]
Application Note
SQUID magnetometry is ideal for detailed studies of spin-crossover phenomena in solid-state samples. It allows for precise determination of the transition temperature (T½), the abruptness of the transition, and the presence of hysteresis, which is indicative of cooperativity in the solid state. The technique is sensitive enough to measure powder samples, single crystals, and thin films.
Experimental Protocol
1. Sample Preparation and Mounting:
-
Powder Samples (Air-Stable):
-
Weigh approximately 5-20 mg of the finely ground powder sample.
-
Place the sample into a gelatin capsule or a calibrated sample holder (e.g., a straw).[4]
-
Secure the sample within the holder to prevent movement during measurement.
-
-
Air-Sensitive Samples:
-
Inside a glovebox, load the sample into a quartz tube.
-
Seal the tube under vacuum or an inert atmosphere.[4]
-
Mount the sealed tube onto the sample rod.
-
-
Sample Holder Correction: A background measurement of the empty sample holder should be performed under the same conditions as the sample measurement. This background signal is then subtracted from the sample data.[5]
2. Measurement Procedure (Temperature-Dependent Susceptibility):
-
Sample Insertion and Centering:
-
Insert the sample holder into the SQUID magnetometer.
-
Perform a centering scan to ensure the sample is in the region of highest sensitivity of the detection coils.[4]
-
-
Temperature and Field Protocol:
-
Cool the sample to the lowest desired temperature (e.g., 2 K) in zero applied field (Zero-Field-Cooled, ZFC mode).
-
Apply a small DC magnetic field, typically between 1000 and 5000 Oe.[6]
-
Measure the magnetic moment as the temperature is increased from the lowest to the highest temperature (e.g., 2 K to 400 K). This is the ZFC curve.
-
At the highest temperature, maintain the magnetic field and measure the magnetic moment as the temperature is decreased back to the lowest temperature. This is the Field-Cooled (FC) curve.
-
The heating and cooling rates are typically set between 1 and 5 K/min.[6]
-
3. Data Analysis:
-
Data Correction:
-
Subtract the magnetic contribution of the sample holder from the raw data.
-
Correct for the diamagnetic contribution of the sample itself using Pascal's constants.
-
-
Calculation of Molar Magnetic Susceptibility (χₘ) and χₘT:
-
The measured magnetic moment (M) is used to calculate the molar magnetic susceptibility (χₘ) using the formula: χₘ = (M * MW) / (m * H) where MW is the molecular weight of the sample, m is the mass of the sample, and H is the applied magnetic field.
-
Calculate the product χₘT for each temperature point.
-
-
Data Visualization:
-
Plot χₘT versus temperature (T). The resulting plot will show a transition from a low value in the LS state to a high value in the HS state. The transition temperature (T½) is the temperature at which 50% of the complex is in the HS state.
-
Data Presentation
| Compound | T½ (K) | χₘT @ Low T (cm³ K mol⁻¹) | χₘT @ High T (cm³ K mol⁻¹) | Hysteresis Width (K) | Reference |
| [Fe(phen)₂(NCS)₂] | 176 | ~0.0 | ~3.4 | ~2 | [7] |
| --INVALID-LINK-- | 380 | ~0.1 | ~3.6 | ~30 | |
| [Fe(PM-BiA)₂(NCS)₂] | 160 | ~0.0 | ~3.2 | ~5 | [8] |
| [Fe(pz){Ni(CN)₄}] | 298 | ~0.1 | ~3.5 | ~15 | |
| [Fe(L1)]²⁺ in H₂O | 325 | ~0.0 | ~3.63 | N/A | [9] |
| [Fe₃(furtrz)₆(ptol)₂(MeOH)₄]⁴⁺ | ~150 | ~7.8 | ~10.2 | 0 | [10] |
Note: The χₘT values are approximate and can vary depending on the specific experimental conditions and sample purity.
Experimental Workflow
II. Evans Method (NMR Spectroscopy)
The Evans method is a convenient and widely accessible technique for determining the magnetic susceptibility of paramagnetic species in solution using a standard NMR spectrometer.[11] It relies on measuring the change in the chemical shift of a reference signal (usually the solvent or an inert internal standard) in the presence of the paramagnetic sample.[11]
Application Note
The Evans method is particularly useful for studying the spin-crossover behavior of complexes in solution, where intermolecular interactions are minimized compared to the solid state. It allows for the determination of the equilibrium between the LS and HS states at different temperatures in a given solvent. This method is also valuable in drug development for assessing the magnetic properties of potential metallodrugs in solution.
Experimental Protocol
1. Sample Preparation:
-
Prepare a reference solution: This solution contains the chosen solvent and a small amount of an inert reference compound (e.g., tetramethylsilane, TMS, or the solvent itself).
-
Prepare the sample solution: Accurately weigh the spin-crossover complex and dissolve it in a known volume of the reference solution to achieve a precise concentration.
-
Coaxial NMR Tube: Use a coaxial NMR tube, which consists of two concentric tubes.
-
Fill the inner capillary tube with the reference solution.
-
Fill the outer tube with the sample solution.[11]
-
2. NMR Measurement:
-
Acquire a ¹H NMR spectrum of the sample in the coaxial tube.
-
Ensure that the reference signal from both the inner and outer tubes is clearly resolved. The signal from the paramagnetic solution in the outer tube will be shifted relative to the signal from the reference solution in the inner tube.
-
For variable-temperature studies, repeat the measurement at different temperatures, allowing the sample to equilibrate at each temperature.
3. Data Analysis:
-
Determine the chemical shift difference (Δδ): Measure the difference in the chemical shifts (in ppm) of the reference signal in the inner and outer tubes.
-
Convert Δδ to Δf: Convert the chemical shift difference from ppm to Hz using the formula: Δf = Δδ * ν_spec where ν_spec is the operating frequency of the NMR spectrometer in Hz.[12]
-
Calculate the molar magnetic susceptibility (χₘ): The molar magnetic susceptibility is calculated using the Evans equation: χₘ = (3 * Δf) / (4 * π * f * m) + χ₀ where f is the spectrometer frequency, m is the molar concentration of the paramagnetic substance, and χ₀ is the mass susceptibility of the solvent.[9]
-
Calculate the effective magnetic moment (μ_eff): μ_eff = 2.828 * √(χₘ * T) where T is the temperature in Kelvin. The unit of μ_eff is the Bohr magneton (μB).
Data Presentation
| Compound | Solvent | T (K) | Δδ (ppm) | χₘ (10⁻⁶ cm³ mol⁻¹) | μ_eff (μB) | Reference |
| --INVALID-LINK--₂ | CD₃CN | 298 | - | - | - | [13] |
| --INVALID-LINK--₂ | CD₃CN | 298 | - | - | - | [13] |
| [Mn(acac)₃] | CDCl₃ | 298 | - | - | 5.04 | [12] |
Note: Specific Δδ and χₘ values are highly dependent on concentration and spectrometer frequency and are often intermediate values in SCO compounds.
Experimental Workflow
III. Gouy Balance
The Gouy balance is a classical and relatively simple method for measuring magnetic susceptibility.[14] It measures the apparent change in mass of a sample when it is placed in a magnetic field.[14]
Application Note
The Gouy balance is a cost-effective technique suitable for introductory studies of magnetic properties and for routine measurements where high sensitivity is not required. It is primarily used for solid samples at a single temperature. While less precise than SQUID magnetometry, it can still provide valuable information about the magnetic state of a spin-crossover compound at a given temperature.
Experimental Protocol
1. Apparatus Setup and Calibration:
-
Setup: The Gouy balance consists of an analytical balance and a strong electromagnet. The sample, in a long cylindrical tube (Gouy tube), is suspended from the balance so that one end is in the center of the magnetic field and the other end is in a region of negligible field.
-
Calibration: The balance must be calibrated using a standard substance with a known magnetic susceptibility, such as HgCo(SCN)₄ or [Ni(en)₃]S₂O₃.[2][6] This calibration determines the constants α and β for the specific setup.[2]
2. Measurement Procedure:
-
Empty Tube Measurement:
-
Weigh the empty Gouy tube with the magnet off (W₁).
-
Turn on the magnet to the desired field strength and weigh the empty tube again (W₂). The difference (δ = W₂ - W₁) gives the correction for the tube's diamagnetism.[2]
-
-
Calibrant Measurement:
-
Fill the Gouy tube to a specific mark with the calibrant.
-
Weigh the filled tube with the magnet off (W₄) and on (W₅).[1]
-
-
Sample Measurement:
-
Empty and clean the Gouy tube.
-
Fill the tube to the same mark with the powdered spin-crossover sample.
-
Weigh the filled tube with the magnet off (W₆) and on (W₇).[1]
-
3. Data Analysis:
-
Calculate the mass susceptibility (χ_g): The mass susceptibility of the sample can be calculated using the following formula, which incorporates the calibration constants: χ_g = (α + β * ΔW') / m where ΔW' = (W₇ - W₆) - δ and m is the mass of the sample.
-
Calculate the molar magnetic susceptibility (χₘ): χₘ = χ_g * MW where MW is the molecular weight of the sample.
-
Correct for diamagnetism: Subtract the diamagnetic contribution of the ligand and counter-ions from the measured χₘ to obtain the paramagnetic susceptibility.
Data Presentation
| Compound | T (K) | Apparent Mass Change (mg) | Mass Susceptibility (χ_g) (cm³/g) | Molar Susceptibility (χₘ) (cm³/mol) |
| [Co(NH₃)₆]Cl₃ | RT | - | - | - |
| [Ni(en)₃]S₂O₃ | RT | - | - | - |
| SCO Compound (HS) | RT | Positive | Positive | Positive |
| SCO Compound (LS) | RT | Near zero/Negative | Near zero/Negative | Near zero/Negative |
Note: The values are illustrative and depend on the specific compound and experimental setup.
Logical Relationship
Conclusion
The choice of experimental technique for measuring the magnetic susceptibility of spin-crossover materials depends on the specific research question, the available instrumentation, and the nature of the sample. SQUID magnetometry offers the highest sensitivity and is ideal for detailed studies of SCO in the solid state. The Evans method provides a convenient way to study SCO in solution, offering insights into the behavior of these complexes in a non-cooperative environment. The Gouy balance, while less precise, remains a valuable tool for introductory and routine magnetic measurements. By applying the appropriate experimental protocol and data analysis, researchers can accurately characterize the fascinating magnetic properties of spin-crossover materials.
References
- 1. Spin crossover - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spin-crossover and high-spin iron(ii) complexes as chemical shift 19F magnetic resonance thermometers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. Gradual spin crossover behavior encompasing room temperature in an iron( ii ) complex based on a heteroscorpionate ligand - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02244K [pubs.rsc.org]
- 6. BJOC - Spin state switching in iron coordination compounds [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Spin-crossover and high-spin iron(ii) complexes as chemical shift 19F magnetic resonance thermometers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of 4-Substituted-1,2,4-Triazole Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 4-substituted-1,2,4-triazole metal complexes. The methodologies outlined are based on established literature procedures and are intended to serve as a comprehensive guide for researchers in medicinal chemistry, inorganic chemistry, and drug development.
Introduction
4-Substituted-1,2,4-triazoles and their metal complexes are a class of compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties.[1][2][3] The coordination of metal ions to 4-substituted-1,2,4-triazole-based ligands can significantly enhance their therapeutic potential. This document details the synthetic pathways for preparing these complexes, focusing on two primary types of ligands: Schiff bases and azo dyes derived from 4-amino-1,2,4-triazole.
The general synthetic strategy involves a two-step process:
-
Synthesis of the 4-substituted-1,2,4-triazole ligand: This typically involves the condensation of a 4-amino-1,2,4-triazole derivative with an appropriate aldehyde or a coupling reaction with a diazonium salt.
-
Formation of the metal complex: The synthesized ligand is then reacted with a suitable metal salt in an appropriate solvent to yield the desired metal complex.
Experimental Protocols
This section provides detailed step-by-step protocols for the synthesis of the ligands and their corresponding metal complexes.
Protocol 1: Synthesis of 4-Substituted-1,2,4-Triazole Schiff Base Ligands
This protocol describes the synthesis of a Schiff base ligand derived from 4-amino-5-substituted-1,2,4-triazole and an aromatic aldehyde.
Materials:
-
4-Amino-5-substituted-1,2,4-triazole (e.g., 4-amino-5-pyridin-4-yl-4H-[4][5]triazole-3-thiol)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve the 4-amino-5-substituted-1,2,4-triazole (1 equivalent) in ethanol.
-
Add the aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid (the Schiff base ligand) is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the pure Schiff base ligand.[5]
-
Dry the purified ligand in a desiccator over anhydrous CaCl₂.
Protocol 2: Synthesis of Azo Dye Ligands from 4-Amino-1,2,4-Triazole
This protocol details the synthesis of an azo dye ligand by coupling diazotized 4-amino-1,2,4-triazole with a suitable aromatic compound.
Materials:
-
4-Amino-1,2,4-triazole
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Aromatic coupling agent (e.g., 5-sulphosalicylic acid)
-
Ethanol
Procedure:
-
Diazotization of 4-amino-1,2,4-triazole:
-
Dissolve 4-amino-1,2,4-triazole (0.01 M) in hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an ice-cold aqueous solution of sodium nitrite (0.01 M) with vigorous stirring to form the diazonium salt solution. Maintain the temperature between 0-5 °C.[6]
-
-
Coupling Reaction:
-
In a separate beaker, dissolve the aromatic coupling agent (e.g., 5-sulphosalicylic acid, 0.01 M) in an appropriate solvent.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling agent with continuous stirring.
-
A colored azo compound will precipitate out of the solution.
-
-
Isolation and Purification:
-
Filter the precipitated azo dye ligand.
-
Dry the solid in a vacuum.
-
Recrystallize the crude product from ethanol to obtain the purified ligand.[6]
-
Protocol 3: General Synthesis of 4-Substituted-1,2,4-Triazole Metal Complexes
This protocol outlines the general procedure for the complexation of the synthesized ligands with various transition metal ions.
Materials:
-
Synthesized 4-substituted-1,2,4-triazole ligand (Schiff base or azo dye)
-
Metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂, Cd(NO₃)₂, HgCl₂)
-
Ethanol or Methanol
-
Dimethylformamide (DMF) (if required for solubility)
-
Sodium acetate (for pH adjustment, if necessary)
Procedure:
-
Dissolve the synthesized ligand (2 equivalents for M(II) ions) in a suitable solvent (e.g., hot ethanol, methanol, or DMF).
-
In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the hot ligand solution with constant stirring.
-
If required, add a few drops of a base (e.g., sodium acetate solution) to adjust the pH and facilitate complex formation.
-
Reflux the reaction mixture for 1-3 hours.[6]
-
Cool the solution to room temperature. The metal complex will precipitate out.
-
Collect the precipitate by filtration.
-
Wash the solid with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether.
-
Dry the final metal complex in a vacuum desiccator.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and characterization of 4-substituted-1,2,4-triazole metal complexes.
Table 1: Physicochemical Data for a Representative 4-Substituted-1,2,4-Triazole Schiff Base Ligand and its Metal Complexes
| Compound | Formula | M.p. (°C) | Yield (%) | Color | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) |
| Ligand (HL) | C₁₅H₁₂N₄S | 190 | 85 | Yellow | - |
| [Cu(L)₂] | C₃₀H₂₂CuN₈S₂ | 240 | 78 | Green | 10.5 |
| [Ni(L)₂] | C₃₀H₂₂NiN₈S₂ | 265 | 82 | Pale Green | 12.3 |
| [Co(L)₂] | C₃₀H₂₂CoN₈S₂ | 255 | 75 | Brown | 11.8 |
| [Zn(L)₂] | C₃₀H₂₂ZnN₈S₂ | 270 | 88 | White | 15.1 |
Data is hypothetical and for illustrative purposes, based on typical values found in the literature.
Table 2: Key Infrared Spectral Data (cm⁻¹) for a Representative Ligand and its Metal Complexes
| Compound | ν(N-H) | ν(C=N) azomethine | ν(C=N) triazole | ν(C-S) | ν(M-N) | ν(M-S) |
| Ligand (HL) | 3150 | 1620 | 1580 | 780 | - | - |
| [Cu(L)₂] | 3150 | 1605 | 1575 | 765 | 450 | 380 |
| [Ni(L)₂] | 3150 | 1608 | 1572 | 768 | 455 | 385 |
| [Co(L)₂] | 3150 | 1602 | 1570 | 763 | 448 | 378 |
| [Zn(L)₂] | 3150 | 1610 | 1578 | 770 | 460 | 390 |
Data is hypothetical and for illustrative purposes. A downward shift in the ν(C=N) azomethine and ν(C-S) bands upon complexation indicates coordination through the nitrogen and sulfur atoms, respectively. The appearance of new bands in the far-IR region (ν(M-N) and ν(M-S)) further confirms complex formation.
Table 3: ¹H NMR Spectral Data (δ, ppm) for a Representative Ligand and its Diamagnetic Zn(II) Complex
| Compound | Ar-H (m) | -CH=N (s) | -NH (s) |
| Ligand (HL) | 7.20-7.90 | 8.50 | 11.20 |
| [Zn(L)₂] | 7.25-8.00 | 8.65 | 11.20 |
Data is hypothetical and for illustrative purposes. A downfield shift of the azomethine proton signal in the complex compared to the free ligand suggests coordination of the azomethine nitrogen to the metal ion. The -NH proton of the triazole ring may or may not be involved in coordination.
Characterization Techniques
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the synthesized ligands and their metal complexes.
-
Elemental Analysis (C, H, N, S): Provides the empirical formula of the compounds.
-
Molar Conductivity Measurements: Determines the electrolytic or non-electrolytic nature of the metal complexes in a suitable solvent like DMF.
-
Infrared (IR) Spectroscopy: Identifies the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, C-S).
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the structure of the ligands and their diamagnetic metal complexes (e.g., Zn(II), Cd(II)).
-
UV-Visible Spectroscopy: Provides information about the electronic transitions within the ligand and the geometry of the metal complexes.
-
Magnetic Susceptibility Measurements: Determines the magnetic moment of the paramagnetic metal complexes, which helps in deducing their geometry.
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compounds.
-
Thermogravimetric Analysis (TGA): Studies the thermal stability of the metal complexes and can indicate the presence of coordinated or lattice water molecules.
Mandatory Visualizations
Workflow for the Synthesis of 4-Substituted-1,2,4-Triazole Schiff Base Metal Complexes
Caption: Experimental workflow for the synthesis and characterization of 4-substituted-1,2,4-triazole Schiff base metal complexes.
Logical Relationship in Metal Complex Formation
Caption: Logical diagram illustrating the key components and process for the formation of 4-substituted-1,2,4-triazole metal complexes.
References
- 1. Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives [mdpi.com]
- 2. "Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Chara" by Jihan Hameed Abdulameer and Mahasin F. Alias [bsj.uobaghdad.edu.iq]
- 3. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Application Notes and Protocols for Hydroxyethyl-Functionalized Triazole Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the practical applications of the hydroxyethyl functional group in triazole ligands across various scientific disciplines. The inclusion of a hydroxyethyl moiety can significantly influence the physicochemical properties of the triazole ligand, enhancing solubility, providing a site for further functionalization, and enabling specific interactions with biological targets or metal centers. Detailed protocols for synthesis and key applications are provided to facilitate the adoption of these versatile building blocks in research and development.
Medicinal Chemistry: Antifungal Drug Development
The 1,2,4-triazole core is a well-established pharmacophore in antifungal agents, with drugs like fluconazole and itraconazole targeting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis. The hydroxyethyl group can play a pivotal role in enhancing the efficacy and pharmacokinetic profile of these compounds. It can improve aqueous solubility and provide a key interaction point within the enzyme's active site.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for azole antifungals is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol synthesis. The nitrogen atom (N4) of the triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately inhibiting fungal growth.
Figure 1: Inhibition of Fungal Ergosterol Biosynthesis by Azole Antifungals.
Quantitative Data: Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of triazole derivatives against various fungal pathogens. Lower MIC values indicate higher antifungal potency.
| Compound ID | Functional Group | Fungal Strain | MIC (µg/mL) | Reference |
| 5a | 2-Fluorobenzyl | Candida albicans | 0.5 | [1] |
| 5b | 3,4-Dichlorobenzyl | Candida albicans | 0.5 | [1] |
| 5e | 2-Fluorobenzyl | Aspergillus flavus | 8 | [1] |
| Compound 7 | 4-Chlorophenyl, Mercapto | Aspergillus niger | 25 | [2] |
| Compound 6 | Substituted 1,2,3-triazole | C. neoformans 32609 | ≤0.125 | [3] |
| Compound 22 | Substituted 1,2,3-triazole | C. neoformans 32609 | ≤0.125 | [3] |
| Compound 16 | Alkynyl-methoxyl | C. albicans SC5314 | ≤0.125 | [4] |
| Fluconazole | (Reference Drug) | Candida albicans | 1-16 | [1] |
| Miconazole | (Reference Drug) | Candida albicans | 4-32 | [1] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for determining the MIC of antifungal agents against yeast.
Materials:
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Hydroxyethyl-triazole compound stock solution (e.g., 1 mg/mL in DMSO).
-
Yeast inoculum (e.g., Candida albicans).
-
Spectrophotometer or microplate reader.
-
Sterile saline.
Procedure:
-
Preparation of Antifungal Dilutions:
-
Create a serial twofold dilution of the hydroxyethyl-triazole stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free well (positive growth control) and an uninoculated well (negative control/blank).
-
-
Inoculum Preparation:
-
Culture the yeast on an appropriate agar plate for 24 hours at 35°C.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well of the microtiter plate (except the negative control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
Materials Science: Spin-Crossover (SCO) Compounds
In materials science, 4-substituted-1,2,4-triazoles are extensively used as ligands to create coordination polymers with interesting magnetic properties. The hydroxyethyl group on the 4-position of the triazole can influence the crystal packing and intermolecular interactions (e.g., through hydrogen bonding), which in turn affects the spin-crossover (SCO) characteristics of the resulting iron(II) complexes. SCO materials can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light, making them promising for applications in data storage and sensors. The synthesis of 4-(2-hydroxyethyl)-4H-1,2,4-triazole has been reported as an intermediate for such compounds.[5]
Logical Relationship: From Ligand to SCO Material
The properties of the final SCO material are directly influenced by the nature of the functional group on the triazole ligand. The hydroxyethyl group can participate in hydrogen bonding networks, which affects the cooperativity of the spin transition and can alter the transition temperature.
Figure 2: Influence of the Hydroxyethyl Group on SCO Properties.
Quantitative Data: Spin Transition Temperatures
The spin transition temperature (T½) is a critical parameter for SCO compounds. The following table shows T½ values for various iron(II)-triazole complexes, illustrating how ligand functionalization and counter-anions can tune the transition.
| Complex | T½ ↑ (K) | T½ ↓ (K) | Hysteresis (ΔT, K) | Reference |
| --INVALID-LINK--₂ | 250 | 170 | 80 | [6] |
| --INVALID-LINK--₂ | 319 | 319 | 0 | [6] |
| --INVALID-LINK--₂ (anhydrous) | 296 | 279 | 17 | [6] |
| [Fe(Htrz)₂(trz)]BF₄ (Polymorph 1) | 385 | 345 | 40 | |
| [Fe(Htrz)₂(trz)]BF₄ (Polymorph 2) | 344 | 325 | 19 | |
| --INVALID-LINK--₂ | 335 | 307 | 28 | |
| FeL₃(NO₃)₂ (L = 1,2,4-triazole) | ~345 | ~335 | ~10 | [7] |
Experimental Protocol: Synthesis and Characterization of an Iron(II)-Hydroxyethyl-Triazole SCO Complex
This protocol describes a representative synthesis of an iron(II) complex with 4-(2-hydroxyethyl)-4H-1,2,4-triazole.
Materials:
-
4-(2-hydroxyethyl)-4H-1,2,4-triazole.
-
Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O).
-
Methanol.
-
Diethyl ether.
-
Schlenk line or glovebox for inert atmosphere operations.
Procedure:
-
Ligand Solution Preparation:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen), dissolve 3 mmol of 4-(2-hydroxyethyl)-4H-1,2,4-triazole in 10 mL of deoxygenated methanol.
-
-
Iron(II) Solution Preparation:
-
In a separate Schlenk flask, dissolve 1 mmol of Fe(BF₄)₂·6H₂O in 5 mL of deoxygenated methanol.
-
-
Complexation:
-
Slowly add the iron(II) solution to the stirring ligand solution at room temperature.
-
A precipitate should form immediately. Stir the reaction mixture for 2-4 hours to ensure complete reaction.
-
-
Isolation and Purification:
-
Collect the solid product by filtration under inert atmosphere.
-
Wash the precipitate with small portions of cold, deoxygenated methanol, followed by diethyl ether.
-
Dry the product under vacuum.
-
-
Characterization:
-
Magnetic Susceptibility Measurement: Measure the magnetic susceptibility of the sample as a function of temperature using a SQUID magnetometer to determine the spin transition temperature (T½) and hysteresis width. Data is typically collected in both heating and cooling modes.
-
Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The "click chemistry" reaction, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for synthesizing 1,4-disubstituted-1,2,3-triazoles.[8] This reaction is modular, high-yielding, and tolerant of a wide range of functional groups, making it ideal for creating libraries of compounds for drug discovery or for linking molecular fragments. To synthesize a hydroxyethyl-functionalized triazole, 2-azidoethanol can be "clicked" with a terminal alkyne.
Experimental Workflow: Synthesis of a 1-(2-hydroxyethyl)-1,2,3-triazole
Figure 3: General Workflow for CuAAC Synthesis of Hydroxyethyl-Triazoles.
Experimental Protocol: Synthesis of 1-(2-hydroxyethyl)-4-phenyl-1H-1,2,3-triazole
This protocol provides a specific example of the CuAAC reaction.
Materials:
-
Phenylacetylene (1.0 mmol).
-
2-Azidoethanol (1.1 mmol).
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%).
-
Sodium ascorbate (0.15 mmol, 15 mol%).
-
tert-Butanol (tBuOH) and Water (1:1 mixture, 10 mL).
-
Ethyl acetate (EtOAc) and brine for extraction.
-
Anhydrous sodium sulfate (Na₂SO₄).
-
Silica gel for column chromatography.
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add phenylacetylene (1.0 mmol) and 2-azidoethanol (1.1 mmol) in 10 mL of a 1:1 tBuOH/H₂O mixture.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.15 mmol).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 mmol).
-
-
Reaction Initiation:
-
Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(2-hydroxyethyl)-4-phenyl-1H-1,2,3-triazole.
-
-
Characterization:
-
Confirm the structure of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
References
- 1. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro evaluation of novel antifungal triazoles containing substituted 1,2,3-triazole-methoxyl side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel antifungal triazoles with alkynyl-methoxyl side chains: Design, synthesis, and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. High-temperature spin transition in coordination compounds of iron(II) with triazoles (Journal Article) | OSTI.GOV [osti.gov]
- 8. trace.tennessee.edu [trace.tennessee.edu]
Application Notes and Protocols for the Use of 4-(2-Hydroxyethyl)-1,2,4-triazole in the Synthesis of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-(2-Hydroxyethyl)-1,2,4-triazole as a key building block in the synthesis of novel antifungal agents. The document outlines the mechanism of action, proposes a detailed synthetic protocol, presents antifungal activity data of structurally related compounds, and visualizes the key pathways and workflows.
Introduction: The Role of the 1,2,4-Triazole Moiety in Antifungal Agents
The 1,2,4-triazole ring is a critical pharmacophore present in a wide array of clinically significant antifungal drugs, including fluconazole and itraconazole.[1][2][3] Its prevalence in medicinal chemistry is due to its ability to effectively inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[2] The development of new 1,2,4-triazole derivatives is a key strategy to overcome the challenge of emerging antifungal resistance.[1][3]
This compound is a versatile starting material for the synthesis of novel triazole-based antifungal candidates. Its hydroxyl group provides a convenient handle for chemical modification, allowing for the introduction of various pharmacophoric fragments through reactions such as etherification and esterification. This enables the exploration of structure-activity relationships (SAR) to develop compounds with enhanced potency, broader spectrum of activity, and improved pharmacokinetic profiles.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for triazole-based antifungal agents is the inhibition of lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a key player in the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity and function of the fungal cell membrane.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis by Triazole Antifungals
Caption: Inhibition of lanosterol 14α-demethylase by triazole antifungals.
By binding to the heme iron atom in the active site of CYP51, triazole antifungals prevent the demethylation of lanosterol, the precursor to ergosterol. This disruption leads to a cascade of downstream effects, including:
-
Depletion of Ergosterol: The fungal cell is deprived of a critical membrane component.
-
Accumulation of Toxic Sterols: The build-up of methylated sterol precursors disrupts membrane structure and function.
-
Altered Membrane Fluidity and Permeability: The compromised cell membrane leads to leakage of essential cellular contents and ultimately cell death.
Synthesis of a Novel Antifungal Agent from this compound
This section details a proposed synthetic route for a novel antifungal agent, 2-(4-((2,4-dichlorobenzyl)oxy)phenyl)-1-(4-(2-hydroxyethyl)-4H-1,2,4-triazol-1-yl)ethan-1-one , leveraging the reactivity of the hydroxyl group of this compound. This structure incorporates a dichlorophenyl moiety, a common feature in potent antifungal agents.
Experimental Workflow: Synthesis of a Novel Triazole Antifungal
Caption: Proposed synthetic workflow for a novel antifungal agent.
Experimental Protocol:
Step 1: Synthesis of 2-(4H-1,2,4-triazol-4-yl)ethyl 4-methylbenzenesulfonate (Tosylation)
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the tosylated intermediate.
Step 2: Synthesis of 1-(4-hydroxyphenyl)-2-(4-(2-hydroxyethyl)-4H-1,2,4-triazol-1-yl)ethan-1-one
-
To a solution of 4-hydroxyphenacyl bromide (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add the tosylated intermediate from Step 1 (1.0 eq) to the mixture.
-
Reflux the reaction mixture for 8 hours, monitoring by TLC.
-
After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude phenolic intermediate, which can be used in the next step without further purification.
Step 3: Synthesis of 2-(4-((2,4-dichlorobenzyl)oxy)phenyl)-1-(4-(2-hydroxyethyl)-4H-1,2,4-triazol-1-yl)ethan-1-one
-
To a solution of the phenolic intermediate from Step 2 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Add 2,4-dichlorobenzyl chloride (1.1 eq) to the mixture.
-
Stir the reaction at 60 °C for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to obtain the final compound.
Antifungal Activity Data
The following table summarizes the in vitro antifungal activity of structurally related 1,2,4-triazole derivatives against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. While specific data for the proposed compound is not available, these values for similar structures suggest the potential for potent antifungal activity.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 5b | Microsporum gypseum | 12.5 | [4] |
| 5c | Microsporum gypseum | 12.5 | [4] |
| 5d | Microsporum gypseum | 6.25 | [4] |
| 5e | Microsporum gypseum | 6.25 | [4] |
| 5m | Microsporum gypseum | 12.5 | [4] |
| 5n | Microsporum gypseum | 6.25 | [4] |
| Ketoconazole (Standard) | Microsporum gypseum | 25 | [4] |
| Compound A | Aspergillus niger | 12.5 | |
| Compound B | Candida albicans | 6.25 | |
| Fluconazole (Standard) | Candida albicans | 3.12-25 |
Note: Compound IDs are as designated in the cited literature. "Compound A" and "Compound B" are representative of derivatives synthesized in the referenced study.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel antifungal agents. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to design and synthesize new triazole derivatives with the potential for enhanced antifungal efficacy. The proposed synthetic pathway offers a logical and experimentally feasible approach to novel compounds, and the provided antifungal activity data of related structures underscores the potential of this chemical space. Further exploration of derivatives of this compound is warranted to develop next-generation antifungal therapies.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing the yield and purity of 4-(2-Hydroxyethyl)-1,2,4-triazole synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 4-(2-Hydroxyethyl)-1,2,4-triazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the N-alkylation of 1,2,4-triazole with a suitable 2-haloethanol, typically 2-chloroethanol or 2-bromoethanol, in the presence of a base.
Q2: What are the potential isomeric impurities in this synthesis?
A2: The alkylation of 1,2,4-triazole can lead to the formation of two constitutional isomers: the desired this compound and the undesired 1-(2-Hydroxyethyl)-1,2,4-triazole.[1] The ratio of these isomers can be influenced by reaction conditions and the isolation procedure.[1]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/methanol) should be used to distinguish between the starting material (1,2,4-triazole) and the product(s). Staining with iodine or potassium permanganate can help visualize the spots.
Q4: What are the typical yields for this synthesis?
A4: Yields can vary depending on the specific reaction conditions. With optimized protocols, it is possible to achieve moderate to high yields.
Q5: Is this compound commercially available?
A5: Yes, this compound is available from various chemical suppliers. However, in-house synthesis may be preferred for cost-effectiveness in large-scale applications or for research purposes requiring specific purity profiles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents: The 1,2,4-triazole or 2-haloethanol may be of poor quality. The base may be old or have absorbed moisture. | 1. Reagent Quality Check: Use freshly opened or properly stored reagents. Ensure the base (e.g., sodium methoxide, potassium carbonate) is anhydrous. |
| 2. Inappropriate solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants. | 2. Solvent Selection: Common solvents for this alkylation include methanol, ethanol, or DMF. Ensure the chosen solvent is anhydrous. | |
| 3. Insufficient temperature: The reaction may be too slow at lower temperatures. | 3. Temperature Optimization: Gently heat the reaction mixture. The optimal temperature will depend on the solvent and base used. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures. | |
| 4. Ineffective base: The base may not be strong enough to deprotonate the 1,2,4-triazole effectively. | 4. Base Selection: Sodium methoxide is a common and effective base for this reaction. If using a weaker base like potassium carbonate, a phase-transfer catalyst may be beneficial. | |
| Low Yield | 1. Suboptimal reaction time: The reaction may not have gone to completion, or the product may be degrading over extended reaction times. | 1. Time Optimization: Monitor the reaction by TLC to determine the point of maximum product formation before significant side-product formation or degradation occurs. |
| 2. Loss during work-up: Product may be lost during extraction or filtration steps. | 2. Work-up Procedure: Ensure proper phase separation during extraction. Wash any solid product with a minimal amount of cold solvent to avoid dissolution. | |
| 3. Isomer formation: A significant portion of the starting material may have been converted to the undesired 1-isomer. | 3. Isomer Separation: The 1- and 4-isomers can often be separated by column chromatography. The choice of stationary and mobile phases is crucial for effective separation. | |
| Product Purity Issues (Presence of Impurities) | 1. Unreacted starting materials: Incomplete reaction can leave unreacted 1,2,4-triazole or 2-haloethanol in the product. | 1. Purification: Recrystallization or column chromatography can be used to remove unreacted starting materials. |
| 2. Formation of the 1-(2-Hydroxyethyl)-1,2,4-triazole isomer: As mentioned, this is a common impurity.[1] | 2. Isomer Separation: Careful column chromatography is the most effective method for separating the 1- and 4-isomers. | |
| 3. Side reactions: At higher temperatures or with certain bases, side reactions such as elimination of the haloethanol or polymerization may occur. | 3. Reaction Condition Control: Maintain the optimal reaction temperature and use a suitable base to minimize side reactions. | |
| 4. Contamination from glassware or solvents: Impurities can be introduced from unclean glassware or low-quality solvents. | 4. Good Laboratory Practice: Ensure all glassware is thoroughly cleaned and dried. Use high-purity, anhydrous solvents. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the alkylation of 1,2,4-triazole with 2-chloroethanol.
Materials:
-
1,2,4-triazole
-
2-Chloroethanol
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazole (1.0 eq) in anhydrous methanol.
-
Addition of Base: To the stirred solution, add sodium methoxide (1.1 eq) at room temperature. Stir the mixture for 30 minutes.
-
Addition of Alkylating Agent: Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., 10% MeOH in EtOAc). The reaction is typically complete within 24-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of methanol in ethyl acetate (e.g., 0% to 15% methanol) to separate the desired 4-isomer from the 1-isomer and any other impurities.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Troubleshooting Regioselectivity in the N-Alkylation of 1,2,4-Triazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the regioselective N-alkylation of 1,2,4-triazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the N-alkylation of 1,2,4-triazoles, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Poor Regioselectivity with a Mixture of N1 and N2/N4 Isomers
Q1: My reaction is producing a mixture of N1 and N2/N4-alkylated isomers. How can I improve the regioselectivity?
A1: Achieving high regioselectivity in the N-alkylation of 1,2,4-triazoles is a common challenge due to the presence of multiple nucleophilic nitrogen atoms. The outcome is influenced by a combination of steric and electronic factors, as well as the specific reaction conditions employed.[1]
Here is a systematic approach to troubleshoot poor regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Key Factors and Solutions:
-
Steric Hindrance: Bulky substituents on either the 1,2,4-triazole ring or the alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.[1] For S-substituted 1,2,4-triazoles, N2 alkylation is often preferred.[2]
-
Electronic Effects: The electronic properties of substituents on the triazole ring influence the nucleophilicity of the different nitrogen atoms.[1] Electron-withdrawing groups can decrease the nucleophilicity of adjacent nitrogens, while electron-donating groups can increase it.
-
Reaction Conditions: The choice of base, solvent, and temperature has a significant impact on regioselectivity.[1]
-
Base and Solvent: The combination of base and solvent determines the nature of the triazolate anion and its counter-ion. For instance, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in tetrahydrofuran (THF) has been reported to yield a consistent 90:10 ratio of N1 to N4 alkylated isomers with various alkyl halides.[3]
-
Temperature: The ratio of isomers can be influenced by the reaction temperature. Some reactions may show higher selectivity at lower or higher temperatures, depending on whether the reaction is under kinetic or thermodynamic control.
-
Issue 2: Low or No Product Yield
Q2: I am observing low or no formation of the desired N-alkylated product. What are the potential causes and how can I resolve this?
A2: Low or no product yield can stem from several factors, ranging from reactant quality to reaction setup.
Caption: Troubleshooting workflow for low or no product yield.
Potential Causes and Solutions:
-
Reactant Quality:
-
Purity: Ensure the purity of the 1,2,4-triazole starting material and the alkylating agent. Impurities can inhibit the reaction.
-
Degradation: Alkylating agents, especially halides, can degrade over time. Use fresh or properly stored reagents.
-
-
Reaction Conditions:
-
Base: The base may be inappropriate or not strong enough to deprotonate the triazole effectively. Consider using a stronger base or a different base/solvent combination.
-
Solvent: Ensure the use of anhydrous solvents, as moisture can hydrolyze the alkylating agent or interfere with the base.
-
Temperature and Time: The reaction may require higher temperatures or longer reaction times for completion. Monitor the reaction progress using TLC or LC-MS.
-
-
Microwave-Assisted Synthesis: For sluggish reactions, microwave irradiation can sometimes improve yields and reduce reaction times.[4]
Issue 3: Difficulty in Product Isolation and Purification
Q3: I am struggling to separate the regioisomers of my N-alkylated 1,2,4-triazole. What are the recommended purification methods?
A3: The separation of N-alkylated 1,2,4-triazole isomers can be challenging due to their often similar polarities.[1]
Recommended Purification Strategies:
-
Silica Gel Column Chromatography: This is the most common method for separating regioisomers.[1]
-
Eluent System: Careful selection of the eluent system is critical. A gradient elution is often necessary to achieve good separation. Start with a non-polar solvent and gradually increase the polarity.
-
Sample Loading: Ensure the crude product is concentrated onto a small amount of silica before loading onto the column to improve resolution.
-
-
High-Performance Liquid Chromatography (HPLC): For particularly difficult separations, preparative HPLC can be an effective, albeit more resource-intensive, option.[1]
-
Crystallization: If one isomer is a solid and has different solubility characteristics, fractional crystallization can be a highly effective method for purification.
-
Distillation: For volatile products, the N1 and N4 isomers can have different boiling points, allowing for separation by fractional distillation. The N1-isomer often has the lower boiling point.[5]
Frequently Asked Questions (FAQs)
Q4: Which nitrogen atom (N1, N2, or N4) is generally more nucleophilic in a 1,2,4-triazole?
A4: The relative nucleophilicity of the nitrogen atoms in a 1,2,4-triazole can be complex and is influenced by the electronic nature of any substituents on the ring. In the unsubstituted 1,2,4-triazole anion, the N1 and N2 positions are generally considered more nucleophilic than the N4 position.
Q5: How do I choose the right base and solvent for my reaction?
A5: The choice of base and solvent is critical for controlling regioselectivity.
-
For N1-selectivity in unsubstituted 1,2,4-triazoles, a combination of a non-nucleophilic base like DBU in an aprotic solvent like THF is a good starting point.[3][6]
-
Weaker bases like potassium carbonate in polar aprotic solvents such as DMF or acetone are also commonly used and can provide good yields, though regioselectivity may vary.[1]
-
For S-alkylation of 1,2,4-triazole-3-thiones, neutral conditions can selectively yield the S-alkylated product.[7]
Q6: Can I predict the major regioisomer based on the structure of my starting materials?
A6: While not always definitive, you can make an educated prediction:
-
Sterics: The alkylation will likely occur at the least sterically hindered accessible nitrogen.
-
Electronics: The most electron-rich (most nucleophilic) nitrogen is the most likely site of attack. This can be influenced by electron-donating or -withdrawing groups on the triazole ring.
-
Precedent: Reviewing literature for similar 1,2,4-triazole and alkylating agent combinations can provide the best indication of the expected outcome.
Data Presentation
Table 1: Effect of Reaction Conditions on the Regioselectivity of N-Alkylation of 1,2,4-Triazole
| 1,2,4-Triazole Substrate | Alkylating Agent | Base | Solvent | N1:N4 Ratio | Reference |
| 1,2,4-Triazole | 4-Nitrobenzyl halides | Various | - | 90:10 | [3][5] |
| 1,2,4-Triazole | Various alkyl halides | DBU | THF | 86:14 to 94:6 | [3][5] |
| 1,2,4-Triazole | Various alkyl halides | K₂CO₃ | Ionic Liquid | Regioselective for N1 | [4] |
| 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | Dihaloalkanes | K₂CO₃ | Acetone | N2 isomer is preferentially formed | [2] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of 1,2,4-Triazole using DBU [1]
-
To a solution of 1,2,4-triazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) at room temperature.
-
Stir the mixture for 15-30 minutes.
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N1-alkylated product.[1]
Protocol 2: General Procedure for N-Alkylation using Potassium Carbonate [1]
-
To a suspension of 1,2,4-triazole (1.0 eq) and potassium carbonate (1.5-2.0 eq) in DMF or acetone, add the alkylating agent (1.0-1.2 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography or crystallization to obtain the N-alkylated product(s).[1]
Protocol 3: Microwave-Assisted N-Alkylation [1]
-
In a microwave-safe reaction vessel, combine the 1,2,4-triazole (1.0 eq), the alkylating agent (1.0-1.2 eq), and a base (e.g., potassium carbonate, 1.5-2.0 eq) in a suitable solvent (e.g., ethanol, DMF).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in the conventional heating protocols.
-
Purify the product by chromatography or crystallization.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. N2-Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control. | Semantic Scholar [semanticscholar.org]
- 7. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
overcoming side reactions in the synthesis of 4-substituted 1,2,4-triazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during the synthesis of 4-substituted 1,2,4-triazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-substituted 1,2,4-triazoles and their primary challenges?
A1: Classical methods like the Pellizzari and Einhorn-Brunner reactions are foundational. The Pellizzari reaction condenses an amide with an acylhydrazide, while the Einhorn-Brunner reaction utilizes an imide and a hydrazine.[1][2] Both can suffer from low yields, long reaction times, and the formation of side products, especially when using unsymmetrical starting materials.[3][4] Modern methods, such as metal-catalyzed [3+2] cycloaddition reactions, often offer higher regioselectivity and milder reaction conditions.[5][6]
Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A2: The formation of regioisomers is a common issue, particularly in the Einhorn-Brunner reaction with unsymmetrical imides.[2][4] To enhance regioselectivity, maximize the electronic difference between the two acyl groups on the imide. For instance, pairing a strongly electron-withdrawing group (e.g., trifluoroacetyl) with an electron-donating or neutral group (e.g., acetyl) will favor the formation of a single regioisomer.[7] Alternatively, catalyst-controlled methods, such as those using silver(I) or copper(II) catalysts, can provide excellent and predictable regioselectivity for the synthesis of 1,3- and 1,5-disubstituted 1,2,4-triazoles, respectively.[5][8]
Q3: I am observing a significant amount of 1,3,4-oxadiazole as a byproduct. What is the cause and how can I prevent it?
A3: The formation of 1,3,4-oxadiazoles is a competing reaction pathway, especially in syntheses involving hydrazides. This side reaction is often promoted by the presence of water and high temperatures. To minimize its formation, it is crucial to maintain strictly anhydrous (dry) reaction conditions. Lowering the reaction temperature can also favor the formation of the desired 1,2,4-triazole.
Q4: How can microwave-assisted synthesis improve my results?
A4: Microwave irradiation has been shown to significantly shorten reaction times and increase yields in 1,2,4-triazole synthesis.[9][10] This is attributed to the rapid and uniform heating of the reaction mixture, which can reduce the likelihood of side reactions that occur over prolonged heating.[3] For example, some microwave-assisted syntheses can be completed in minutes with high yields, compared to several hours required for conventional heating methods.[11]
Q5: What are the best practices for purifying 4-substituted 1,2,4-triazoles, especially when dealing with isomeric mixtures?
A5: Separating regioisomers can be challenging due to their similar physical properties.[7] Column chromatography is a common technique; experimenting with different solvent systems and stationary phases is often necessary.[7] Preparative High-Performance Liquid Chromatography (HPLC) can be highly effective for separating closely related isomers.[7][12] Fractional recrystallization is another option, which involves systematically screening different solvents to find conditions where one isomer selectively crystallizes.[7][13]
Troubleshooting Guides
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Impure or Wet Starting Materials | Ensure the amide, acylhydrazide, or imide are pure and thoroughly dried before use. Hydrazine derivatives can degrade over time; use freshly opened or purified reagents.[7] |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction by Thin Layer Chromatography (TLC).[14] Conversely, if decomposition is suspected, try running the reaction at a lower temperature for a longer duration. |
| Insufficient Reaction Time | Extend the reaction time and monitor the progress of the reaction using TLC.[14] |
| Inefficient Removal of Water | For reactions that produce water as a byproduct, ensure its efficient removal, for example, by using a Dean-Stark apparatus or performing the reaction under vacuum at elevated temperatures. |
| Excessive Solvent Usage in Recrystallization | Using too much solvent to dissolve the crude product is a common cause of low recovery. Concentrate the filtrate by evaporation and attempt a second crystallization.[13] |
Problem: Formation of Multiple Products (Unsymmetrical Reactions)
| Possible Cause | Suggested Solution |
| Acyl Interchange at High Temperatures (Pellizzari Reaction) | Use the lowest effective temperature to minimize acyl interchange between the amide and acylhydrazide. Consider using microwave synthesis to reduce the overall heating time.[3][14] If possible, design the synthesis to use symmetrical starting materials. |
| Poor Regioselectivity (Einhorn-Brunner Reaction) | Redesign the imide to have one strongly electron-withdrawing group and one electron-donating or neutral group to direct the nucleophilic attack of the hydrazine.[7] |
| Thermal Rearrangement | High reaction temperatures can sometimes lead to the thermal rearrangement of the triazole ring. If suspected, try running the reaction at a lower temperature for a longer duration. |
Quantitative Data Summary
The following tables provide a comparison of different synthetic methods for 4-substituted 1,2,4-triazoles.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Reaction Time | Yield (%) | Reference |
| Hydrazines and Formamide | Microwave | 10 minutes | 54-81 | [9] |
| N-acylation of Amides | Conventional | > 4 hours | - | [11] |
| N-acylation of Amides | Microwave | 1 minute | 85 | [11] |
| Thiazole-Triazole Amides | Conventional | Several hours | - | [11] |
| Thiazole-Triazole Amides | Microwave | 33-90 seconds | 82 | [11] |
| Phthalocyanine-Triazoles | Conventional | ~48 hours | 64-80 | [11] |
| Phthalocyanine-Triazoles | Microwave | 10-13 minutes | 92 | [11] |
Table 2: Regioselective Synthesis of 1,2,4-Triazoles using Metal Catalysis
| Product | Catalyst | Yield (%) | Reference |
| 1,3-disubstituted 1,2,4-triazoles | Ag(I) | High | [5][8] |
| 1,5-disubstituted 1,2,4-triazoles | Cu(II) | High | [5][8] |
| 1,3-disubstituted 1,2,4-triazoles | Cu catalyst, O₂ oxidant | High | [5] |
Experimental Protocols
Protocol 1: Symmetrical Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating)
Materials:
-
Benzamide
-
Benzoylhydrazide
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[1]
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[1]
-
Maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature, during which it should solidify.[1]
-
Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[1][15]
Protocol 2: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles from Hydrazides and Nitriles
Materials:
-
Substituted Aromatic Hydrazide (0.005 moles)
-
Substituted Nitrile (0.0055 moles)
-
Potassium Carbonate (0.0055 moles)
-
n-Butanol (10 mL)
Procedure:
-
To a 20 mL microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.[1]
-
Add 10 mL of n-butanol to the vial.[1]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product can be collected by filtration and recrystallized from ethanol.
Protocol 3: Regioselective Einhorn-Brunner Reaction
Materials:
-
Unsymmetrical Imide (e.g., N-acetyl-N-trifluoroacetylamine) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid
Procedure:
-
Dissolve the unsymmetrical imide in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add the substituted hydrazine to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product and determine the regioisomeric ratio by ¹H NMR or LC-MS.
-
Purify the desired regioisomer by column chromatography or recrystallization.[7]
Visualizations
Caption: Troubleshooting acyl interchange in the Pellizzari reaction.
Caption: Decision tree for troubleshooting poor regioselectivity.
Caption: Logic diagram for selecting the appropriate HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 3. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. isres.org [isres.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 9. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
improving the crystal quality of iron(II)-4-(2-Hydroxyethyl)-1,2,4-triazole complexes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the crystal quality of iron(II)-4-(2-Hydroxyethyl)-1,2,4-triazole ([Fe(hyetrz)3]A2) complexes. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during synthesis and crystallization.
Frequently Asked Questions (FAQs)
Q1: I'm not getting any crystals at all, only an amorphous powder or oil. What should I do?
A1: This is a common issue often related to the solution being too supersaturated, leading to rapid precipitation instead of slow crystal growth. Try the following:
-
Reduce the concentration: Start with a more dilute solution of your iron(II) salt and the hyetrz ligand.
-
Slow down the crystallization process: Use techniques like slow evaporation in a partially covered vial, or vapor/liquid diffusion methods.[1][2]
-
Change the solvent system: The choice of solvent is critical. If you are using a single solvent, consider a binary solvent system where the complex is soluble in one solvent (the solvent) and insoluble in the other (the precipitant or anti-solvent).[1]
Q2: My crystals are very small or needle-shaped. How can I grow larger, more well-defined crystals?
A2: The formation of small or needle-like crystals often indicates rapid nucleation. To encourage the growth of larger single crystals:
-
Control the evaporation rate: Slow down the evaporation of the solvent by using a vial with a smaller opening or by placing it in a cooler, vibration-free environment.
-
Optimize the temperature: Some compounds yield better crystals at lower temperatures, which slows down the kinetics of crystallization. Try moving your crystallization setup to a refrigerator or a cold room.
-
Utilize diffusion techniques: Vapor diffusion or liquid-liquid layering techniques provide a much slower and more controlled approach to reaching supersaturation, which is often ideal for growing large, high-quality crystals.[1][2]
Q3: The color of my complex varies between batches. What does this indicate?
A3: Iron(II)-triazole complexes are known for their spin-crossover (SCO) properties, which can result in a color change (e.g., from colorless/pale to purple/red) depending on the spin state of the iron center.[3] This can be influenced by:
-
Solvent molecules in the crystal lattice: The presence and type of solvent molecules incorporated into the crystal structure can significantly affect the spin transition temperature and, therefore, the color at room temperature.[4]
-
The counter-anion: Different anions (e.g., BF4-, ClO4-, CF3SO3-) can alter the crystal packing and the electronic properties of the complex, influencing its SCO behavior.[5][6]
-
Hydration level: The amount of water in the crystal lattice can have a dramatic impact on the magnetic and optical properties.[7]
Q4: Can the choice of the iron(II) salt and counter-anion affect the crystal quality?
A4: Absolutely. The counter-anion plays a crucial role in the crystal packing and can influence the solubility of the complex. Anions that can participate in hydrogen bonding or have specific shapes may lead to more ordered crystal lattices.[6][8] It is often worthwhile to screen different iron(II) salts with various counter-anions (e.g., tetrafluoroborate, perchlorate, triflate) to find the one that yields the best crystals for your specific system.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the crystallization of [Fe(hyetrz)3]A2 complexes.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated.2. Concentration is too low.3. Inappropriate solvent. | 1. Allow for slow evaporation of the solvent to increase concentration.2. Start with a higher initial concentration of reactants.3. Screen different solvents or solvent mixtures. A good starting point is a solvent in which the complex has moderate solubility. |
| Formation of Powder/Oil | 1. Supersaturation is reached too quickly.2. High concentration of impurities.3. Mechanical agitation or vibrations. | 1. Use slower crystallization techniques like vapor or liquid diffusion.[1][2]2. Ensure the hyetrz ligand and iron(II) salt are pure. Recrystallize the ligand if necessary.3. Place the crystallization vessel in a quiet, undisturbed location. |
| Small, Needle-like, or Twinned Crystals | 1. Rapid nucleation due to high supersaturation.2. Inappropriate temperature.3. Solvent evaporates too quickly. | 1. Decrease the concentration of the solution.2. Attempt crystallization at a lower temperature (e.g., in a refrigerator).3. Reduce the surface area of the solution exposed to air or use a container with a pinhole in the cap. |
| Poorly Diffracting Crystals | 1. Presence of solvent disorder in the crystal lattice.2. Twinning of crystals.3. Intrinsic crystal packing issues. | 1. Try using a less volatile solvent or a solvent less likely to be incorporated into the lattice. Toluene can sometimes be a good alternative to more volatile solvents like benzene.[9]2. Slow down the crystal growth as much as possible to minimize twinning.3. Experiment with different counter-anions, as this can significantly alter the crystal packing and improve diffraction quality.[5] |
| Inconsistent Spin-Crossover Behavior | 1. Variation in solvent incorporation.2. Dehydration or solvation of the crystals after harvesting.3. Formation of different polymorphs. | 1. Ensure consistent crystallization conditions (solvent, temperature, time) between batches.2. Characterize the crystals immediately after harvesting or store them in a controlled environment to prevent solvent loss or uptake.3. Different crystallization conditions can lead to different crystal forms (polymorphs) with distinct properties. Carefully document and control your crystallization setup. |
Experimental Protocols
Synthesis of the Ligand: 4-(2-Hydroxyethyl)-1,2,4-triazole (hyetrz)
A detailed synthesis and characterization of the hyetrz ligand has been previously reported.[12] It is crucial to use the pure ligand for the synthesis of the iron(II) complex to obtain high-quality crystals.
General Synthesis of [Fe(hyetrz)3]A2 Complex
-
Preparation of Solutions:
-
Solution A: Dissolve one equivalent of an iron(II) salt (e.g., Fe(BF4)2·6H2O) in a minimal amount of a suitable solvent (e.g., ethanol or water). Add a small amount of ascorbic acid to prevent the oxidation of Fe(II) to Fe(III).
-
Solution B: Dissolve three equivalents of the this compound (hyetrz) ligand in the same solvent.
-
-
Complexation:
-
Slowly add Solution A (the iron salt) to Solution B (the ligand) with gentle stirring.
-
A color change should be observed as the complex forms. The reaction is typically carried out at room temperature.
-
Crystallization Methods
The key to obtaining high-quality single crystals is to achieve supersaturation slowly.
Method 1: Slow Evaporation
-
Prepare a moderately concentrated solution of the synthesized [Fe(hyetrz)3]A2 complex in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap containing a few pinholes or with paraffin film pierced with a needle.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
Method 2: Vapor Diffusion
-
In a small, open vial, dissolve the complex in a minimal amount of a moderately volatile solvent in which it is soluble (e.g., methanol or acetonitrile).
-
Place this small vial inside a larger, sealable jar.
-
Add a small amount of a more volatile "anti-solvent" (a solvent in which the complex is insoluble, e.g., diethyl ether or pentane) to the bottom of the larger jar, ensuring the liquid level is below the top of the inner vial.
-
Seal the larger jar and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solvent in the inner vial, reducing the solubility of the complex and inducing crystallization.[2]
Method 3: Liquid-Liquid Diffusion (Layering)
-
In a narrow tube (e.g., an NMR tube), dissolve the complex in a small amount of a dense solvent (e.g., acetonitrile).
-
Carefully layer a less dense anti-solvent (e.g., diethyl ether or toluene) on top of the solution, minimizing mixing at the interface.
-
Seal the tube and allow it to stand undisturbed. Crystals will ideally form at the interface as the two solvents slowly mix.[1]
Visualizations
The following diagrams illustrate the general experimental workflow and a logical troubleshooting process for improving crystal quality.
Caption: General experimental workflow for the synthesis and crystallization of iron(II)-triazole complexes.
Caption: A logical decision-making workflow for troubleshooting crystal growth experiments.
References
- 1. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 2. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Insights into the crystal-packing effects on the spin crossover of [FeII(1-bpp)]2+-based materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. researchgate.net [researchgate.net]
- 9. unifr.ch [unifr.ch]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and size-dependent spin crossover of coordination polymer [Fe(Htrz)2(trz)](BF4) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
optimization of reaction conditions for forming stable coordination polymers
Welcome to the technical support center for the synthesis of stable coordination polymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of coordination polymers, offering potential causes and recommended solutions.
Issue 1: No Crystal Formation or Amorphous Precipitate
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The chosen solvent may not be suitable for dissolving the reactants or facilitating crystal growth. Try a different solvent or a mixture of solvents with varying polarities.[1][2] For instance, a combination of a solvent in which the compound is soluble and one in which it is less soluble can be effective for the slow evaporation method.[3] |
| Incorrect Metal-to-Ligand Ratio | The stoichiometry of the reactants is crucial for the formation of a crystalline framework. Systematically vary the metal-to-ligand molar ratio to find the optimal condition. Ratios of 1:1 or 1:2 are common starting points.[4] |
| Suboptimal Temperature | The reaction temperature significantly influences the kinetics of crystal nucleation and growth. For solvothermal and hydrothermal methods, a typical temperature range is between 100 °C and 180 °C.[5] Experiment with different temperatures within the appropriate range for your system. |
| Inappropriate pH Level | The pH of the reaction mixture can affect the deprotonation of the ligand and the coordination environment of the metal ion. Adjust the pH of the solution to optimize for the desired coordination.[6] |
| Concentration of Reactants | Very high concentrations can lead to rapid precipitation of amorphous material, while very low concentrations may not be sufficient for nucleation. Adjust the concentration of your reactants. |
Issue 2: Formation of Unstable Crystals that Degrade or Lose Crystallinity
| Potential Cause | Recommended Solution |
| Framework Collapse Upon Solvent Removal | The removal of guest solvent molecules from the pores can lead to the collapse of the coordination polymer framework.[1] To mitigate this, try exchanging the initial solvent with one that has a different size, shape, or volatility before complete removal.[1] |
| Weak Coordination Bonds | The choice of metal ion and ligand directly impacts the strength of the coordination bonds and the overall stability of the polymer. Consider using metal ions with a higher charge density (smaller size, higher charge) or ligands with stronger coordinating groups. |
| Presence of Competing Ions | Counterions from the metal salt can interfere with the desired coordination, leading to less stable structures. Experiment with different metal salts containing various counterions. |
| Guest Molecule Effects | The type and amount of guest molecules within the framework can influence its stability. The presence of certain guest molecules can stabilize the structure through interactions like hydrogen bonding.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the stability of coordination polymers?
A1: The stability of coordination polymers is influenced by a combination of factors:
-
Nature of the Metal Ion: The charge density of the central metal ion is crucial; higher charge density generally leads to greater stability.
-
Nature of the Ligand: The basicity and chelating ability of the ligand play a significant role. Stronger Lewis bases tend to form more stable complexes.
-
Metal-to-Ligand Ratio: The stoichiometry affects the dimensionality and connectivity of the resulting framework.[4]
-
Reaction Temperature: Temperature controls the reaction kinetics and can influence the final crystalline phase.
-
Solvent System: The polarity, boiling point, and coordinating ability of the solvent can direct the self-assembly process and the resulting structure.[1][2]
-
pH of the Reaction Medium: The pH affects the protonation state of the ligand, which in turn influences its coordination behavior.[6]
-
Presence of Guest Molecules: Guest molecules can fill voids and stabilize the framework through intermolecular interactions.[1]
-
Counterions: The anions from the metal salts can sometimes be incorporated into the framework or influence the coordination geometry.
Q2: How do I choose the appropriate synthesis method for my coordination polymer?
A2: The choice of synthesis method depends on the desired properties of the coordination polymer and the nature of the reactants.
-
Hydrothermal/Solvothermal Synthesis: This is a common method for producing high-quality, single crystals. It is carried out in a sealed vessel at elevated temperatures and pressures.[5][7][8] This method is suitable for reactants that are not soluble under ambient conditions.
-
Slow Evaporation: This is a simple and effective method for growing crystals from a solution. It involves dissolving the reactants in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, leading to gradual crystallization.[3][9][10]
-
Diffusion Method: This technique involves the slow diffusion of one reactant solution into another, often through a buffer layer, to control the rate of crystal growth.
Q3: My coordination polymer is not porous. What can I do to introduce porosity?
A3: To promote the formation of a porous coordination polymer, consider the following strategies:
-
Ligand Design: Use longer, more rigid organic linkers to create larger voids within the framework.
-
Control of Interpenetration: Interpenetration of multiple frameworks can reduce or eliminate porosity. This can sometimes be controlled by adjusting the reaction conditions, such as temperature, solvent, and the concentration of reactants.
-
Use of Templates or Structure-Directing Agents: The addition of certain molecules can act as templates around which the framework grows, and their subsequent removal can generate pores.
Q4: How can I confirm the stability of my synthesized coordination polymer?
A4: Several characterization techniques can be used to assess the stability of your coordination polymer:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can determine the decomposition temperature of the polymer and provide information about the loss of solvent molecules.[11][12][13][14] A higher decomposition temperature generally indicates greater thermal stability.[15]
-
Powder X-ray Diffraction (PXRD): PXRD can be used to assess the crystallinity of the material before and after exposure to different conditions (e.g., heat, solvents) to check for framework stability.[16][17][18][19][20]
-
Solvent Stability Tests: The stability of the coordination polymer in different solvents can be evaluated by immersing the crystalline material in various solvents and analyzing its structure (e.g., using PXRD) after a certain period.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of a Stable Coordination Polymer
This protocol provides a general procedure for the hydrothermal synthesis of a coordination polymer. The specific reactants, amounts, and conditions should be optimized for the target material.
Materials:
-
Metal salt (e.g., Cadmium(II) nitrate tetrahydrate)
-
Organic linker (e.g., 2,5-bis(3-(pyridine-4-yl)phenyl)thiazolo[5,4-d]thiazole (BPPT) and isophthalic acid (H₂IP))[7]
-
Solvent (e.g., deionized water, ethanol, DMF)[21]
-
Teflon-lined stainless-steel autoclave (20 mL)[7]
Procedure:
-
In a 20 mL Teflon-lined stainless-steel autoclave, combine the metal salt (e.g., 9.2 mg, 0.03 mmol of Cd(NO₃)₂·4H₂O), the primary organic linker (e.g., 15.0 mg, 0.03 mmol of BPPT), and a secondary linker if applicable (e.g., 4.8 mg, 0.03 mmol of H₂IP).[7]
-
Add the desired solvent or solvent mixture (e.g., 15 mL of a 1:1 v/v mixture of methanol and water).[7]
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to the desired temperature (e.g., 160 °C) and maintain it for a specific duration (e.g., 72 hours).[7][21]
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with the mother liquor and then with a fresh solvent (e.g., water and ethanol).[21]
-
Dry the crystals in the air.
Protocol 2: Solvothermal Synthesis of a Stable Coordination Polymer
This protocol outlines a general procedure for solvothermal synthesis.
Materials:
-
Metal salt (e.g., Co(NO₃)₂·6H₂O)[5]
-
Organic linker (e.g., 1,3-di-(1,2,4-triazole-4-yl)benzene (dtb))[5]
-
Solvent (e.g., DMF, acetonitrile)[5]
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Combine the metal salt (e.g., 0.1 mmol) and the organic linker (e.g., 0.1 mmol) in a Teflon-lined autoclave.[5]
-
Add a suitable solvent or solvent mixture (e.g., DMF/water).[5]
-
The mixture can be stirred at room temperature before sealing the autoclave.
-
Seal the autoclave and heat it to a temperature typically between 100 °C and 180 °C for 24 to 72 hours.[5]
-
After cooling to room temperature, collect the crystals by filtration.
-
Wash the crystals with the reaction solvent and air-dry.[5]
Protocol 3: Slow Evaporation Method for Crystal Growth
This protocol describes a general procedure for growing crystals of coordination polymers using the slow evaporation technique.[3]
Materials:
-
Synthesized coordination polymer or reactants (metal salt and ligand)
-
Suitable solvent or solvent mixture
-
Crystallization vessel (e.g., test tube, vial, beaker)
-
Parafilm or cotton
Procedure:
-
Dissolve the compound in a single solvent in which it is moderately soluble, or in a binary solvent system where it is soluble in one and less soluble in the other.[3]
-
For a binary solvent system, dissolve the compound in the "good" solvent first, then slowly add the "poor" solvent until the solution becomes slightly turbid.
-
Filter the solution to remove any undissolved particles.
-
Transfer the clear solution to a clean crystallization vessel.
-
Cover the vessel with parafilm and poke a few small holes, or plug it loosely with cotton to control the rate of evaporation.[3]
-
Leave the vessel in a vibration-free location at a constant temperature.
-
Monitor the vessel periodically for crystal growth.
Data Presentation
Table 1: Influence of Reaction Temperature on the Formation of Ag(I) Coordination Polymers [22]
| Complex | Synthesis Temperature (°C) | Solvent System | Resulting Structure |
| 1 | 120 | Water-Ethanol (7:2) | 2-fold interpenetrated 3D framework |
| 2 | 90 | Water-Acetonitrile (7:2) | 2D net with helical chains |
| 3 | 120 | Water-Acetonitrile (7:2) | 3D framework |
Table 2: Thermogravimetric Analysis (TGA) Data for Selected Coordination Polymers
| Coordination Polymer | Decomposition Temperature (°C) | Reference |
| Uranyl Coordination Polymer | ~423 (696 K) | [23] |
| Th-PMA Polymer | 405 | [12] |
| Polymer from 2 M TFMBA and 20 wt % PAA | 193 (Td5%) | [24] |
Visualizations
Caption: General experimental workflow for the synthesis and characterization of coordination polymers.
Caption: Troubleshooting workflow for the synthesis of stable coordination polymers.
References
- 1. Solvatochromism and the effect of solvent on properties in a two-dimensional coordination polymer of cobalt-trimesate - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00039C [pubs.rsc.org]
- 2. Solvent effect in the chemical design of coordination polymers of various topologies with Co2+ and Ni2+ ions and 2-furoate anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Slow Evaporation Method [people.chem.umass.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. znaturforsch.com [znaturforsch.com]
- 9. mdpi.com [mdpi.com]
- 10. Design and synthesis of coordination polymers with chelated units and their application in nanomaterials science - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05302A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Thermal stability of coordination polymers | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. mcgill.ca [mcgill.ca]
- 17. Design of coordination polymers based on combinations of 1,2-diphenylethane-1,2-diyl diisonicotinate with Cu( ii ), Zn( ii ), Cd( ii ) and Co( ii ) - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01001A [pubs.rsc.org]
- 18. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 19. icdd.com [icdd.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Hydrothermal synthesis, crystal structure and properties of a two-dimensional uranyl coordination polymer based on a flexible zwitterionic ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Metal-Triazole Complex Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with metal-triazole complexes.
Troubleshooting Guides
Issue 1: My metal-triazole complex precipitates out of solution upon synthesis or purification.
This is a common issue arising from the inherent low solubility of many metal-triazole complexes in common solvents. Follow this systematic approach to identify a suitable solvent system.
Caption: A stepwise guide to troubleshooting precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of metal-triazole complexes?
A1: The solubility is a multifactorial issue governed by the interplay of several factors. The most critical include:
-
Nature of the Triazole Ligand: The presence of polar functional groups (e.g., -OH, -COOH, -SO3H) on the triazole ring generally enhances aqueous solubility. Conversely, bulky, non-polar, or aromatic substituents tend to decrease it.[1]
-
Metal Ion: The choice of metal ion can influence the geometry and polarity of the final complex, thereby affecting its interaction with solvents.
-
Solvent System: The polarity and hydrogen-bonding capability of the solvent are crucial. Polar aprotic solvents like DMSO and DMF are often effective for many complexes.[2]
-
pH of the Medium: For complexes with ionizable functional groups, pH plays a significant role in their solubility.[1][3]
-
Counter-ion: The nature of the counter-ion in charged complexes can significantly impact solubility.[4]
Caption: Key factors that influence the solubility of metal-triazole complexes.
Q2: In which solvents should I start my solubility screening?
A2: A good starting point for solubility screening includes a range of solvents with varying polarities. It is often observed that many metal-triazole complexes are soluble in polar aprotic solvents.[2]
| Solvent Class | Examples | General Observations |
| Polar Protic | Water, Methanol, Ethanol | Solubility can be low unless the complex has highly polar functional groups. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Often good solvents for a wide range of metal-triazole complexes.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Solubility is variable and depends on the organic nature of the ligands. |
| Non-polar | Hexane, Toluene | Generally poor solvents for these types of complexes unless the ligands are very lipophilic. |
Q3: How does pH adjustment improve the solubility of my complex?
A3: If your triazole ligand or complex contains acidic or basic functional groups, altering the pH of the aqueous solution can significantly increase solubility.[1] By adjusting the pH, you can ionize these functional groups, making the complex more polar and thus more soluble in polar solvents like water. For example, a carboxylic acid group (-COOH) will be deprotonated to the more soluble carboxylate (-COO⁻) form at higher pH. The solubility of some copper complexes, for instance, has been shown to decrease as the pH increases above 8.0 due to changes in the predominant copper species.[3]
Q4: When should I consider using a co-solvent system?
A4: A co-solvent system, such as a mixture of DMSO and water, is a practical approach when your complex is poorly soluble in water alone but has some solubility in an organic solvent that is miscible with water.[5][6] The organic co-solvent can disrupt the intermolecular forces of water and create a more favorable environment for dissolving the complex. This technique is widely used in preparing stock solutions for biological assays.[5]
Q5: What is ligand modification and how can it enhance solubility?
A5: Ligand modification involves redesigning the triazole ligand to include functional groups that improve solubility. This is a proactive approach to address solubility issues from the outset. Incorporating polar or ionizable groups like sulfonic acids (-SO3H), carboxylic acids (-COOH), or polyethylene glycol (PEG) chains can dramatically increase aqueous solubility.[1] For instance, the synthesis of triazole ligands with sulfonate groups has been shown to increase the water solubility and stability of the resulting metal complexes.[7]
Q6: How does forming an inclusion complex with cyclodextrin help?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8] They can encapsulate the less polar regions of a metal-triazole complex, effectively shielding them from the aqueous environment. This "host-guest" interaction forms an inclusion complex where the hydrophilic exterior of the cyclodextrin interacts favorably with water, thereby increasing the overall aqueous solubility of the complex.[9][10]
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol provides a general procedure for determining the effect of pH on the solubility of a metal-triazole complex with ionizable functional groups.
-
Preparation of Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Preparation: Accurately weigh a small amount of your metal-triazole complex into separate vials.
-
Dissolution: Add a fixed volume of each buffer to the corresponding vial.
-
Equilibration: Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet any undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved complex using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Analysis: Plot the solubility of the complex as a function of pH to identify the optimal pH for dissolution.
Protocol 2: Preparation of a Co-solvent Stock Solution (DMSO/Water)
This protocol is suitable for preparing a concentrated stock solution of a poorly water-soluble complex for use in biological assays.
-
Initial Dissolution: Weigh a precise amount of your metal-triazole complex into a sterile microcentrifuge tube.
-
Add Co-solvent: Add the minimum volume of 100% DMSO required to completely dissolve the complex. Gentle vortexing or sonication may be applied.[5]
-
Aqueous Dilution: While vortexing, slowly add the required volume of sterile water or buffer to achieve the desired final concentration and co-solvent percentage.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, a higher percentage of DMSO may be required.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 3: Synthesis of a Water-Soluble Metal-Triazole Complex via Ligand Modification
This example outlines the general steps for synthesizing a more water-soluble complex by introducing a sulfonate group to the triazole ligand.
-
Ligand Synthesis: Synthesize the triazole ligand incorporating a sulfonate group (e.g., 4-(1,2,4-triazol-4-yl)ethanedisulfonate).[7]
-
Complexation Reaction:
-
Crystallization: Induce crystallization by slow vapor diffusion of a less polar solvent (e.g., ethanol) into the aqueous reaction mixture.[7]
-
Isolation and Characterization: Isolate the resulting crystals by filtration, wash with a suitable solvent, and dry under vacuum. Characterize the complex to confirm its structure and assess its solubility in various aqueous and organic solvents.
Protocol 4: Preparation of an Inclusion Complex with β-Cyclodextrin
This protocol describes a common method for preparing a solid inclusion complex to enhance aqueous solubility.
-
Cyclodextrin Solution: Prepare a saturated aqueous solution of β-cyclodextrin.
-
Guest Solution: Dissolve the metal-triazole complex in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).
-
Complexation: Slowly add the guest solution to the cyclodextrin solution with vigorous stirring.
-
Precipitation: Continue stirring for an extended period (e.g., 24-48 hours) at a constant temperature to allow for the formation and precipitation of the inclusion complex.
-
Isolation: Collect the precipitate by filtration.
-
Washing and Drying: Wash the precipitate with a small amount of cold water to remove any uncomplexed cyclodextrin, followed by a wash with the organic solvent to remove any uncomplexed guest. Dry the solid inclusion complex under vacuum.
-
Solubility Assessment: Determine the aqueous solubility of the resulting inclusion complex and compare it to that of the free metal-triazole complex.
Data Presentation
Table 1: Qualitative Solubility of Representative Metal-Triazole Complexes
| Metal Complex Type | Water | Methanol | Ethanol | DMF | DMSO |
| Neutral Schiff Base Complexes | Insoluble | Soluble | Soluble | Soluble | Soluble |
| Sulfonate-Functionalized Trinuclear Complexes [7] | Soluble | Insoluble | Insoluble | Insoluble | Insoluble |
| Simple Triazole Derivative Complexes | Sparingly Soluble | Soluble | Soluble | Soluble | Soluble |
This table provides a general guide. Actual solubilities can vary significantly based on the specific ligand and metal.
Table 2: Effect of pH on the Solubility of a Hypothetical Copper-Triazole Complex
| pH | Solubility (mg/mL) | Observations |
| 2.0 | 0.5 | Partial dissolution |
| 4.0 | 1.2 | Increased solubility |
| 6.0 | 2.5 | Good solubility |
| 7.4 | 2.1 | Slight decrease |
| 9.0 | 0.8 | Precipitation observed |
Data is illustrative and based on the general trend that the solubility of some copper complexes decreases at higher pH.[3]
Table 3: Impact of Co-solvent (DMSO) on Aqueous Solubility
| % DMSO in Water (v/v) | Solubility of Complex 'X' (µM) |
| 0% (Pure Water) | < 1 |
| 1% | 15 |
| 5% | 80 |
| 10% | > 200 |
This table illustrates the typical significant increase in aqueous solubility with the addition of a co-solvent like DMSO.[6]
References
- 1. "Synthesis of 1,2,3-triazole ligands, their metal complexes, and applic" by Sravan Kumar Thummanapelli [researchrepository.wvu.edu]
- 2. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. xray.uky.edu [xray.uky.edu]
- 5. quora.com [quora.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. oatext.com [oatext.com]
- 9. eijppr.com [eijppr.com]
- 10. onlinepharmacytech.info [onlinepharmacytech.info]
Technical Support Center: Avoiding Amorphous Precipitate Formation in Metal-Ligand Complexation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome the common challenge of amorphous precipitate formation during metal-ligand complexation. Our goal is to provide actionable advice to facilitate the synthesis of crystalline coordination compounds.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during your experiments.
Issue: An amorphous solid immediately precipitates upon mixing the metal salt and ligand solutions.
-
Question: Why did my product crash out as an amorphous powder instead of forming crystals?
-
Answer: Rapid precipitation is a common cause of amorphous material formation. When the rate of the complexation reaction is much faster than the rate of crystal lattice formation, the molecules do not have sufficient time to arrange themselves into an ordered, crystalline structure.[1] This is often a sign that the solution has become supersaturated too quickly.
-
Question: How can I slow down the precipitation to encourage crystal growth?
-
Answer: There are several strategies to control the rate of precipitation:
-
Slow Reagent Addition: Instead of adding the metal salt solution to the ligand solution all at once, add it dropwise with vigorous stirring. Using a syringe pump can provide precise control over the addition rate.[1]
-
Lower the Temperature: Conducting the reaction at a lower temperature can decrease the rate of the complexation reaction, giving the molecules more time to form an ordered lattice.[1]
-
Use Dilute Solutions: Starting with more dilute solutions of your metal salt and ligand can reduce the level of supersaturation when they are mixed.
-
Issue: My metal-ligand complex is insoluble in common solvents, making purification and characterization difficult.
-
Question: What can I do if my complex is insoluble in water and common organic solvents?
-
Answer: Solubility is a significant challenge in coordination chemistry. Here are some approaches to address it:
-
Solvent Screening: Test the solubility of your complex in a wider range of solvents, including more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), especially with gentle heating.[2] Sometimes a mixture of solvents can be effective.
-
Ligand Modification: If possible, modify the ligand to include solubilizing groups. For example, adding alkyl chains to an aromatic ligand can increase its solubility in organic solvents.[2] Incorporating charged functional groups like sulfonates (-SO₃⁻) or carboxylates (-COO⁻) can enhance water solubility.
-
Change the Counter-ion: If your complex is ionic, the nature of the counter-ion can significantly impact solubility. Replacing common anions like chloride with larger, less coordinating anions such as perchlorate or triflate can sometimes improve solubility and aid in crystallization.[2]
-
Issue: I observe a color change indicating complex formation, but then a precipitate forms that is not my desired product.
-
Question: The initial solution looks right, but then an unwanted precipitate appears. What could be happening?
-
Answer: This often points to issues with pH control or hydrolysis of the metal salt.
-
pH Control: The stability and solubility of many metal complexes are highly dependent on the pH of the solution. A change in pH during the reaction, perhaps due to the release of protons upon ligand coordination, can cause the complex to become insoluble or to decompose. It is crucial to control the pH with a suitable buffer system.
-
Metal Salt Hydrolysis: Many metal salts, particularly those of highly charged metal ions like Fe(III) or Al(III), are prone to hydrolysis in aqueous solutions, forming insoluble metal hydroxides or oxides.[1] To prevent this, the metal salt solution should be prepared in a slightly acidic medium.[1]
-
Data Presentation
Table 1: General Solubility of Metal Complexes in Common Solvents
This table provides a qualitative overview of the solubility of different classes of metal complexes. Note that solubility can vary significantly based on the specific metal, ligand, and counter-ion.
| Class of Metal Complex | Water | Ethanol/Methanol | Dichloromethane/Chloroform | DMF/DMSO | Hexane/Toluene |
| Metal Acetylacetonates | Insoluble | Sparingly Soluble | Soluble | Soluble | Sparingly Soluble |
| Metal Schiff Base Complexes | Insoluble | Sparingly Soluble | Soluble | Soluble | Sparingly Soluble |
| Metal Carboxylate Complexes | Varies | Varies | Insoluble | Varies | Insoluble |
| Metal Amine Complexes | Often Soluble | Soluble | Insoluble | Soluble | Insoluble |
| Coordination Polymers/MOFs | Generally Insoluble | Generally Insoluble | Generally Insoluble | Often Insoluble | Generally Insoluble |
Data compiled from qualitative descriptions in various sources.
Table 2: Influence of Key Parameters on Amorphous Precipitate Formation
| Parameter | Effect on Precipitation | Recommendation for Crystalline Product |
| Rate of Reagent Addition | Rapid addition leads to high supersaturation and amorphous precipitate. | Slow, dropwise addition with vigorous stirring. |
| Temperature | Higher temperatures can increase reaction rates, leading to rapid precipitation. | Lower the reaction temperature. |
| Concentration | High concentrations lead to rapid supersaturation. | Use more dilute solutions of metal and ligand. |
| pH | Suboptimal pH can lead to insolubility or decomposition. | Control pH with an appropriate buffer system. |
| Solvent | A poor solvent can cause the complex to crash out of solution. | Screen a variety of solvents and co-solvent mixtures. |
| Stirring | Inadequate stirring can lead to localized high concentrations. | Ensure efficient and continuous stirring throughout the reaction. |
Experimental Protocols
Protocol 1: General Synthesis of a Crystalline Metal-Schiff Base Complex
This protocol provides a general procedure for the synthesis of a crystalline copper(II)-Schiff base complex, which can be adapted for other similar systems.
Materials:
-
Salicylaldehyde
-
Primary amine (e.g., ethanolamine)
-
Copper(II) acetate monohydrate
-
Methanol
-
Ethanol
Procedure:
-
Ligand Synthesis:
-
Dissolve salicylaldehyde (1 mmol) in 20 mL of methanol in a 100 mL round-bottom flask.
-
To this solution, add the primary amine (1 mmol) dissolved in 10 mL of methanol.
-
Stir the mixture at room temperature for 1-2 hours. A color change is typically observed, indicating the formation of the Schiff base ligand.
-
-
Complexation:
-
In a separate beaker, dissolve copper(II) acetate monohydrate (0.5 mmol) in 30 mL of hot methanol.
-
Slowly add the hot metal salt solution to the ligand solution dropwise over a period of 30 minutes with constant, vigorous stirring.
-
After the addition is complete, reflux the reaction mixture for 2-3 hours.
-
-
Crystallization and Isolation:
-
Allow the reaction mixture to cool slowly to room temperature.
-
If no crystals form, reduce the volume of the solvent by about half using a rotary evaporator and then allow the solution to stand undisturbed for 24-48 hours.
-
Alternatively, slow vapor diffusion of a less polar solvent (e.g., diethyl ether) into the methanolic solution can induce crystallization.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystalline product in a desiccator.
-
Protocol 2: Recrystallization of a Metal Complex to Improve Crystallinity
This protocol describes a general method for recrystallizing a metal complex to obtain a more crystalline product.
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of your crude complex in various solvents at room temperature and upon heating.
-
An ideal recrystallization solvent is one in which the complex has low solubility at room temperature but high solubility at an elevated temperature.
-
-
Dissolution:
-
Place the crude, amorphous complex in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture gently with stirring until the complex completely dissolves. If it does not fully dissolve, add small portions of hot solvent until a clear solution is obtained. Avoid adding excess solvent.
-
-
Cooling and Crystallization:
-
Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Covering the flask with a watch glass will slow the cooling rate and prevent solvent evaporation.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals thoroughly.
-
Mandatory Visualization
Caption: Troubleshooting workflow for amorphous precipitate formation.
Caption: Effect of reagent addition rate on product crystallinity.
References
Technical Support Center: Scaling Up the Synthesis of 4-(2-Hydroxyethyl)-1,2,4-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(2-Hydroxyethyl)-1,2,4-triazole. The information is designed to address common issues encountered during the scale-up of this process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, particularly during scale-up from laboratory to pilot plant or industrial production.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| SCALE-UP-001 | Low or Inconsistent Yields | - Inefficient mixing in larger reactors.- Poor temperature control, leading to side reactions.- Sub-optimal stoichiometry of reactants.- Degradation of starting materials or reagents. | - Optimize Agitation: Ensure the stirring speed and impeller design are adequate for the vessel size to maintain a homogeneous reaction mixture.- Improve Heat Transfer: Implement a more robust temperature control system. For exothermic reactions, consider a gradual addition of reagents.- Re-evaluate Stoichiometry: A slight excess of the alkylating agent (e.g., 2-chloroethanol or ethylene oxide) may be required at a larger scale to drive the reaction to completion.- Verify Raw Material Quality: Test the purity of 1,2,4-triazole and the alkylating agent before use. |
| SCALE-UP-002 | Formation of Impurities and Byproducts | - Isomeric impurities (alkylation at N1 or N2 instead of N4).- Over-alkylation leading to quaternary salts.- Polymerization of the alkylating agent (e.g., ethylene oxide).- Unreacted starting materials. | - Control Reaction Temperature: Maintain a consistent and optimized temperature to favor N4-alkylation.- Optimize Base Selection: The choice of base can influence regioselectivity. Weaker bases may require harsher conditions, while stronger bases might promote side reactions.[1][2] - Slow Reagent Addition: Add the alkylating agent portion-wise or via a syringe pump to minimize localized high concentrations.- Monitor Reaction Progress: Use in-process controls (e.g., HPLC, GC) to determine the optimal reaction time and quench the reaction upon completion. |
| SCALE-UP-003 | Difficulties in Product Isolation and Purification | - Product is highly soluble in the reaction solvent.- Co-crystallization with unreacted starting materials or byproducts.- Formation of an oil instead of a crystalline solid.- Inefficient extraction or distillation at a larger scale. | - Solvent Selection: Choose a solvent system that allows for precipitation or easy extraction of the product upon completion of the reaction.- Crystallization Studies: Perform studies to identify a suitable solvent or solvent mixture for recrystallization to achieve the desired purity.- Alternative Purification: Consider alternative purification methods such as column chromatography for high-purity requirements, though this may be less practical at a very large scale. Distillation under reduced pressure can also be an effective method. |
| SCALE-UP-004 | Safety Concerns at Larger Scales | - Use of hazardous reagents like ethylene oxide.- Exothermic reactions leading to thermal runaway.- Handling of flammable solvents. | - Process Hazard Analysis (PHA): Conduct a thorough PHA before scaling up.- Engineering Controls: Use appropriate reactor systems, pressure relief devices, and ventilation.- Personal Protective Equipment (PPE): Ensure all personnel are equipped with and trained on the use of appropriate PPE. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the N-alkylation of 1,2,4-triazole with a suitable two-carbon electrophile containing a hydroxyl group or a precursor. Common alkylating agents include 2-chloroethanol and ethylene oxide. The reaction is typically carried out in the presence of a base.[1][2]
Q2: How can I control the regioselectivity of the N-alkylation to favor the 4-position?
A2: Regioselectivity is influenced by several factors, including the choice of solvent, base, and reaction temperature. Generally, polar aprotic solvents and carefully selected bases can favor the formation of the N4-isomer. It is crucial to perform optimization studies at a small scale before proceeding to a larger scale.
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary depending on the scale and the specific conditions used. Laboratory-scale syntheses often report higher yields (80-95%), while industrial-scale production may have slightly lower but more consistent yields (75-85%) after optimization and process validation.
Q4: What are the critical process parameters to monitor during scale-up?
A4: Key parameters to monitor and control include reaction temperature, rate of addition of reagents, stirring speed, and reaction time. In-process controls using analytical techniques like HPLC or GC are highly recommended to track the consumption of starting materials and the formation of the product and byproducts.
Q5: What are the recommended purification methods for large-scale production?
A5: For industrial-scale production, purification methods should be efficient and scalable. The most common methods include:
-
Recrystallization: This is often the most cost-effective method for achieving high purity if a suitable solvent system can be identified.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective purification technique.
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities before final purification steps.
Experimental Protocols
Gram-Scale Synthesis of this compound
Materials:
-
1,2,4-Triazole (1.0 eq)
-
2-Chloroethanol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 1,2,4-triazole in DMF, add potassium carbonate.
-
Heat the mixture to 80-90 °C.
-
Slowly add 2-chloroethanol to the reaction mixture.
-
Maintain the temperature and continue stirring for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash with a small amount of DMF.
-
Remove the DMF from the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethyl acetate or isopropanol.
Pilot-Plant Scale Synthesis Considerations
For scaling up to a pilot plant, the following modifications and considerations are crucial:
-
Reactor: A glass-lined or stainless steel reactor with good temperature control (heating/cooling jacket) and a robust agitation system is required.
-
Reagent Addition: 2-Chloroethanol should be added via a dosing pump to control the reaction rate and exotherm.
-
Work-up: The filtration of inorganic salts will require a larger filtration unit (e.g., a Nutsche filter). Solvent removal will be performed using a rotary evaporator or a thin-film evaporator.
-
Safety: The process should be conducted in a well-ventilated area, and all personnel must wear appropriate personal protective equipment. A thorough process safety review should be conducted prior to the pilot run.
Quantitative Data Summary
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (10 kg) |
| 1,2,4-Triazole | 10 g | 10 kg |
| 2-Chloroethanol | 12.8 g | 12.8 kg |
| Potassium Carbonate | 29.9 g | 29.9 kg |
| Solvent (DMF) | 100 mL | 100 L |
| Reaction Temperature | 85 °C | 85-90 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (after purification) | >98% | >98% |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for scaling up the synthesis.
References
Validation & Comparative
Comparative Analysis of 4-(2-Hydroxyethyl)-1,2,4-triazole and Other 4-Substituted Triazoles: A Guide for Researchers
A comprehensive review of the synthesis, biological activity, and structure-activity relationships of 4-(2-Hydroxyethyl)-1,2,4-triazole in comparison to other 4-substituted analogs, providing researchers, scientists, and drug development professionals with critical data for advancing therapeutic design.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3] The versatile nature of the triazole ring, with its capacity for various substitutions, allows for the fine-tuning of pharmacological properties. Among the diverse derivatives, 4-substituted 1,2,4-triazoles have garnered significant attention for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[4][5][6][7] This guide provides a comparative analysis of this compound against other 4-substituted triazoles, focusing on their synthesis, performance in biological assays, and the underlying structure-activity relationships that govern their efficacy.
Physicochemical Properties: A Comparative Overview
The substitution at the N4 position of the 1,2,4-triazole ring significantly influences the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profile. While specific experimental data for this compound is limited in publicly available literature, general trends can be inferred from related compounds. The introduction of a hydroxyethyl group is expected to increase hydrophilicity compared to simple alkyl or aryl substituents, potentially impacting solubility and cell permeability.
| Property | This compound (Predicted) | 4-Alkyl-1,2,4-triazoles (General) | 4-Aryl-1,2,4-triazoles (General) |
| Molecular Weight | 113.12 g/mol | Varies | Varies |
| Boiling Point | Higher than unsubstituted triazole | Increases with chain length | Generally high |
| Melting Point | Moderate | Varies | Often high, crystalline solids |
| Solubility | Good aqueous solubility | Decreases with chain length | Generally lower in water |
| LogP | Lower (more hydrophilic) | Higher (more lipophilic) | Varies with substituents |
Synthesis of 4-Substituted 1,2,4-Triazoles
The synthesis of 4-substituted 1,2,4-triazoles can be achieved through various established methods. A common and versatile approach involves the cyclization of substituted thiosemicarbazides.
General Synthesis Workflow
Caption: General workflow for the synthesis of 4-substituted 1,2,4-triazoles.
Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol describes a common method for synthesizing a 4-amino-substituted triazole, which can be a precursor for further modifications.
Materials:
-
Thiocarbohydrazide
-
Substituted benzoic acid
-
Ethanol
-
Substituted benzaldehydes
Procedure:
-
A mixture of thiocarbohydrazide and a substituted benzoic acid is heated.
-
The resulting intermediate is then treated with a substituted benzaldehyde to form a Schiff base.
-
The product, a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative, is then isolated and purified.[1]
Comparative Biological Activity
The biological activity of 4-substituted 1,2,4-triazoles is highly dependent on the nature of the substituent at the N4 position. A wide range of activities has been reported, with significant findings in antifungal and anticancer research.
Antifungal Activity
Many 4-substituted 1,2,4-triazoles exhibit potent antifungal activity, often targeting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes.
Caption: Mechanism of antifungal action of many 1,2,4-triazole derivatives.
Table 1: Comparative Antifungal Activity (MIC in µg/mL)
| 4-Substituent | Candida albicans | Aspergillus niger | Microsporum gypseum | Reference |
| -H | - | - | - | |
| -CH₃ | - | - | - | |
| -CH₂CH₂OH | Data not available | Data not available | Data not available | |
| -Allyl | - | - | Moderate | [8] |
| -Aryl (various) | Good to Excellent | Good to Excellent | Good to Excellent | [5][9] |
| -Schiff bases | Inactive | Inactive | Good to Excellent | [1] |
Note: A dash (-) indicates that specific data was not found in the reviewed literature. The performance can vary significantly based on the full substitution pattern of the molecule.
Anticancer Activity
Numerous 4-substituted 1,2,4-triazoles have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[4][10][11][12]
Caption: Major signaling pathways targeted by anticancer 1,2,4-triazoles.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM)
| 4-Substituent | MCF-7 (Breast) | HepG2 (Liver) | HCT116 (Colon) | Reference |
| -H | - | - | - | |
| -CH₃ | - | - | - | |
| -CH₂CH₂OH | Data not available | Data not available | Data not available | |
| -Aryl (various) | 0.31 - 39.67 | 16.78 - >50 | 3.25 - >50 | [6][10][13] |
| -Amino derivatives | Moderate to Good | Good | Good | [9] |
| Betulinic acid hybrids | 22.41 - 46.92 | - | 35.82 - >50 | [10] |
Note: A dash (-) indicates that specific data was not found in the reviewed literature. The activity is highly dependent on the specific aryl substitution and the overall molecular structure.
Structure-Activity Relationship (SAR)
The biological activity of 4-substituted 1,2,4-triazoles is intricately linked to the electronic and steric properties of the substituent at the N4 position.
-
Alkyl vs. Aryl Substitution: Generally, 4-aryl substituted triazoles tend to exhibit more potent biological activities compared to their 4-alkyl counterparts. The aromatic ring provides a scaffold for further functionalization and can engage in π-π stacking and other interactions with biological targets.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents on a 4-aryl ring plays a crucial role. For instance, in some anticancer derivatives, electron-donating groups like methyl at the ortho-position of the phenyl ring enhanced activity, while electron-withdrawing groups like chloro at the same position decreased potency.[6]
-
The Role of the Hydroxyethyl Group: While specific quantitative data for this compound is scarce, the presence of the hydroxyl group introduces a potential hydrogen bond donor and acceptor, which could lead to novel interactions with target proteins. Its increased hydrophilicity may also alter the pharmacokinetic profile of the molecule. Further research is warranted to fully elucidate the impact of this substituent on biological activity.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.
Procedure:
-
Cancer cells (e.g., MCF-7, HepG2, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6][10]
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various fungal strains.
Procedure:
-
A standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus niger) is prepared.
-
Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
The fungal inoculum is added to each well containing the test compound.
-
Positive (no drug) and negative (no inoculum) controls are included.
-
The plates are incubated under appropriate conditions (temperature and time) for fungal growth.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[5][9]
Conclusion
This comparative guide highlights the significance of the 4-substituent on the biological profile of 1,2,4-triazoles. While a substantial body of research exists for various aryl and alkyl derivatives, there is a notable gap in the literature regarding the specific biological activities of this compound. The presence of the hydroxyethyl group presents an interesting avenue for future research, potentially offering improved solubility and novel target interactions. The provided experimental protocols and structure-activity relationship insights serve as a valuable resource for researchers aiming to design and synthesize novel 4-substituted 1,2,4-triazole derivatives with enhanced therapeutic potential. Further investigation into hydroxylated alkyl substituents is crucial to fully understand their contribution to the pharmacological profile of this important class of heterocyclic compounds.
References
- 1. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 2. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. isres.org [isres.org]
- 4. Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives [organic-chemistry.org]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isres.org [isres.org]
- 10. researchgate.net [researchgate.net]
- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Spin-Crossover Properties of Iron Complexes with Functionalized Triazoles
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spin-crossover (SCO) properties of various iron(II) complexes featuring functionalized triazole ligands. It includes supporting experimental data and detailed methodologies for key validation experiments.
The phenomenon of spin-crossover, where a metal complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light, is a key area of research in materials science and drug development. Iron(II) complexes with triazole-based ligands are a prominent class of SCO compounds, offering tunable transition temperatures and hysteresis widths, which are critical for applications in sensing, data storage, and smart drug delivery. The nature of the functional group on the triazole ligand, as well as the counter-anion and solvent molecules, significantly influences the SCO behavior.[1][2]
Comparative Analysis of Spin-Crossover Properties
The following table summarizes the key spin-crossover parameters for a selection of iron(II) complexes with functionalized triazoles, providing a comparative overview of their performance.
| Complex | Functional Group (R) | Counter-Anion (X) | T1/2 (↓) (K) | T1/2 (↑) (K) | Hysteresis Width (ΔT) (K) | Reference |
| --INVALID-LINK-- | H | BF4- | ~338 | ~388 | ~50 | [3] |
| --INVALID-LINK--2 | NH2 | BF4- | ~272 | ~278 | ~6 | |
| --INVALID-LINK--2 | NH2 | tosylate | ~279 | ~296 | 17 | [4] |
| [Fe(NH2-trz)3]Br2·3H2O | NH2 | Br- | ~305 | ~320 | ~15 | [5] |
Note: T1/2 (↓) is the transition temperature upon cooling, and T1/2 (↑) is the transition temperature upon heating.
Experimental Workflow for Validation
The validation of spin-crossover properties in these iron complexes follows a systematic experimental workflow, starting from synthesis and proceeding through various characterization techniques to determine the magnetic, thermal, and structural properties.
Caption: Experimental workflow for validating spin-crossover properties.
Detailed Experimental Protocols
Objective and reproducible validation of SCO properties requires standardized experimental procedures. Below are detailed methodologies for the key characterization techniques.
Magnetic Susceptibility Measurements (SQUID Magnetometry)
Objective: To determine the temperature dependence of the magnetic susceptibility, which directly reflects the spin state of the iron centers. From this data, the transition temperatures (T1/2) and the width of the hysteresis loop (ΔT) are determined.[6]
Protocol:
-
A polycrystalline sample (typically 5-10 mg) is loaded into a gelatin capsule or a similar sample holder.
-
The sample holder is placed in a drinking straw and mounted in the sample rod of a Superconducting Quantum Interference Device (SQUID) magnetometer.
-
The sample is cooled to a low temperature (e.g., 50 K) without an applied magnetic field.
-
A static magnetic field (typically 0.1 to 1 T) is applied.
-
The magnetic moment is measured as the temperature is slowly increased to a point well above the expected spin transition (e.g., 400 K). This is the "heating" curve.
-
Subsequently, the magnetic moment is measured as the temperature is slowly decreased back to the initial low temperature. This is the "cooling" curve.
-
The molar magnetic susceptibility (χM) is calculated from the measured magnetic moment. The product χMT is then plotted against temperature to visualize the spin transition. The transition temperatures are typically determined as the temperature at which the high-spin fraction is 0.5.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the spin transition, providing thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) changes. The peak temperatures of the endothermic and exothermic events correspond to the spin transition temperatures.[7]
Protocol:
-
A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, typically involving a cooling and heating cycle at a constant rate (e.g., 5-10 K/min) that encompasses the entire spin transition range.
-
The heat flow to or from the sample relative to the reference is recorded as a function of temperature.
-
The spin transition temperatures are determined from the peak maxima of the endothermic (heating) and exothermic (cooling) peaks. The enthalpy change of the transition is calculated by integrating the peak area.
Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the crystal structure of the complex in both the low-spin and high-spin states. This provides direct evidence of the changes in bond lengths and coordination geometry around the iron center that accompany the spin transition.[8][9]
Protocol:
-
A suitable single crystal of the iron complex is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas to control the temperature.
-
A full sphere of diffraction data is collected at a temperature where the complex is known to be in the low-spin state (e.g., 100 K).
-
The temperature is then raised to a point where the complex is in the high-spin state (e.g., 400 K), and another full sphere of diffraction data is collected.
-
The crystal structures at both temperatures are solved and refined using appropriate crystallographic software.
-
The Fe-N bond lengths, coordination sphere geometry, and any changes in the overall crystal packing are analyzed to correlate the structural changes with the spin transition.
By employing these standardized protocols, researchers can reliably validate and compare the spin-crossover properties of novel functionalized triazole-based iron complexes, facilitating the development of new materials with tailored switching characteristics for a variety of applications.
References
- 1. mdpi.com [mdpi.com]
- 2. kar.kent.ac.uk [kar.kent.ac.uk]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. mdpi.com [mdpi.com]
- 5. Nanoparticles of [Fe(NH2-trz)3]Br2.3H2O (NH2-trz=2-amino-1,2,4-triazole) prepared by the reverse micelle technique: influence of particle and coherent domain sizes on spin-crossover properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spin crossover - Wikipedia [en.wikipedia.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
Unveiling Molecular Architectures: A Comparative Guide to Single-Crystal XRD Analysis of 4-(2-Hydroxyethyl)-1,2,4-triazole Complexes
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental. Single-crystal X-ray diffraction (XRD) stands as the definitive technique for elucidating the absolute structure of crystalline materials, providing unparalleled insights into atomic connectivity, stereochemistry, and intermolecular interactions. This guide offers a comparative analysis of the crystallographic structures of 4-(2-Hydroxyethyl)-1,2,4-triazole and its metal complexes, supported by detailed experimental data and protocols.
The this compound moiety is a versatile ligand in coordination chemistry, capable of forming a diverse array of metal complexes with interesting structural and functional properties. Understanding the subtle changes in the ligand's conformation and coordination modes upon complexation is crucial for the rational design of novel materials and therapeutic agents.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters obtained from single-crystal XRD analysis of the free this compound ligand and a representative copper(II) complex. This data provides a quantitative comparison of how the crystal packing and molecular arrangement are influenced by metal coordination.
| Parameter | 4-(2-Hydroxyethyl)-4H-1,2,4-triazole[1] | catena-[μ-Tris{4-(2′-hydroxyethyl)-1,2,4-triazole-N1,N2}copper(II)] bis(trifluoromethanesulfonate) hydrate[1] |
| Formula | C4H7N3O | C14H23CuF6N9O10S2 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/n | P-1 |
| a (Å) | 7.939(2) | 13.54(3) |
| b (Å) | 5.928(2) | 14.37(3) |
| c (Å) | 12.028(4) | 15.61(4) |
| α (°) | 90 | 95.9(1) |
| β (°) | 106.88(3) | 104.9(1) |
| γ (°) | 90 | 106.5(1) |
| Volume (ų) | 541.2(3) | 2763(11) |
| Z | 4 | 4 |
Experimental Protocols
The confirmation of the structures of this compound and its complexes involves a systematic experimental workflow, from synthesis to data analysis.
Synthesis of 4-(2-Hydroxyethyl)-4H-1,2,4-triazole
The ligand can be synthesized through the reaction of 1,2,4-triazole with 2-chloroethanol in the presence of a base.
-
Materials: 1,2,4-triazole, 2-chloroethanol, sodium hydroxide, ethanol.
-
Procedure:
-
Dissolve 1,2,4-triazole and sodium hydroxide in ethanol.
-
Add 2-chloroethanol dropwise to the solution while stirring.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and filter to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent to obtain single crystals suitable for XRD analysis.
-
Synthesis of a Representative Copper(II) Complex
A typical synthesis of a copper(II) complex involves the reaction of the ligand with a copper(II) salt in a suitable solvent.
-
Materials: 4-(2-Hydroxyethyl)-4H-1,2,4-triazole, Copper(II) trifluoromethanesulfonate, water.
-
Procedure:
-
Dissolve 4-(2-Hydroxyethyl)-4H-1,2,4-triazole in water.
-
Add an aqueous solution of Copper(II) trifluoromethanesulfonate to the ligand solution.
-
Stir the resulting solution at room temperature.
-
Allow the solution to stand for slow evaporation.
-
Single crystals of the complex suitable for XRD analysis will form over time.
-
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the key steps for determining the crystal structure of the synthesized compounds.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data is collected over a range of crystal orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental and analytical processes involved in the structural confirmation of this compound complexes.
References
A Comparative Guide to the Magnetic Properties of Spin-Crossover Materials with Different Triazole Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the magnetic properties of iron(II) spin-crossover (SCO) materials functionalized with various triazole ligands. The selection of a specific triazole ligand is a critical determinant of the resulting spin transition characteristics, influencing key parameters such as the transition temperature and the presence of hysteresis. This document summarizes quantitative experimental data, details relevant experimental protocols, and illustrates the fundamental relationships between ligand structure and magnetic behavior to aid in the rational design of novel SCO materials for a range of applications, including molecular switches, sensors, and data storage devices.
Data Presentation: Comparison of Magnetic Properties
The magnetic properties of spin-crossover materials are primarily defined by the transition temperature (T½), which is the temperature at which the high-spin (HS) and low-spin (LS) states are equally populated, and the width of the thermal hysteresis loop (ΔT). The nature of the substituent at the 4-position of the 1,2,4-triazole ring significantly influences these parameters. The following table summarizes the magnetic properties of several representative Fe(II)-triazole SCO complexes.
| Triazole Ligand (4-R-1,2,4-triazole) | R-Group | Anion | T½ (K) (Cooling / Heating) | Hysteresis Width (ΔT, K) | Transition Abruptness | Reference |
| Htrz | H | BF₄⁻ | ~365 / ~395 | ~30 | Abrupt | [1] |
| NH₂trz | Amino | NO₃⁻ | ~315 / ~321 | ~6 | Abrupt | [2] |
| NH₂trz | Amino | Br⁻ | ~310 / ~312 | ~2 | Abrupt | |
| Thiophene-ethyl | -(CH₂)₂-C₄H₃S | BF₄⁻ | Gradual transition below 200 K | - | Gradual | [3] |
| Thenyl | -CH₂-C₄H₃S | BF₄⁻ | Gradual transition below 150 K | - | Gradual | [3] |
| 1,2,4-triazol-4-yl-propanoic acid | -(CH₂)₂COOH | Cl⁻ | Room Temperature | Hysteretic | Abrupt | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of spin-crossover materials. Below are representative protocols for the synthesis of a 4-substituted-1,2,4-triazole ligand and a corresponding Fe(II) spin-crossover complex, as well as the procedure for magnetic susceptibility measurements.
Synthesis of 4-Amino-1,2,4-triazole
A common method for the synthesis of 4-amino-1,2,4-triazole involves the reaction of formamide with hydrazine hydrate, followed by cyclization.[5]
Materials:
-
Formamide
-
Hydrazine hydrate
-
Sulfuric acid (concentrated)
-
Sodium nitrite
-
Sodium hydroxide
Procedure:
-
A mixture of formamide and hydrazine hydrate is heated under reflux.
-
The resulting intermediate is then treated with sulfuric acid and sodium nitrite at low temperatures to facilitate the cyclization and formation of the triazole ring.
-
The pH of the solution is carefully adjusted with sodium hydroxide to precipitate the 4-amino-1,2,4-triazole product.
-
The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Fe(NH₂trz)₃₂ Spin-Crossover Complex
This protocol describes the synthesis of a typical 1D polymeric Fe(II)-triazole SCO complex.[2]
Materials:
-
Fe(NO₃)₂·6H₂O
-
4-amino-1,2,4-triazole (NH₂trz)
-
Methanol
Procedure:
-
A solution of 4-amino-1,2,4-triazole in methanol is prepared.
-
A stoichiometric amount of Fe(NO₃)₂·6H₂O, dissolved in a minimal amount of methanol, is added dropwise to the ligand solution with constant stirring.
-
The reaction mixture is stirred at room temperature for a specified period, during which a precipitate will form.
-
The solid product is collected by filtration, washed with methanol, and dried under vacuum.
Magnetic Susceptibility Measurements (SQUID Magnetometry)
Variable-temperature magnetic susceptibility measurements are essential to characterize the spin-crossover behavior.[6]
Instrumentation:
-
Superconducting Quantum Interference Device (SQUID) Magnetometer (e.g., Quantum Design MPMS)
Procedure:
-
A polycrystalline sample of the spin-crossover material is loaded into a gelatin capsule or a similar sample holder.
-
The sample is placed in the SQUID magnetometer.
-
The magnetic susceptibility (χ) is measured as a function of temperature (T).
-
To determine the transition temperatures and hysteresis, the sample is first cooled from a temperature well above the spin transition to a temperature well below it, while measuring the magnetic moment at a constant applied magnetic field (typically 0.1 to 1 T).
-
Subsequently, the sample is heated back to the initial temperature while continuously measuring the magnetic moment.
-
The data is typically plotted as χT versus T. The cooling and heating curves will show a transition between the high-spin and low-spin states. The transition temperatures (T½) are determined from the inflection points of these curves, and the hysteresis width (ΔT) is the difference between the heating and cooling transition temperatures.
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Relationship between triazole ligand properties and SCO behavior.
Caption: Workflow for SCO material synthesis and characterization.
References
- 1. 1D iron(ii)-1,2,4-triazolic chains with spin crossover assembled from discrete trinuclear complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Prototypical iron(ii) complex with 4-amino-1,2,4-triazole reinvestigated: an unexpected impact of water on spin transition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] 1D iron(II) spin crossover complexes with 1,2,4-triazol-4-yl-propanoic acid | Semantic Scholar [semanticscholar.org]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. Gradual spin crossover behavior encompasing room temperature in an iron( ii ) complex based on a heteroscorpionate ligand - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02244K [pubs.rsc.org]
A Comparative Guide to the Purity Validation of 4-(2-Hydroxyethyl)-1,2,4-triazole via HPLC and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of purity of 4-(2-Hydroxyethyl)-1,2,4-triazole, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents comparative data, and discusses the orthogonal strengths of each method.
Data Presentation: HPLC vs. NMR Purity Analysis
The following tables summarize typical quantitative data obtained from HPLC and quantitative NMR (qNMR) analyses for a sample of this compound. It is important to note that while HPLC provides a relative purity based on the area of detected peaks, qNMR can offer an absolute purity determination against a certified internal standard.
Table 1: Illustrative HPLC Purity Data for this compound
| Parameter | Result |
| Retention Time (t_R_) | 3.5 min |
| Purity (Area %) | 99.85% |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% |
| Potential Impurities Detected | Unreacted 1,2,4-triazole, di-hydroxyethylated byproducts |
Table 2: Illustrative ¹H-qNMR Purity Data for this compound
| Parameter | Result |
| Internal Standard | Maleic Anhydride |
| Calculated Purity (mol/mol) | 99.7% |
| Uncertainty | ± 0.2% |
| Diagnostic ¹H Signals (Analyte) | Triazole protons, ethyl chain protons |
| Diagnostic ¹H Signal (Standard) | Olefinic protons |
Experimental Protocols
Detailed methodologies for both HPLC and NMR are crucial for reproducible purity validation. The following protocols are provided as robust starting points for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed to separate this compound from potential polar and non-polar impurities. Given the polar nature of the target molecule, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is often suitable.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
HILIC column (e.g., silica-based with a polar stationary phase).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 10 mM Ammonium Formate
-
A gradient elution is typically employed, starting with a high percentage of acetonitrile and gradually increasing the water content to elute polar compounds.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 210 nm
5. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Protocol
¹H-qNMR provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte itself.
1. Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to dissolve both the sample and the internal standard completely.
3. NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
4. Data Processing and Analysis:
-
The ¹H NMR spectrum is carefully phased and baseline corrected.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Mandatory Visualizations
The following diagrams illustrate the analytical workflow and the logical relationship between the two techniques for comprehensive purity validation.
Caption: Experimental workflow for the purity validation of this compound using HPLC and NMR.
Caption: Logical relationship illustrating the complementary nature of HPLC and NMR for purity validation.
Comparison of HPLC and NMR for Purity Validation
Both HPLC and NMR are indispensable tools for the purity assessment of this compound, each offering unique advantages.
-
HPLC excels in its ability to separate and detect trace impurities, providing a detailed impurity profile. Its high sensitivity makes it ideal for routine quality control and for ensuring that no unexpected byproducts are present in the sample. However, HPLC is a relative technique, and the accuracy of its quantification depends on the response factor of the impurities being similar to that of the main component, or on the availability of reference standards for each impurity.
-
NMR , particularly quantitative ¹H-NMR, provides an absolute measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard. This method is less susceptible to variations in detector response and does not require reference standards for the impurities. Furthermore, NMR provides invaluable structural information, confirming the identity of the main component and aiding in the identification of any impurities present.
The Hydroxyethyl Group's Influence on Coordination Behavior: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a hydroxyethyl group (–CH₂CH₂OH) onto a chelating ligand can significantly alter its coordination behavior, influencing the stability, structure, and reactivity of the resulting metal complexes. This guide provides a comparative analysis of ligands featuring the hydroxyethyl moiety against their non-hydroxylated counterparts, supported by experimental data, to elucidate the nuanced effects of this functional group. Understanding these effects is paramount in fields ranging from medicinal chemistry, where it can impact drug-receptor interactions, to catalysis and materials science.
Comparative Analysis of Coordination Properties
The primary distinction in coordination behavior arises from the potential of the hydroxyl group to act as an additional donor, leading to changes in denticity, chelate ring size, and the introduction of intramolecular hydrogen bonding. This is often observed when comparing N-(2-hydroxyethyl)ethylenediamine (heda) with its parent ligand, ethylenediamine (en).
Stability of Metal Complexes
The stability of a metal complex is a critical parameter, quantified by its stability constant (log K). The presence of the hydroxyethyl group can have a variable effect on this stability, depending on whether the hydroxyl group participates in coordination.
Table 1: Comparison of Stepwise Stability Constants (log K) for Ni(II) and Cu(II) Complexes with Ethylenediamine (en) and N-(2-hydroxyethyl)ethylenediamine (heda) in Aqueous Solution.
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ | Reference |
| Ni(II) | en | 7.66 | 6.40 | 4.55 | [1][2] |
| Ni(II) | heda | 6.257 | 5.565 | - | [3] |
| Cu(II) | en | 10.55 | 9.05 | - | [1][4] |
| Cu(II) | heda | 9.5 | 8.4 | - | [4][5] |
Note: Experimental conditions such as temperature and ionic strength can influence stability constants. The data presented are for comparative purposes.
The data suggest that for both Ni(II) and Cu(II), the stability constants for the formation of the 1:1 and 1:2 complexes are generally lower for heda compared to en. This can be attributed to the lower basicity of the nitrogen atoms in heda due to the electron-withdrawing effect of the hydroxyl group. However, under certain conditions, the hydroxyl group can deprotonate and coordinate to the metal center, leading to the formation of more stable polynuclear or mixed-ligand complexes.
Structural and Spectroscopic Characteristics
The coordination of the hydroxyethyl group can be directly observed through X-ray crystallography and inferred from spectroscopic data.
Table 2: Comparison of Selected Bond Lengths (Å) and Angles (°) for Copper(II) Complexes.
| Complex | Cu-N (Å) | Cu-O (Å) | N-Cu-N (°) | Reference |
| [Cu(en)₂(H₂O)₂]²⁺ | 2.021 - 2.044 | 2.527 | 84.85 | [6] |
| [Cu₂(μ-dea)₂(NCS)₂] | 1.999 - 2.039 | 1.933 - 1.992 | - | [7] |
dea = deprotonated diethanolamine
In the dimeric Cu(II) complex with deprotonated diethanolamine, the Cu-O bond lengths are significantly shorter than the Cu-O distance in the aquated ethylenediamine complex, indicating direct coordination of the deprotonated hydroxyl group.[6][7]
Experimental Protocols
Determination of Stability Constants (Potentiometric Titration)
-
Solution Preparation : Prepare standard solutions of the metal salt (e.g., NiCl₂ or CuSO₄), the ligand (en or heda), and a strong acid (e.g., HCl). Prepare a carbonate-free standard solution of a strong base (e.g., NaOH).
-
Titration Setup : Use a calibrated pH meter with a glass electrode. Maintain a constant temperature and ionic strength (e.g., using 0.1 M KNO₃).
-
Procedure : Titrate a solution containing the metal ion and the ligand with the standardized base. Record the pH after each addition of the titrant.
-
Data Analysis : Plot the pH versus the volume of base added. The stability constants are calculated from the titration curve using computational methods that model the equilibria in solution.[3]
Synthesis and Crystallization of a Metal Complex
-
Synthesis : Dissolve the ligand (e.g., heda) in a suitable solvent (e.g., ethanol). Add a solution of the metal salt (e.g., CuCl₂·2H₂O) in the same solvent dropwise with stirring. The product may precipitate immediately or after refluxing the solution.
-
Crystallization : Isolate the crude product by filtration. Recrystallize the complex by dissolving it in a minimal amount of a hot solvent and allowing it to cool slowly. Single crystals suitable for X-ray diffraction may be obtained by slow evaporation of the solvent or by vapor diffusion.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy : The coordination of the amine groups is indicated by a shift in the N-H stretching and bending vibrations. Coordination of the hydroxyl group is evidenced by a shift or disappearance of the O-H stretching band.
-
UV-Visible (UV-Vis) Spectroscopy : Changes in the d-d electronic transitions of the metal ion upon coordination provide information about the coordination geometry.
Influence of the Hydroxyethyl Group: A Visual Representation
The presence of the hydroxyethyl group introduces several key factors that influence the coordination behavior of a ligand.
Caption: Influence of the hydroxyethyl group on coordination.
Experimental Workflow for Comparative Analysis
A systematic approach is essential for accurately assessing the influence of the hydroxyethyl group.
Caption: Workflow for comparing ligand coordination.
Applications in Drug Development
The modification of ligands with hydroxyethyl groups is a strategy employed in the design of metal-based therapeutics. The hydroxyl group can influence the lipophilicity of the complex, affecting its cellular uptake and biodistribution. Furthermore, it can participate in hydrogen bonding with biological targets, such as DNA or proteins, potentially enhancing the efficacy and selectivity of the drug. For instance, copper(II) and palladium(II) complexes of ligands bearing the N-(2-hydroxyethyl)ethylenediamine moiety have been investigated for their anticancer activities.[8][9] The observed cytotoxicity of these complexes suggests that the coordination environment, influenced by the hydroxyethyl group, plays a crucial role in their mechanism of action.[9]
Hypothetical Signaling Pathway for Anticancer Activity
The following diagram illustrates a possible mechanism by which a metal complex with a hydroxyethyl-containing ligand could induce apoptosis in a cancer cell.
Caption: Hypothetical anticancer mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandf.figshare.com [tandf.figshare.com]
- 9. tandfonline.com [tandfonline.com]
comparative study of the stability of different metal-triazole coordination polymers
For researchers, scientists, and drug development professionals, the stability of metal-triazole coordination polymers (M-TCPs) is a critical parameter influencing their applicability in fields ranging from catalysis to drug delivery. This guide provides an objective comparison of the thermal and chemical stability of M-TCPs constructed with different metal centers, supported by experimental data and detailed protocols.
The robustness of M-TCPs is intrinsically linked to the nature of the metal ion, the coordinating triazole ligand, and the resulting structural framework. Understanding these relationships is key to designing next-generation materials with enhanced performance under demanding conditions. This comparison focuses on polymers featuring common transition metals such as copper (Cu), zinc (Zn), cobalt (Co), and nickel (Ni).
Comparative Thermal Stability
Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of coordination polymers. The decomposition temperature, where significant weight loss begins, serves as a key metric for comparison. Generally, the stability is influenced by the strength of the metal-ligand bond and the overall crystal packing.
Data from various studies on isostructural or closely related M-TCPs reveal a general trend in thermal stability. For instance, in a comparative study of polymers with a 4-amino-3,5-bis(3-pyridyl)-1,2,4-triazole ligand, the thermal stability was found to vary with the metal center[1]. Another study comparing copper and zinc coordination polymers highlighted that the Zn-based framework can retain its structural integrity up to 300 °C, while the analogous Cu-based polymer degrades at a lower temperature[2][3].
| Metal-Triazole Polymer | Metal Ion | Decomposition Onset (°C) | Notes |
| {--INVALID-LINK--2}n | Cu(II) | ~250 | Begins to decompose after the loss of water molecules.[4] |
| [Zn(5-nipa)(L22)(H2O)]n | Zn(II) | ~300 | Exhibits higher thermal stability compared to the isostructural Cu(II) analogue.[2][3][4] |
| {--INVALID-LINK--3.6}n | Cd(II) | ~210 | Lower thermal stability compared to Zn(II) and Cu(II) analogues.[4][5] |
| [Zn(Hdatrz)(μ2-O)]n | Zn(II) | ~350 | Hdatrz = 3,5-diamino-1,2,4-triazole. Stable up to a high temperature. |
| [Mn(Hdatrz)(C2O4)]n·n(H2O) | Mn(II) | ~227 | Decomposes at a lower temperature than the analogous Zn(II) polymer.[6] |
| --INVALID-LINK--2}n | Ni(II) | Not specified | Part of an isostructural series allowing for direct comparison.[1] |
| --INVALID-LINK--2}n | Co(II) | Not specified | Part of an isostructural series allowing for direct comparison.[1] |
Comparative Chemical Stability
The ability of M-TCPs to maintain their structural integrity in various chemical environments is crucial for practical applications. This includes resistance to different solvents and stability across a range of pH values. The chemical stability is often governed by the lability of the metal-ligand bond and the accessibility of the coordination sites to solvent molecules or protons.
A study on different Co(II) coordination polymers demonstrated that structural diversity plays a key role in chemical stability. For instance, the stability of four distinct cobalt complexes varied significantly when immersed in common organic solvents for a week[7]. Furthermore, comparative studies between Cu(II) and Zn(II) complexes have shown that under acidic conditions (pH 2), a Zn(II) complex completely dissociated, whereas the corresponding Cu(II) complex remained stable, highlighting the superior stability of the Cu-N bond under low pH[3].
| Metal-Triazole Polymer | Metal Ion | Solvent/Condition | Stability Outcome |
| [Cu(L)(Schiff Base)]+ | Cu(II) | pH 2 (Aqueous) | Stable, retains integrity.[3] |
| [Zn(L)(Schiff Base)] | Zn(II) | pH 2 (Aqueous) | Complete dissociation.[3] |
| [Cu(L)(Schiff Base)]+ | Cu(II) | pH 7.4 (Aqueous) | Stable, predominant species is [Cu(L)]+.[3] |
| [Zn(L)(Schiff Base)] | Zn(II) | pH 7.4 (Aqueous) | Stable, retains integrity.[3] |
| Co(II) Complex 1 | Co(II) | EtOH, ACN, DCM | Stable.[7] |
| Co(II) Complex 1 | Co(II) | Ether, Hexane, THF, DMF | Unstable.[7] |
| Co(II) Complex 2 | Co(II) | Ether, Hexane, ACN | Stable.[7] |
| Co(II) Complex 2 | Co(II) | EtOH, THF, DCM, DMF | Unstable.[7] |
| Co(II) Complex 3 | Co(II) | EtOH, Ether, Hexane, THF, ACN, DCM | Stable.[7] |
| Co(II) Complex 3 | Co(II) | DMF | Unstable.[7] |
| Co(II) Complex 4 | Co(II) | All tested solvents | Unstable.[7] |
| Tested solvents for Complex 4 were EtOH, Ether, Hexane, THF, ACN, DCM, and DMF. |
Factors Influencing Stability
The overall stability of a metal-triazole coordination polymer is not random but a result of several interconnected chemical and structural factors. The choice of the metal ion is paramount, with its ionic radius, charge density, and preferred coordination geometry dictating the strength and nature of the coordination bonds. Ligand characteristics, such as rigidity, basicity, and the presence of functional groups, also play a crucial role in pre-organizing the structure and influencing its robustness. These primary factors determine the final coordination environment and crystal packing, which in turn govern the thermal and chemical stability of the polymer.
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines a general procedure for determining the thermal stability of M-TCPs.
-
Sample Preparation: Ensure the M-TCP sample is pure and has been properly activated (desolvated) by heating under vacuum, if required. Finely grind the crystalline sample to ensure uniform heat distribution.
-
Instrument Setup:
-
Use a calibrated Thermogravimetric Analyzer.
-
Place 5-10 mg of the prepared sample into an inert crucible (e.g., alumina or platinum).
-
Place the crucible onto the TGA's high-precision microbalance.
-
-
Analysis Conditions:
-
Purge the furnace with an inert gas, typically nitrogen or argon, at a flow rate of 20-100 mL/min for at least 30 minutes prior to and during the analysis to create an inert atmosphere.
-
Set the temperature program to ramp from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C).
-
A constant heating rate of 10 °C/min is standard.
-
-
Data Collection: Continuously record the sample's mass as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of the major weight loss step, after the initial loss of any residual solvent or coordinated water, is typically reported as the decomposition temperature.
Chemical Stability Test Protocol
This protocol describes a method for assessing the stability of M-TCPs in various chemical environments.
-
Sample Preparation: Weigh approximately 20 mg of the crystalline M-TCP sample for each solvent or solution to be tested.
-
Immersion:
-
Place the weighed sample into separate vials.
-
Add 5 mL of the desired liquid (e.g., water, ethanol, DMF, 0.1 M HCl, 0.1 M NaOH) to each vial.
-
Seal the vials and keep them at room temperature for a set period (e.g., 24 hours, 72 hours, or one week). Gentle agitation may be applied.
-
-
Sample Recovery:
-
After the immersion period, filter the solid material from each vial.
-
Wash the recovered solid with a small amount of a suitable solvent (in which the polymer is insoluble but the test solvent is soluble, e.g., diethyl ether) to remove any residual test liquid.
-
Dry the sample under vacuum at a mild temperature (e.g., 60 °C).
-
-
Analysis:
-
Analyze the recovered solid using Powder X-ray Diffraction (PXRD).
-
Compare the PXRD pattern of the treated sample with that of the pristine, as-synthesized M-TCP.
-
The polymer is considered stable if the PXRD pattern remains unchanged. Significant changes in peak positions or the appearance of an amorphous pattern indicate decomposition or structural transformation.
-
References
- 1. Synthesis of Colloidal DMF-Protected Cobalt Nanoparticles for Alkene Hydrosilylation Catalyst: Effect of Cobalt Precursors and Recycling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of inverse and regular 2-pyridyl-1,2,3-triazole "click" complexes: structures, stability, electrochemical, and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical properties and cytotoxicity of Cu(ii) and Zn(ii) complexes with a TMS-substituted indolo[2,3-c]quinoline-derived Schiff base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 1- and 4-Substituted 1,2,4-Triazole Derivatives
For researchers, scientists, and professionals in drug development, a deep understanding of the structural nuances of heterocyclic compounds is paramount. This guide provides an objective, data-driven comparison of the spectroscopic characteristics of 1-substituted versus 4-substituted 1,2,4-triazole derivatives, two closely related isomers with distinct physicochemical properties that can significantly impact their biological activity and application in medicinal chemistry.
The 1,2,4-triazole ring is a privileged scaffold in a multitude of pharmaceutical agents. The strategic placement of substituents on this five-membered heterocycle can profoundly influence its interaction with biological targets. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the precise substitution pattern. This guide summarizes key spectroscopic differences, supported by experimental data, to aid in the unambiguous identification of these isomers.
Key Spectroscopic Distinctions at a Glance
The primary difference between 1-substituted and 4-substituted 1,2,4-triazoles lies in the symmetry of the molecule. The 4-substituted derivatives possess a higher degree of symmetry (C2v, assuming a symmetrical substituent) compared to the 1-substituted isomers (Cs). This fundamental structural variance gives rise to distinct spectroscopic signatures.
Comparative Spectroscopic Data
The following tables summarize the typical spectroscopic data for 1-substituted and 4-substituted 1,2,4-triazole derivatives. It is important to note that the exact values can vary depending on the nature of the substituent and the solvent used.
¹H NMR Spectroscopy
In ¹H NMR spectra, the chemical shifts of the triazole ring protons are highly indicative of the substitution pattern. 4-substituted triazoles exhibit a single signal for the two equivalent protons at the C3 and C5 positions. In contrast, 1-substituted triazoles show two distinct signals for the non-equivalent C3-H and C5-H protons.
| Compound Type | Ring Protons | Typical Chemical Shift (δ, ppm) | Key Feature |
| 1-Substituted 1,2,4-Triazole | C3-H and C5-H | ~8.0 - 8.5 and ~8.5 - 9.0 | Two distinct singlets |
| 4-Substituted 1,2,4-Triazole | C3-H and C5-H | ~8.2 - 8.8 | One singlet (two equivalent protons) |
Note: Data compiled from various sources, including references[1][2][3].
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR spectra reflect the molecular symmetry. 4-substituted derivatives show a single signal for the equivalent C3 and C5 carbons, while 1-substituted isomers display two separate signals.
| Compound Type | Ring Carbons | Typical Chemical Shift (δ, ppm) | Key Feature |
| 1-Substituted 1,2,4-Triazole | C3 and C5 | ~145 - 155 | Two distinct signals |
| 4-Substituted 1,2,4-Triazole | C3 and C5 | ~140 - 150 | One signal (two equivalent carbons) |
Note: Data compiled from various sources, including references[1][2][4][5].
IR Spectroscopy
The IR spectra of both isomers are often complex. However, characteristic differences in the regions of C-H and C=N stretching, as well as ring vibrations, can be observed. The higher symmetry of the 4-substituted isomer can sometimes lead to fewer or less complex absorption bands.
| Compound Type | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| 1-Substituted 1,2,4-Triazole | Aromatic C-H stretch | 3050 - 3150 |
| C=N stretch | 1500 - 1600 | |
| Ring vibrations | 1300 - 1400 | |
| 4-Substituted 1,2,4-Triazole | Aromatic C-H stretch | 3050 - 3150 |
| C=N stretch | 1500 - 1600 | |
| Ring vibrations | 1300 - 1400 |
Note: Specific differences are often subtle and best observed when comparing spectra directly. Data compiled from references[6][7][8][9].
Mass Spectrometry
The fragmentation patterns in mass spectrometry can also be used to distinguish between the isomers. While both will show a molecular ion peak, the subsequent fragmentation can differ based on the substituent's position. A common fragmentation pathway for the 1,2,4-triazole ring involves the loss of HCN or N₂.[10] The stability of the resulting fragments can be influenced by the substituent's location.
| Compound Type | Key Fragmentation Pathways |
| 1-Substituted 1,2,4-Triazole | Loss of substituent, loss of HCN, loss of N₂ |
| 4-Substituted 1,2,4-Triazole | Loss of substituent, loss of HCN, loss of N₂ |
Note: The relative abundance of fragment ions can be a key differentiator. Data compiled from references[10][11][12].
Visualizing the Structural Differences
The following diagram illustrates the fundamental structural difference between 1- and 4-substituted 1,2,4-triazoles, which underpins the observed spectroscopic variations.
Caption: Isomeric forms of substituted 1,2,4-triazoles.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 1- and 4-substituted 1,2,4-triazole derivatives.
General Synthesis of 1,2,4-Triazole Derivatives
The synthesis of substituted 1,2,4-triazoles can be achieved through various methods.[13][14] A common approach involves the cyclization of appropriate precursors.
Synthesis of 1-Substituted 1,2,4-Triazoles: A prevalent method for synthesizing 1-aryl-1,2,4-triazoles is a multicomponent reaction involving anilines, amino pyridines, or pyrimidines.[15]
Synthesis of 4-Substituted 1,2,4-Triazoles: 4-Aryl-4H-1,2,4-triazoles can be synthesized by reacting para-substituted anilines with diformylhydrazine, often under microwave irradiation to improve yields and reduce reaction times.[13]
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2][4] Samples are dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[6][7] Samples can be analyzed as KBr pellets or as thin films.
Mass Spectrometry: Mass spectra are generally acquired using an electrospray ionization (ESI) source in either positive or negative ion mode.[10] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.[2]
This guide provides a foundational understanding of the spectroscopic differences between 1- and 4-substituted 1,2,4-triazole derivatives. For any specific derivative, it is crucial to perform a thorough analysis and consider the influence of the substituent on the observed spectroscopic data.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,4-Triazole(288-88-0) IR Spectrum [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. 1H-1,2,4-Triazole [webbook.nist.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
Performance Evaluation of 4-(2-Hydroxyethyl)-1,2,4-triazole-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of 1,2,4-triazole-based materials, offering a comparative analysis against relevant alternatives. Due to the limited specific performance data on 4-(2-Hydroxyethyl)-1,2,4-triazole, this guide focuses on two well-characterized and clinically significant 1,2,4-triazole derivatives as representative examples: the potent antimicrobial agent 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and the established anticancer drug Letrozole . The performance of these triazole-based materials is compared with imidazole-based analogs, another important class of heterocyclic compounds in drug development.
This guide presents quantitative data in structured tables, details the experimental methodologies for key assays, and provides visualizations of relevant signaling pathways to offer a thorough and objective comparison for researchers and drug development professionals.
Antimicrobial Performance: 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol vs. Imidazole-Based Agents
The antimicrobial efficacy of triazole and imidazole derivatives is a significant area of research. These compounds often exert their effects by interfering with essential microbial processes. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial activity, for the representative triazole compound against various pathogens. While specific comparative data for a single imidazole-based antimicrobial was not available in a directly comparable format, the general antimicrobial potential of imidazole derivatives is well-established.
Table 1: Antimicrobial Activity (MIC in µg/mL) of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
| Compound | Staphylococcus aureus (MRSA) |
| 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 19.6[1] |
Anticancer Performance: Letrozole (a 1,2,4-Triazole Derivative) vs. Imidazole-Based Aromatase Inhibitors
In the realm of oncology, particularly for hormone-receptor-positive breast cancer, 1,2,4-triazole derivatives have proven to be highly effective. Letrozole, a potent non-steroidal aromatase inhibitor, is a prime example. Aromatase is a key enzyme in the biosynthesis of estrogens.[2] Imidazole-based compounds have also been investigated as aromatase inhibitors, providing a relevant alternative for comparison.
Table 2: Anticancer Activity (IC₅₀) of Letrozole and Imidazole-Based Aromatase Inhibitors
| Compound Class | Compound | Cancer Cell Line | IC₅₀ (µM) |
| 1,2,4-Triazole Derivative | Letrozole | MCF-7 (Breast Cancer) | Potent inhibition demonstrated[3][4] |
| Imidazole Derivatives | Imidazole Carbamate Derivative 21 | MCF-7 (Breast Cancer) | 6.58[5] |
| Imidazole Derivatives | Imidazole Carbamate Derivative 22 | MCF-7 (Breast Cancer) | 7.16[5] |
| Imidazole Derivatives | Miconazole | Human Placental Microsomes (Aromatase Inhibition) | 0.6[6] |
| Imidazole Derivatives | Clotrimazole | Human Placental Microsomes (Aromatase Inhibition) | 1.8[6] |
Experimental Protocols
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.
Detailed Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. The last well serves as a growth control and contains no antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).
MTT Assay for Cytotoxicity and Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Letrozole, imidazole derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Triazole-Based Antifungal Agents
Triazole antifungal agents, such as fluconazole, primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[7][8] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[9] The disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death.
Caption: Mechanism of action of triazole antifungal agents.
Mechanism of Action of Letrozole in Hormone-Receptor-Positive Breast Cancer
Letrozole functions as a non-steroidal aromatase inhibitor, effectively blocking the conversion of androgens to estrogens in peripheral tissues.[3][10][11] In postmenopausal women, this is the primary source of estrogen. By reducing estrogen levels, Letrozole prevents the activation of the estrogen receptor (ER), a key driver of growth in hormone-receptor-positive breast cancer cells. This leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival.[4][12]
Caption: Mechanism of action of Letrozole in inhibiting estrogen synthesis.
Experimental Workflow for In Vitro Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of potential anticancer compounds.
Caption: Workflow for in vitro screening of anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole antimycotics: inhibitors of steroid aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 9. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 10. Letrozole - NCI [cancer.gov]
- 11. droracle.ai [droracle.ai]
- 12. pinnaclepeptides.com [pinnaclepeptides.com]
cross-validation of experimental data with theoretical calculations for triazole complexes
A Guide to Cross-Validation of Experimental and Theoretical Data for Triazole Complexes
For Researchers, Scientists, and Drug Development Professionals
The study of triazole complexes is a burgeoning field in medicinal chemistry and materials science. The robust five-membered heterocyclic ring of triazole serves as a versatile scaffold for the development of compounds with a wide array of biological activities and material properties. A critical aspect of modern research in this area is the synergy between experimental characterization and theoretical calculations. This guide provides a comparative overview of experimental data and computational results for triazole complexes, offering a framework for researchers to validate their findings.
The Synergy of Experiment and Theory
The cross-validation of experimental data with theoretical calculations provides a deeper understanding of the structural, electronic, and vibrational properties of triazole complexes. Experimental techniques provide tangible data on the physical and chemical characteristics of these compounds, while theoretical methods, such as Density Functional Theory (DFT), offer insights into their behavior at the molecular level. The convergence of these two approaches strengthens the reliability of research findings and accelerates the design of novel triazole-based molecules.
A typical workflow for such a cross-validation study is outlined below. This process involves a continuous feedback loop between synthesis, experimental characterization, and computational modeling to refine the understanding of the triazole complex.
Structural Analysis: Bond Lengths and Angles
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of molecules, providing accurate measurements of bond lengths and angles. These experimental values serve as a crucial benchmark for validating the accuracy of theoretical models. DFT calculations, when performed with appropriate functionals and basis sets, can reproduce experimental geometries with high fidelity.
The relationship between these two approaches is symbiotic. While X-ray crystallography provides the ground truth for the solid-state structure, DFT calculations can model the molecule in the gas phase or in solution, offering insights into its behavior in different environments. Discrepancies between experimental and theoretical values can often be attributed to intermolecular interactions in the crystal lattice, which are not always fully accounted for in gas-phase calculations.
Table 1: Comparison of Experimental (X-ray) and Theoretical (DFT) Bond Lengths (Å) and Angles (°) for a Representative Triazole Derivative.
| Parameter | Bond/Angle | Experimental (X-ray)[1] | Theoretical (DFT/B3LYP/6-31G(d,p))[1] |
| Bond Length | N1-N2 | 1.395(3) | 1.381 |
| N3-N4 | 1.411(4) | 1.402 | |
| C7-N1 | 1.325(3) | 1.331 | |
| C8-N2 | 1.322(3) | 1.329 | |
| Bond Angle | C7-N1-N2 | 105.9(2) | 106.2 |
| C8-N2-N1 | 105.8(2) | 106.1 | |
| N4-C8-N2 | 110.1(2) | 110.3 | |
| N3-C7-N1 | 110.2(2) | 110.4 |
Note: The data presented is a representative example compiled from literature and may not correspond to a single specific molecule but illustrates the typical level of agreement.
Vibrational Spectroscopy: A Fingerprint of Molecular Structure
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of a molecule's chemical bonds. Each peak in an IR spectrum corresponds to a specific vibrational motion. Theoretical frequency calculations using DFT can predict these vibrational modes and their corresponding frequencies.
By comparing the experimental IR spectrum with the calculated vibrational frequencies, researchers can assign the observed peaks to specific functional groups and vibrational modes within the triazole complex. It is common practice to apply a scaling factor to the calculated frequencies to account for systematic errors in the theoretical methods and to improve the agreement with experimental data.[2]
Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for a 1,2,4-Triazole Derivative.
| Vibrational Mode | Experimental (FT-IR)[2] | Theoretical (DFT/B3LYP/6-311++G(d,p))[2] | Assignment |
| N-H stretch | 3250 | 3245 | Stretching of the N-H bond in the triazole ring |
| C-H stretch (aromatic) | 3050 | 3048 | Stretching of C-H bonds in aromatic substituents |
| C=N stretch | 1610 | 1605 | Stretching of the C=N bond within the triazole ring |
| N-N stretch | 1450 | 1445 | Stretching of the N-N bond in the triazole ring |
| C-N stretch | 1280 | 1275 | Stretching of the C-N bonds in the triazole ring |
Note: Theoretical frequencies are often scaled to better match experimental values. The level of agreement shown is typical for such studies.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are generalized procedures for the synthesis and characterization of triazole complexes.
General Synthesis of a 1,2,4-Triazole Schiff Base Metal Complex[3]
-
Ligand Synthesis: A Schiff base ligand is synthesized through the condensation reaction of an amine derivative of a 1,2,4-triazole moiety with a suitable aldehyde (e.g., 2-hydroxy-4-methoxybenzaldehyde). This reaction is typically carried out in a solvent like ethanol and may be refluxed for several hours.
-
Complexation: The synthesized Schiff base ligand is dissolved in a suitable solvent, and a solution of the metal salt (e.g., Co(II), Ni(II), Cu(II), or Zn(II) acetate) in the same or a miscible solvent is added dropwise with stirring. The molar ratio of ligand to metal is typically 1:1 or 2:1.
-
Isolation and Purification: The resulting precipitate, the metal complex, is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator.
Spectroscopic Characterization
-
FT-IR Spectroscopy: FT-IR spectra are typically recorded on a spectrophotometer in the range of 4000-400 cm⁻¹. Solid samples are prepared as KBr pellets.[2]
-
¹H and ¹³C NMR Spectroscopy: NMR spectra are recorded on a spectrometer using a deuterated solvent (e.g., DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).[3]
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded in a suitable solvent (e.g., DMF or DMSO) using a spectrophotometer, typically over a range of 200-800 nm.[4]
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the triazole complex in an appropriate solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K) using a specific wavelength of X-rays (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
Theoretical Calculation Methodology
The accuracy of theoretical calculations is highly dependent on the chosen computational method, functional, and basis set.
-
Software: Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or Spartan.
-
Method: Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often provides a good balance between accuracy and computational cost.[1][5]
-
Basis Set: The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. Common basis sets for organic and main-group elements include Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p). For metal complexes, effective core potentials (ECPs) such as LANL2DZ are often used for the metal atoms, while a Pople-style basis set is used for the other atoms.[5]
Geometry Optimization and Frequency Calculations: The molecular geometry is optimized to find the lowest energy conformation. Vibrational frequency calculations are then performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain the theoretical vibrational spectra.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]
Safety Operating Guide
Navigating the Disposal of 4-(2-Hydroxyethyl)-1,2,4-triazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of 4-(2-Hydroxyethyl)-1,2,4-triazole, a heterocyclic compound utilized in various research and development applications.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area to avoid the inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation : Treat all this compound waste, including contaminated labware and PPE, as hazardous waste. Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.
-
Containerization : Collect the waste in a clearly labeled, sealed, and appropriate hazardous waste container. The container should be in good condition and compatible with the chemical.
-
Storage : Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
-
Professional Disposal : Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office. The most probable method of disposal is incineration at a permitted facility.
-
Spill Management : In the event of a spill, evacuate the immediate area and ensure adequate ventilation. For dry spills, carefully sweep or vacuum the material, avoiding dust generation. Use an inert absorbent material for liquid spills. Collect all contaminated materials in a sealed container for hazardous waste disposal.
Quantitative Data Summary
The following table summarizes key information pertinent to the safe handling and disposal of triazole compounds, which should be considered as guidance for this compound in the absence of specific data.
| Parameter | Value/Information | Source |
| CAS Number | 66760-19-8 | Santa Cruz Biotechnology |
| Likely Disposal Method | Incineration at an approved facility | Benchchem, Oxford Lab Fine Chem |
| Incompatible Materials | Strong oxidizing agents, Strong acids | Fisher Scientific |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | Benchchem |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal Workflow Diagram
Personal protective equipment for handling 4-(2-Hydroxyethyl)-1,2,4-triazole
Essential Safety and Handling Guide for 4-(2-Hydroxyethyl)-1,2,4-triazole
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data for the closely related compounds 1,2,4-triazole and other triazole derivatives. Researchers should handle this compound with caution and adhere to the strictest safety protocols applicable to this chemical class.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural steps outlined below are designed to ensure safe laboratory operations.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended protective gear.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tight-sealing, conforming to EU Standard EN166 or NIOSH (US) approved.[1][2] |
| Hand Protection | Chemical-resistant Gloves | Inspected before use; dispose of contaminated gloves properly.[1] |
| Body Protection | Protective Clothing | Lab coat, long-sleeved jacket, or coveralls to prevent skin exposure.[2] |
| Respiratory | Particulate Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or dust is generated.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Prevent the formation of dust.[1]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling the substance.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store away from strong oxidizing agents and strong acids.[2][3]
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Sweep up any spilled solid material, taking care to avoid generating dust. Place the material into a suitable, labeled, and closed container for disposal.[2]
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste.
-
General Disposal: Dispose of the chemical and its container at an approved waste disposal plant.[2] Do not release into the environment.[3]
Emergency Procedures
In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[2]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
In Case of a Spill:
-
Ensure adequate ventilation and wear appropriate PPE.
-
For dry spills, carefully sweep or scoop up the material, avoiding dust generation. Moisten slightly to prevent dusting if appropriate.[3]
-
Place the collected material into a sealed container for disposal.
-
Clean the spill area thoroughly.
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
